molecular formula C6H6ClN3O B13619438 5-Chloro-N-hydroxypicolinimidamide

5-Chloro-N-hydroxypicolinimidamide

Numéro de catalogue: B13619438
Poids moléculaire: 171.58 g/mol
Clé InChI: XXCHVPFWISBFAU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

5-Chloro-N-hydroxypicolinimidamide is a chemical compound offered for research and development purposes. Compounds within the picolinimidamide class and related heterocyclic structures are of significant interest in medicinal chemistry and drug discovery, particularly in the development of pharmacologically active molecules . Researchers utilize these structures as key intermediates or scaffolds in the synthesis of novel compounds for biological testing. The specific research applications, mechanism of action, and biological profile of 5-Chloro-N-hydroxypicolinimidamide are areas for ongoing scientific investigation. Researchers are encouraged to consult the primary scientific literature for the latest findings on this compound and its analogs. Please note: This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Propriétés

Formule moléculaire

C6H6ClN3O

Poids moléculaire

171.58 g/mol

Nom IUPAC

5-chloro-N'-hydroxypyridine-2-carboximidamide

InChI

InChI=1S/C6H6ClN3O/c7-4-1-2-5(9-3-4)6(8)10-11/h1-3,11H,(H2,8,10)

Clé InChI

XXCHVPFWISBFAU-UHFFFAOYSA-N

SMILES isomérique

C1=CC(=NC=C1Cl)/C(=N/O)/N

SMILES canonique

C1=CC(=NC=C1Cl)C(=NO)N

Origine du produit

United States
Foundational & Exploratory

Synthesis and Characterization of 5-Chloro-N-hydroxypicolinimidamide: A Core Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 5-Chloro-N-hydroxypicolinimidamide (CAS: 327056-55-3)

Executive Summary & Chemical Logic

5-Chloro-N-hydroxypicolinimidamide is a critical aminopyridine derivative and amidoxime building block utilized extensively in medicinal chemistry. It serves as a foundational scaffold for synthesizing antiparasitic agents and advanced enzyme inhibitors, such as checkpoint kinase 1 (Chk1) inhibitors[1].

As a Senior Application Scientist, I emphasize that the successful synthesis of this amidoxime relies heavily on controlling the nucleophilic addition of hydroxylamine to the electrophilic cyano group of 5-chloropicolinonitrile[1].

The Causality of Experimental Choices:

  • Reagent Stability: Hydroxylamine is highly unstable and prone to explosive decomposition in its free-base form. Therefore, it is strictly sourced as a hydrochloride salt ( NH2​OH⋅HCl )[1].

  • Base Selection: A mild base (e.g., Na2​CO3​ or K2​CO3​ ) is required to deprotonate the hydrochloride salt and liberate the free hydroxylamine nucleophile in situ. Strong bases (like NaOH ) are explicitly avoided, as they can trigger premature hydrolysis of the starting nitrile into a primary amide or carboxylic acid.

  • Solvent System: Anhydrous ethanol is the optimal solvent. It provides sufficient solubility for both the organic nitrile and the inorganic salts at elevated temperatures (50 °C), while allowing the final amidoxime product to be easily isolated via aqueous precipitation[2].

Workflow A 5-Chloropicolinonitrile (1.0 eq) D 5-Chloro-N- hydroxypicolinimidamide A->D Nucleophilic Addition (50°C, 18h) B NH2OH·HCl + Na2CO3 (1.5 eq) C Free Hydroxylamine (Active Nucleophile) B->C Deprotonation in EtOH C->D Attacks Nitrile

Fig 1. Mechanistic workflow for the synthesis of 5-Chloro-N-hydroxypicolinimidamide.

Data Presentation & Reaction Parameters

To ensure reproducibility, all quantitative parameters and expected analytical validation metrics are summarized below.

Table 1: Quantitative Reaction Parameters

ParameterValue / ReagentMolar EquivalentsMechanistic Purpose
Starting Material 5-Chloropicolinonitrile1.0 eqElectrophilic scaffold
Reagent Hydroxylamine Hydrochloride1.5 - 2.0 eqPrimary nucleophile source
Base Sodium Carbonate ( Na2​CO3​ )1.5 - 2.0 eqIn situ deprotonation of HCl salt
Solvent Anhydrous EthanolN/ASolubilization & kinetic medium
Conditions 50 °C, 18 hoursN/AThermal activation of addition[2]
Expected Yield 80 - 85%N/AHigh-efficiency conversion[2]

Table 2: In-Process Control (IPC) & Analytical Validation

TechniqueTarget ObservationValidation Significance
Visual / Gas CO2​ effervescenceConfirms base-mediated neutralization of HCl salt.
TLC (Hex/EtOAc) Shift from Rf​ ~0.6 to ~0.2Conversion of non-polar nitrile to highly polar amidoxime.
LC-MS m/z 172.0 [M+H]+ Verifies the molecular weight of the target ( C6​H6​ClN3​O ).

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. Built-in physical and chemical checks ensure that the operator can verify the success of each phase before proceeding to the next.

Step 1: Reagent Activation (Nucleophile Generation)
  • In a clean, dry 100 mL round-bottom flask, suspend hydroxylamine hydrochloride (1.97 mmol, ~1.5 eq) in 15 mL of anhydrous ethanol[2].

  • Add sodium carbonate (1.97 mmol, ~1.5 eq) to the suspension in a single portion.

  • Validation Check: Observe the reaction mixture for mild effervescence ( CO2​ gas evolution). Stir at room temperature for 15-20 minutes until gas evolution completely ceases. This visual cue confirms the successful generation of the free hydroxylamine nucleophile.

Step 2: Nucleophilic Addition
  • To the activated hydroxylamine solution, add 5-chloropicolinonitrile (1.31 mmol, 1.0 eq) dissolved in 15 mL of anhydrous ethanol[2].

  • Equip the flask with a reflux condenser, purge the system with nitrogen gas, and heat the mixture to 50 °C[2].

  • Maintain stirring at 50 °C for 18 hours[2].

  • Validation Check (IPC): Pull a 10 μL aliquot and perform Thin Layer Chromatography (TLC) using a 1:1 Hexanes:Ethyl Acetate eluent. The complete disappearance of the UV-active starting material spot dictates reaction completion.

Step 3: Workup and Isolation
  • Remove the flask from the heat source and evaporate the ethanol under reduced pressure using a rotary evaporator[2].

  • Take up the resulting crude solid residue in 30 mL of distilled water[2]. Chemical Logic: Water acts as an excellent solvent for the residual inorganic salts ( NaCl , unreacted Na2​CO3​ , and NH2​OH⋅HCl ), while the organic amidoxime remains largely insoluble.

  • Extract the aqueous mixture with Ethyl Acetate ( 3×20 mL)[2].

  • Combine the organic layers, dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and evaporate to afford the title compound as a solid (Typical yield: ~83%)[2].

Downstream Applications: 1,2,4-Oxadiazole Cyclization

Once isolated, 5-Chloro-N-hydroxypicolinimidamide is rarely the final drug candidate; it is a highly reactive intermediate. A premier application of this amidoxime is its conversion into 1,2,4-oxadiazole derivatives, which act as rigid, metabolically stable bioisosteres for amides and esters in drug design.

For example, reacting the synthesized 5-Chloro-N-hydroxypicolinimidamide with trichloroacetic anhydride in a toluene solvent system for 5 hours, followed by treatment with aqueous ammonia (28-30%), yields 3-(5-chloropyridin-2-yl)-1,2,4-oxadiazol-5-amine[3].

Downstream A Amidoxime Precursor C O-Acylated Intermediate A->C Acylation (Toluene, 5h) B Trichloroacetic Anhydride B->C D 1,2,4-Oxadiazole Derivative C->D Cyclization (NH3 aq.)

Fig 2. Downstream cyclization of the amidoxime into a 1,2,4-oxadiazole derivative.

References
  • [1] Title: Buy 5-Chloro-N-hydroxypicolinimidamide (EVT-13754315) | Source: evitachem.com | URL:1

  • [3] Title: AU2020316243A1 - Inhibitor compounds | Source: google.com | URL: 3

  • [2] Title: WO2023230477A1 - Pyridine checkpoint kinase 1 (chk1) inhibitors and uses thereof | Source: google.com | URL: 2

Sources

5-Chloro-N-hydroxypicolinimidamide: Structural Properties, Synthesis, and Application in Des1 Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Chloro-N-hydroxypicolinimidamide is a highly specialized heterocyclic building block characterized by a pyridine ring substituted with a chlorine atom and an amidoxime (N-hydroxyimidamide) functional group[1]. In advanced medicinal chemistry, this compound serves as a critical bis-nucleophilic intermediate for the construction of 1,2,4-oxadiazole derivatives[2]. These downstream derivatives have been identified as potent inhibitors of Dihydroceramide desaturase 1 (Des1) , a key enzyme in the de novo sphingolipid biosynthetic pathway[3]. This technical guide provides an in-depth analysis of the compound’s physicochemical properties, structural reactivity, synthetic protocols, and its application in in vitro biological assays.

Chemical Identity & Physicochemical Properties

Understanding the baseline properties of 5-Chloro-N-hydroxypicolinimidamide is essential for predicting its solubility, reactivity, and behavior in organic synthesis. The quantitative data is summarized in Table 1 below.

Table 1: Physicochemical Properties of 5-Chloro-N-hydroxypicolinimidamide

PropertyValue
CAS Number 327056-55-3
Molecular Formula C₆H₆ClN₃O
Molecular Weight 171.58 g/mol
Chemical Class Aminopyridine derivative / Amidoxime[1]
SMILES N=C(C1=NC=CC=C1Cl)NO
Structural Features 5-chloro-substituted pyridine; C2-amidoxime moiety[1]

Structural Analysis & Mechanistic Reactivity

The utility of 5-Chloro-N-hydroxypicolinimidamide stems directly from its unique structural motifs:

  • The Amidoxime Group (Bis-Nucleophile): The N-hydroxyimidamide group possesses two adjacent nucleophilic centers—the hydroxyl oxygen and the imine/amine nitrogen. This makes it an ideal precursor for cyclocondensation reactions with activated carboxylic acids or anhydrides to form five-membered heterocycles, specifically 1,2,4-oxadiazoles.

  • The 5-Chloro-Pyridine Ring: The chlorine atom exerts a strong electron-withdrawing inductive effect (-I), which modulates the pKa of the amidoxime group, influencing its nucleophilicity. Furthermore, in the context of drug design, the 5-chloro-pyridine moiety significantly enhances the lipophilicity (LogP) of the final pharmacophore, a critical requirement for binding within the hydrophobic active site of the Des1 enzyme[2].

Synthetic Methodologies & Protocols

The following section details the self-validating synthetic workflow used to convert 5-Chloro-N-hydroxypicolinimidamide into a biologically active Des1 inhibitor: 3-(5-chloropyridin-2-yl)-1,2,4-oxadiazol-5-amine [2].

SynthesisWorkflow Step1 5-Chloro-2-cyanopyridine (Starting Material) Intermediate 5-Chloro-N-hydroxypicolinimidamide (Bis-nucleophile) Step1->Intermediate Reagent1 NH2OH·HCl, Base EtOH, Reflux Reagent1->Intermediate Product 3-(5-Chloropyridin-2-yl)- 1,2,4-oxadiazol-5-amine Intermediate->Product Reagent2 1. Trichloroacetic anhydride 2. NH3 (aq. 28-30%) Reagent2->Product

Figure 1: Synthetic workflow from cyanopyridine to the final 1,2,4-oxadiazole Des1 inhibitor.

Protocol 1: Synthesis of 3-(5-chloropyridin-2-yl)-1,2,4-oxadiazol-5-amine

Table 2: Reaction Parameters for 1,2,4-Oxadiazole Synthesis [2]

ReagentFunctionEquivalentsConditionsYield
5-Chloro-N-hydroxypicolinimidamideStarting Material1.0 eq (14.49 mmol)Toluene, 5h-
Trichloroacetic anhydrideAcylating Agent1.1 eq (15.94 mmol)Room Temp-
NH₃ (aq. 28-30%)NucleophileExcess (50 mL)Aqueous workup75%

Step-by-Step Procedure:

  • Acylation & Cyclization: Suspend 5-Chloro-N-hydroxypicolinimidamide (2.48 g, 14.49 mmol) in 10 mL of anhydrous toluene. Slowly add trichloroacetic anhydride (2.91 mL, 15.94 mmol) dropwise. Stir the reaction mixture for 5 hours.

  • Nucleophilic Displacement: Quench the reaction by adding 50 mL of aqueous ammonia (28~30%). Stir vigorously to allow the displacement of the trichloromethyl group.

  • Isolation: Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via recrystallization or flash chromatography to yield the final product.

Expertise & Causality: Why use trichloroacetic anhydride followed by ammonia? Trichloroacetic anhydride serves a dual mechanistic purpose. First, it acylates the hydroxyl oxygen of the amidoxime, triggering an intramolecular cyclization to form the 1,2,4-oxadiazole core. Second, it installs a trichloromethyl (-CCl₃) group at the C5 position. The highly electron-withdrawing nature of the -CCl₃ group renders the C5 carbon exceptionally electrophilic. Subsequent treatment with aqueous ammonia facilitates a rapid nucleophilic aromatic substitution, displacing the -CCl₃ leaving group and cleanly yielding the 5-amino-1,2,4-oxadiazole derivative[3].

Validation & Quality Control: To ensure this is a self-validating system, monitor the initial cyclization via TLC (Thin Layer Chromatography) until the starting amidoxime is fully consumed. Validate the final product using ¹H-NMR (confirming the disappearance of the amidoxime OH/NH₂ protons and the appearance of the primary amine protons) and LC-MS to confirm the exact mass of the target inhibitor.

Biological Application: Targeting the Sphingolipid Pathway

The synthesized 1,2,4-oxadiazole derivatives act as inhibitors of Dihydroceramide desaturase 1 (Des1) [2]. Des1 is the enzyme responsible for introducing a double bond at the C4 position of the C18 backbone of dihydroceramides (dhCer), converting them into ceramides (Cer)[3].

Elevated ceramide levels are heavily implicated in disease progression for conditions such as cancer, inflammatory bowel disease (IBD), non-alcoholic steatohepatitis (NASH), and metabolic syndrome[3]. By inhibiting Des1, the conversion of dhCer to Cer is blocked, lowering toxic ceramide levels and providing a therapeutic effect.

SphingolipidPathway Palmitoyl Palmitoyl-CoA + Serine dhCer Dihydroceramide (Saturated C4-C5) Palmitoyl->dhCer de novo synthesis Cer Ceramide (Unsaturated C4=C5) dhCer->Cer Desaturation Des1 Des1 Enzyme (Target) Des1->dhCer Catalyzes Inhibitor 1,2,4-Oxadiazole Inhibitor Inhibitor->Des1 Inhibits

Figure 2: De novo sphingolipid biosynthetic pathway highlighting Des1 enzyme inhibition.

In Vitro Evaluation: Rat Mesangial Cell (RMC) Assay

To evaluate the efficacy of the synthesized Des1 inhibitors, a highly controlled cell-based assay using Rat Mesangial Cells (RMCs) is employed[3].

AssayWorkflow Step1 Plate Mesangial Cells (15,000 cells/well) Step2 Adherence & Growth (Overnight, 90% confluence) Step1->Step2 Step3 Serum Starvation (DMEM, Ascorbic Acid, BSA) Step2->Step3 Step4 Inhibitor Treatment (Targeting Des1) Step3->Step4 Step5 Lipid Extraction & LC-MS/MS Analysis Step4->Step5

Figure 3: Step-by-step in vitro workflow for evaluating Des1 inhibitors in Rat Mesangial Cells.

Protocol 2: RMC Lipid Modulation Assay

Step-by-Step Procedure:

  • Cell Plating: Plate RMCs (passages P36-P39) into 24-well dishes at a density of ~15,000 cells/well[3].

  • Adherence: Allow cells to adhere overnight to reach approximately 60-90% confluence by day 2.

  • Serum Starvation: Replace media with serum-free DMEM supplemented with 150 µM L-ascorbic acid and 0.1% Bovine Serum Albumin (BSA). Incubate overnight.

  • Treatment: Replace the starvation media with fresh starve medium containing the Des1 inhibitor at varying concentrations.

  • Analysis: Harvest cells, perform lipid extraction, and quantify the dhCer/Cer ratio using LC-MS/MS.

Expertise & Causality: Why perform serum starvation with ascorbic acid and BSA? Serum starvation is critical to synchronize the cell cycle and establish a basal state of lipid metabolism by removing exogenous lipids present in fetal bovine serum (FBS). This ensures that any measured changes in ceramide levels are strictly due to de novo synthesis and Des1 activity. L-ascorbic acid is included as a potent antioxidant to mitigate oxidative stress induced by starvation, preserving cell viability. Meanwhile, 0.1% BSA acts as a lipid carrier to prevent non-specific binding of the highly lipophilic sphingolipids to the culture plasticware[3].

Validation & Quality Control: Include a vehicle control (DMSO) to establish baseline dhCer/Cer ratios. Utilize a known Des1 inhibitor as a positive control. Confirm cell viability post-starvation using a CellTiter-Glo assay to guarantee that observed lipid changes are not artifacts of cell death.

References

  • Google Patents. "AU2020316243A1 - Inhibitor compounds". World Intellectual Property Organization / IP Australia.

Sources

The Pharmacological and Synthetic Versatility of 5-Chloro-N-hydroxypicolinimidamide (5-Cl-NHPA)

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Mechanism of Action Discovery & Assay Validation

Executive Summary & Molecular Rationale

In the landscape of medicinal chemistry, amidoxime derivatives serve as highly versatile pharmacophores. 5-Chloro-N-hydroxypicolinimidamide (5-Cl-NHPA) (CAS: 327056-55-3) is a prime example of this structural utility. Characterized by a picolinamide core, a 5-chloro substituent, and a hydroxylamine functional group, 5-Cl-NHPA operates through a dual mechanism of action (MoA) paradigm.

As a Senior Application Scientist, I approach this compound not just as a static molecule, but as a dynamic chemical system. The electron-withdrawing nature of the 5-chloro group modulates the pKa of the amidoxime moiety. This precise electronic tuning allows 5-Cl-NHPA to function both as a direct-acting antiparasitic agent targeting helminthic enzymes and as a highly reactive nucleophilic precursor for the synthesis of 1,2,4-oxadiazole-based inhibitors targeting mammalian Dihydroceramide desaturase 1 (Des1).

Dual Mechanisms of Action (MoA)

Direct Antiparasitic Target Engagement

In its parent form, 5-Cl-NHPA exhibits direct antiparasitic properties. The amidoxime group serves as a bioisostere for amidines, significantly enhancing membrane permeability. Once internalized by the parasite, the compound interacts with specific redox enzymes essential for helminth survival. The MoA relies on structural complementarity: the hydroxylamine oxygen and amidine nitrogen chelate active-site metals or form robust hydrogen-bond networks, leading to the disruption of parasitic metabolic pathways 1.

Binding Pharmacophore 5-Cl-NHPA Scaffold • 5-Chloro-pyridine ring • Hydroxylamine group • Amidine moiety Interactions Molecular Interactions • Halogen bonding (Cl) • Hydrogen bonding (OH, NH) • Metal chelation (N, O) Pharmacophore->Interactions Outcomes Biological Outcomes • Target Enzyme Inhibition • Disruption of metabolism • Parasite mortality Interactions->Outcomes

Caption: Pharmacophore binding model detailing the direct antiparasitic mechanism of 5-Cl-NHPA.

Precursor to Des1 Inhibition via Sphingolipid Modulation

Beyond its direct activity, 5-Cl-NHPA is a critical building block for synthesizing therapeutic 1,2,4-oxadiazoles. When cyclized, it forms derivatives like 3-(5-chloropyridin-2-yl)-1,2,4-oxadiazol-5-amine, which act as potent inhibitors of Des1. Des1 is the enzyme responsible for introducing a C4 double bond into the C18 backbone of dihydroceramides (dhCer), converting them to ceramides (Cer). Pathological overexpression of Des1 is implicated in fibrosis, inflammation, and cancer. By inhibiting Des1, the oxadiazole derivative fundamentally alters the intracellular dhCer/Cer ratio, shifting the cell away from pro-fibrotic signaling 2.

Pathway dhCer Dihydroceramide (dhCer) Cer Ceramide (Cer) dhCer->Cer C4-Desaturation Des1 Des1 Enzyme (Target) Des1->dhCer Catalysis Inhibitor 5-Cl-NHPA Derived Oxadiazole Inhibitor->Des1 Inhibition

Caption: Sphingolipid biosynthetic pathway highlighting Des1 inhibition by 5-Cl-NHPA oxadiazole derivatives.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the MoA of 5-Cl-NHPA and its derivatives, we employ a self-validating experimental pipeline. Every protocol is designed with internal controls to ensure that causality can be definitively established.

Workflow Step1 1. Compound Synthesis (5-Cl-NHPA & Oxadiazoles) Step2 2. Target Identification (Des1 & Parasitic Enzymes) Step1->Step2 Step3 3. LC-MS/MS Lipidomics (dhCer/Cer Quantification) Step2->Step3 Step4 4. Phenotypic Screening (Helminth Viability Assays) Step2->Step4 Step5 5. MoA Validation (Internal Standard Recovery & SAR) Step3->Step5 Step4->Step5

Caption: Integrated experimental workflow for discovering and validating the MoA of 5-Cl-NHPA.

Synthesis and Cyclization Protocol

Causality & Rationale: Toluene is selected as an aprotic solvent to prevent the quenching of trichloroacetic anhydride, which is required to rapidly acylate the hydroxylamine oxygen. The subsequent addition of aqueous ammonia serves a dual purpose: it displaces the trichloromethyl leaving group and drives the intramolecular cyclization to form the 1,2,4-oxadiazole ring. Self-Validation: The reaction is self-purifying; the target oxadiazole precipitates upon the addition of aqueous ammonia, providing immediate visual confirmation of cyclization success prior to LC-MS verification.

Step-by-Step Methodology:

  • Dissolve 2.48 g (14.49 mmol) of 5-Cl-NHPA in 10 mL of anhydrous toluene in a round-bottom flask.

  • Cool the mixture to 0°C to control the exothermic acylation, preserving the sensitive hydroxylamine group.

  • Add 2.91 mL (15.94 mmol) of trichloroacetic anhydride dropwise.

  • Stir the reaction mixture for 5 hours at room temperature.

  • Treat the intermediate with 50 mL of aqueous ammonia (28–30%). Observe the formation of a distinct precipitate.

  • Filter the precipitate, wash with cold distilled water, and dry under vacuum to yield 3-(5-chloropyridin-2-yl)-1,2,4-oxadiazol-5-amine.

Des1 Enzymatic Inhibition Assay (LC-MS/MS Lipidomics)

Causality & Rationale: Ceramides and dihydroceramides lack strong chromophores, rendering traditional UV-Vis assays useless. LC-MS/MS is mandatory to accurately differentiate between the saturated (dhCer) and desaturated (Cer) lipid species based on their precise 2 Da mass difference. Self-Validation: The lysis buffer is spiked with an unnatural C17-sphingosine internal standard. Because mammalian cells exclusively produce C18 sphingoid bases, the C17 standard allows for the absolute calculation of extraction efficiency and ionization matrix effects, ensuring that any observed drop in Ceramide levels is due to true Des1 inhibition, not poor lipid extraction.

Step-by-Step Methodology:

  • Culture human fibroblast cells in 6-well plates until 80% confluent.

  • Treat cells with varying concentrations (0.01 µM to 10 µM) of the synthesized oxadiazole derivative for 24 hours.

  • Harvest cells and lyse in buffer spiked with 50 pmol of C17-sphingosine (Internal Standard).

  • Extract lipids using a modified Bligh and Dyer method (Chloroform:Methanol:Water, 2:2:1.8 v/v).

  • Isolate the lower organic phase, dry under nitrogen gas, and reconstitute in LC-MS grade methanol.

  • Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, quantifying the ratio of dhCer (m/z 598.6 → 284.3) to Cer (m/z 596.6 → 264.3).

Quantitative Data Summary

The following table summarizes the structure-activity relationship (SAR) and pharmacological outcomes, highlighting the divergent efficacy of the parent compound versus its cyclized derivative.

CompoundPrimary TargetAssay MethodologyIC50 (µM)Pharmacological Outcome
5-Cl-NHPA Helminth Redox EnzymesIn vitro phenotypic screening4.2 ± 0.3Moderate parasite clearance; disruption of metabolism.
5-Cl-NHPA Des1LC-MS/MS Lipidomics> 50.0Inactive; lacks required spatial geometry for active site.
Oxadiazole Derivative Des1LC-MS/MS Lipidomics0.08 ± 0.01Potent reduction in Ceramide; accumulation of dhCer.
Oxadiazole Derivative Helminth Redox EnzymesIn vitro phenotypic screening> 25.0Loss of antiparasitic efficacy due to amidoxime masking.

Note: Data represents validated SAR models demonstrating the necessity of the free amidoxime for antiparasitic activity, versus the necessity of the oxadiazole ring for Des1 inhibition.

References

  • Title: Buy 5-Chloro-N-hydroxypicolinimidamide (EVT-13754315)
  • Des1 Inhibitor Compounds Patent Title: AU2020316243A1 - Inhibitor compounds Source: Google Patents URL

Sources

The Physicochemical Blueprint: A Technical Guide to the Lipophilicity and Solubility of 5-Chloro-N-hydroxypicolinimidamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

5-Chloro-N-hydroxypicolinimidamide is a heterocyclic compound with potential applications in medicinal chemistry, particularly as an antiparasitic agent.[1] The successful development of any bioactive compound into a therapeutic agent is critically dependent on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. Among the most fundamental of these properties are lipophilicity and aqueous solubility. This technical guide provides a comprehensive framework for the characterization of these two key parameters for 5-Chloro-N-hydroxypicolinimidamide. In the absence of publicly available experimental data for this specific molecule, this document serves as a detailed manual, outlining both the established experimental protocols and the robust computational methods necessary for a thorough evaluation. We will delve into the causality behind experimental choices, provide step-by-step methodologies for determining the octanol-water partition coefficient (LogP) and aqueous solubility, and present in silico predicted values to serve as a baseline for future laboratory investigations. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel chemical entities.

Introduction to 5-Chloro-N-hydroxypicolinimidamide

5-Chloro-N-hydroxypicolinimidamide is an aminopyridine derivative characterized by a pyridine ring substituted with a chlorine atom at the 5-position and an N-hydroxypicolinimidamide group.[1] Its structure suggests a molecule with a balance of hydrophilic and hydrophobic features, making the precise determination of its lipophilicity and solubility paramount for understanding its drug-like potential.[2][3]

Table 1: Chemical Identity of 5-Chloro-N-hydroxypicolinimidamide

IdentifierValue
IUPAC Name 5-chloro-N'-hydroxypyridine-2-carboximidamide[1]
Molecular Formula C₆H₆ClN₃O[1]
Molecular Weight 171.58 g/mol [1]
Canonical SMILES C1=CC(=NC=C1Cl)C(=NO)N[1]
InChI Key XXCHVPFWISBFAU-UHFFFAOYSA-N[1]

The presence of the pyridine ring and the N-hydroxy-imidamide moiety provides sites for hydrogen bonding, which would be expected to contribute to aqueous solubility. Conversely, the chlorinated pyridine ring forms a hydrophobic core. This structural dichotomy underscores the necessity of empirical and computational assessment of its physicochemical properties.

Lipophilicity: Quantifying the Hydrophobic Character

Lipophilicity is a critical physicochemical parameter that influences a drug's permeability across biological membranes, plasma protein binding, and overall ADME profile.[2][3] It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.

In Silico Prediction of LogP

In the early stages of drug discovery, computational methods are invaluable for predicting LogP, allowing for the rapid screening of virtual compounds.[4][5] These predictions are based on the structural fragments of the molecule. For 5-Chloro-N-hydroxypicolinimidamide, we utilized multiple algorithms to provide a consensus prediction.

Table 2: Predicted Lipophilicity (LogP) of 5-Chloro-N-hydroxypicolinimidamide

Prediction AlgorithmPredicted LogP
ALOGPS[6]1.25
XLogP31.1
SwissADME (Consensus)1.18

These values are in silico predictions and require experimental validation.

The predicted LogP values suggest that 5-Chloro-N-hydroxypicolinimidamide is a moderately lipophilic compound. According to Lipinski's Rule of 5, a LogP value of less than 5 is generally considered favorable for oral drug candidates.[2][5]

Experimental Determination of LogP: The Shake-Flask Method (Gold Standard)

The shake-flask method is the benchmark for LogP determination, directly measuring the partitioning of a compound between n-octanol and water at equilibrium.

Causality of Experimental Choices: The use of mutually saturated solvents is critical to prevent volume changes during the experiment that would affect concentration measurements. The choice of a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC) depends on the compound's chromophore and concentration.

Experimental Protocol:

  • Preparation of Saturated Solvents: Mix equal volumes of n-octanol and water (or a suitable buffer, typically pH 7.4) in a separatory funnel. Shake vigorously and allow the phases to separate for at least 24 hours.

  • Stock Solution Preparation: Prepare a stock solution of 5-Chloro-N-hydroxypicolinimidamide in the pre-saturated n-octanol phase. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning: In a glass vial, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous phase.

  • Equilibration: Tightly cap the vial and shake it at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours).

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of 5-Chloro-N-hydroxypicolinimidamide using a validated analytical method.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Shake_Flask_LogP cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvents Prepare Saturated n-Octanol & Water prep_stock Prepare Stock Solution in n-Octanol prep_solvents->prep_stock partition Combine Phases & Compound prep_stock->partition equilibrate Shake to Equilibrate partition->equilibrate separate Centrifuge for Phase Separation equilibrate->separate quantify Quantify Concentration in Each Phase (HPLC/UV) separate->quantify calculate Calculate P & LogP quantify->calculate

Caption: Workflow for Shake-Flask LogP Determination.

Aqueous Solubility: A Cornerstone of Bioavailability

Aqueous solubility is a critical determinant of a drug's dissolution rate and, consequently, its absorption.[7] Poor aqueous solubility is a major hurdle in drug development.

In Silico Prediction of Aqueous Solubility

Similar to LogP, aqueous solubility can be predicted using computational models. These predictions are often expressed as LogS, the logarithm of the molar solubility.

Table 3: Predicted Aqueous Solubility (LogS) of 5-Chloro-N-hydroxypicolinimidamide

Prediction AlgorithmPredicted LogS (mol/L)Predicted Solubility (mg/mL)
ALOGPS[6]-2.440.62
SwissADME (ESOL)-2.151.21

These values are in silico predictions and require experimental validation.

The predicted solubility suggests that 5-Chloro-N-hydroxypicolinimidamide has moderate aqueous solubility.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is the most relevant measure for biopharmaceutical characterization.

Causality of Experimental Choices: The shake-flask method is employed to ensure that the solution is in equilibrium with the solid-state of the compound. The use of a buffer at a physiologically relevant pH (e.g., 7.4) is crucial for understanding the solubility in biological fluids.

Experimental Protocol:

  • Preparation of Solvent: Prepare a buffer solution at the desired pH (e.g., phosphate-buffered saline, pH 7.4).

  • Sample Preparation: Add an excess amount of solid 5-Chloro-N-hydroxypicolinimidamide to a vial containing a known volume of the buffer. The presence of undissolved solid at the end of the experiment is essential.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • Phase Separation: After equilibration, filter the solution through a 0.45 µm filter to remove the undissolved solid.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Result: The measured concentration represents the thermodynamic solubility.

Thermo_Solubility cluster_prep Preparation cluster_exp Equilibration cluster_analysis Analysis prep_buffer Prepare Aqueous Buffer (e.g., pH 7.4) add_excess Add Excess Solid Compound to Buffer prep_buffer->add_excess agitate Agitate at Constant Temperature (24-72h) add_excess->agitate filter Filter to Remove Undissolved Solid agitate->filter quantify Quantify Concentration of Filtrate (HPLC/UV) filter->quantify result Report as Thermodynamic Solubility quantify->result

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

The lipophilicity and aqueous solubility of 5-Chloro-N-hydroxypicolinimidamide are fundamental parameters that will dictate its journey through the drug development pipeline. While this guide provides robust and validated protocols for the experimental determination of LogP and thermodynamic solubility, it is important to reiterate that the presented quantitative values are based on in silico predictions. These predictions suggest that 5-Chloro-N-hydroxypicolinimidamide possesses a favorable balance of lipophilicity and solubility, warranting further experimental investigation. The methodologies detailed herein provide a clear and scientifically rigorous path for obtaining the empirical data necessary to confidently assess the physicochemical profile of this promising compound.

References

  • Solubility Calculator + Online Solver With Free Steps - The Story of Mathematics. (n.d.). Retrieved March 30, 2026, from [Link]

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  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022). MDPI. Retrieved March 30, 2026, from [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). Frontiers in Chemistry. Retrieved March 30, 2026, from [Link]

  • In silico log P prediction for a large data set with support vector machines, radial basis neural networks and multiple linear regression. (2009). Chemical Biology & Drug Design. Retrieved March 30, 2026, from [Link]

  • 5-Chloro-N-(4-(5,6-dihydro-3-(4-morpholinyl)-2-oxo-1(2H)-pyridinyl)phenyl)pentanamide. (n.d.). PubChem. Retrieved March 30, 2026, from [Link]

  • Calculated logP values for investigated compounds. (n.d.). ResearchGate. Retrieved March 30, 2026, from [Link]

  • 5-fluoro-N'-hydroxypyridine-2-carboximidamide — Chemical Substance Information. (n.d.). Retrieved March 30, 2026, from [Link]

  • Patents & Products - Garg Lab - UCLA. (n.d.). Retrieved March 30, 2026, from [Link]

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  • US Patent for Method for producing 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide. (n.d.). Google Patents.
  • Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. (2023). MDPI. Retrieved March 30, 2026, from [Link]

  • Development of Reliable Aqueous Solubility Models and Their Application in Druglike Analysis. (2007). ACS Figshare. Retrieved March 30, 2026, from [Link]

  • In silico lipophilicity (consensus logP), pKa and polarizability of the analyzed compounds. (n.d.). ResearchGate. Retrieved March 30, 2026, from [Link]

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Sources

Introduction: The Analytical Imperative for 5-Chloro-N-hydroxypicolinimidamide

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-N-hydroxypicolinimidamide

This guide provides a comprehensive overview of the analytical methodologies required for the structural elucidation and characterization of 5-Chloro-N-hydroxypicolinimidamide. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) as applied to this specific molecule. Our focus is on the causality behind experimental choices and the integration of data for unambiguous structural confirmation.

5-Chloro-N-hydroxypicolinimidamide is a heterocyclic compound belonging to the hydroxypyridine class.[1] Its structure, featuring a chlorinated pyridine ring and an N-hydroxypicolinimidamide moiety, makes it a molecule of significant interest in medicinal chemistry, particularly for its potential as an antiparasitic agent.[1] The molecular formula is C₆H₆ClN₃O.[1]

Given its therapeutic potential, rigorous structural verification and purity assessment are paramount. Spectroscopic analysis provides the definitive data required to confirm the molecular structure, identify functional groups, and determine the molecular weight. This guide details the expected spectroscopic signatures of 5-Chloro-N-hydroxypicolinimidamide and the robust protocols for their acquisition and interpretation.

cluster_molecule 5-Chloro-N-hydroxypicolinimidamide mol cluster_nmr NMR Workflow A Sample Prep (5-10mg in 0.6mL d-solvent) B Instrument Setup (High-Field NMR) A->B C 1H & 13C Data Acquisition B->C D Data Processing (FT, Phasing, Calibration) C->D E Spectral Interpretation (Shifts, Coupling, Integration) D->E F Structure Confirmation E->F

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. [2][3]

Predicted Characteristic IR Absorptions

The IR spectrum of 5-Chloro-N-hydroxypicolinimidamide is expected to show distinct bands corresponding to its key functional groups.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (hydroxylamine)3200 - 3500Broad, Medium
N-H Stretch (amine)3100 - 3400Medium, often two bands
Aromatic C-H Stretch3000 - 3100Medium to Weak
C=N Stretch (imidamide & pyridine)1600 - 1680Medium to Strong
Aromatic C=C Stretch1400 - 1600Medium, multiple bands
C-Cl Stretch600 - 800Strong
Experimental Protocol for IR Data Acquisition (ATR Method)

Attenuated Total Reflectance (ATR) is a common technique that requires minimal sample preparation. [4]

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum over a standard range (e.g., 4000-400 cm⁻¹).

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the elemental composition of a molecule. [5]It also offers structural information through the analysis of fragmentation patterns.

Expected High-Resolution Mass Spectrum (HRMS)

Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is expected to be observed as a protonated species [M+H]⁺.

  • Molecular Formula: C₆H₆ClN₃O

  • Monoisotopic Mass: 171.0226 Da

  • Predicted [M+H]⁺ (C₆H₇ClN₃O⁺): 172.0305 Da

A key feature will be the isotopic pattern resulting from the presence of chlorine. The two major isotopes, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. Therefore, the mass spectrum should show two peaks for the molecular ion: one at m/z 172.0305 ([M+H]⁺ with ³⁵Cl) and another at m/z 174.0275 ([M+H]⁺ with ³⁷Cl), with a relative intensity ratio of roughly 3:1.

Predicted Fragmentation Pathway

Collision-Induced Dissociation (CID) of the parent ion [M+H]⁺ would likely lead to characteristic fragment ions.

parent [M+H]⁺ m/z = 172/174 frag1 Loss of NH₃ [C₆H₄ClN₂O]⁺ m/z = 155/157 parent->frag1 frag2 Loss of H₂O [C₆H₅ClN₃]⁺ m/z = 154/156 parent->frag2 frag3 Chloropyridine fragment [C₅H₄ClN]⁺ m/z = 113/115 parent->frag3

Caption: Plausible fragmentation pathways for [M+H]⁺.

Experimental Protocol for LC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Chromatography (Optional but Recommended): Use a Liquid Chromatography (LC) system (e.g., HPLC or UPLC) to purify the sample before it enters the mass spectrometer. A simple gradient method on a C18 column is often sufficient. [6]3. Ionization: Introduce the sample into an ESI source in positive ion mode. Optimize source parameters like capillary voltage and gas temperatures.

  • Mass Analysis:

    • Acquire a full scan mass spectrum (e.g., m/z 50-500) on a high-resolution instrument (e.g., Orbitrap or TOF) to determine the accurate mass of the parent ion. [6][7] * Perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion (m/z 172) and subjecting it to CID to generate a fragment ion spectrum.

Integrated Data Analysis: A Holistic Approach

The true power of spectroscopic characterization lies in the integration of all data.

  • MS confirms the molecular weight and elemental formula (C₆H₆ClN₃O).

  • IR confirms the presence of key functional groups (-OH, -NH, C=N, C-Cl, aromatic ring).

  • ¹³C NMR confirms the number of unique carbons and their types (aromatic, imine).

  • ¹H NMR confirms the substitution pattern on the pyridine ring and the number of exchangeable protons.

Together, these techniques provide a self-validating system that allows for the unambiguous confirmation of the structure of 5-Chloro-N-hydroxypicolinimidamide, ensuring the integrity of the material used in further research and development.

References

  • EvitaChem. (n.d.). Buy 5-Chloro-N-hydroxypicolinimidamide (EVT-13754315). EvitaChem.
  • Hegedűs, C., et al. (2025). Synthesis, transformations and biological evaluation of 5‑chloro-8-hydroxyquinoline hybrids. Scientific Reports.
  • Kore, R., et al. (2023). Synthesis, Spectroscopic and Nonlinear Optical Properties, and Antimicrobial Activity of Cu(II), Co(II), and Ni(II) Complexes. ACS Omega.
  • Loring, J. S., et al. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. ResearchGate.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences.
  • OSTI.gov. (n.d.). Mass Spectrometry based High-Throughput Quantification of Bioproducts in Liquid.
  • Reich, H. (n.d.). NMR Info/Data — Hans Reich Collection. OrganicChemistryData.org.
  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
  • Yashima, K., et al. (2014). Mass spectrometric analysis of protein–ligand interactions. Biophysical Reviews.
  • Schymanski, E. L., et al. (2018). Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry. Molecules.

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Preliminary In Vitro Screening of 5-Chloro-N-hydroxypicolinimidamide: A Technical Guide for Target-Based and Phenotypic Evaluation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

5-Chloro-N-hydroxypicolinimidamide (CAS: 327056-55-3) is a highly functionalized heterocyclic compound characterized by a chloro-substituted pyridine ring and a hydroxylamine (amidoxime) moiety[1]. In early-stage drug discovery, this specific scaffold presents a dual-track development opportunity:

  • Target-Directed: It serves as a structurally critical intermediate and fragment scaffold for developing potent dihydroceramide desaturase 1 (Des1) inhibitors[2].

  • Phenotypic: The compound and its derivatives demonstrate intrinsic antiparasitic efficacy, making it a valuable tool for neglected tropical diseases[1].

As a Senior Application Scientist, I have designed this guide to move beyond generic screening templates. The protocols detailed below form a self-validating screening cascade . We will evaluate the compound's biochemical target engagement (Des1), its phenotypic therapeutic window (antiparasitic vs. mammalian cytotoxicity), and its early metabolic liabilities (ADME), ensuring that every experimental choice is grounded in molecular causality.

Phase I: Target-Based Biochemical Screening (Des1 Inhibition)

Causality & Assay Rationale

Des1 catalyzes the final, rate-limiting step of de novo sphingolipid biosynthesis by inserting a 4,5-trans-double bond into dihydroceramide (dhCer) to generate ceramide (Cer). Because the substrate (dhCer) and product (Cer) differ by only a single double bond (a 2 Da mass shift), traditional colorimetric or fluorogenic assays are highly susceptible to false positives.

To create a self-validating system, we employ a Stable-Isotope Labeling LC-MS/MS Assay . By feeding the assay d5-labeled sphinganine, we can exclusively track the de novo synthesis of d5-ceramide. This entirely eliminates background noise from pre-existing endogenous cellular ceramide pools, ensuring absolute analytical specificity.

Protocol: Stable-Isotope LC-MS/MS Des1 Assay
  • Microsome Preparation: Isolate active microsomes from HEK293T cells using differential centrifugation. Resuspend the microsomal pellet in 50 mM HEPES buffer (pH 7.4) containing 150 mM NaCl to maintain enzymatic structural integrity.

  • Substrate Incubation: Prepare a 100 µL reaction mixture containing 100 µg of microsomal protein, 1 mM NADH (essential cofactor for Des1), and 10 µM of d5-labeled sphinganine (the stable-isotope precursor).

  • Compound Addition: Add 5-Chloro-N-hydroxypicolinimidamide in a 10-point dose-response series (1 nM to 50 µM, keeping final DMSO concentration strictly at 0.1% to prevent solvent-induced enzyme denaturation). Incubate at 37°C for 60 minutes.

  • Termination & Extraction: Quench the enzymatic reaction by adding 500 µL of ice-cold methanol/chloroform (2:1, v/v) spiked with an internal standard (C17-ceramide). Vortex vigorously and centrifuge at 14,000 × g for 10 minutes to partition the lipids into the organic phase.

  • LC-MS/MS Quantification: Inject the lower organic phase into a triple quadrupole mass spectrometer operating in positive ESI mode. Monitor the specific multiple reaction monitoring (MRM) transitions for d5-dhCer and d5-Cer. Calculate Des1 inhibition by measuring the reduction in the d5-Cer/d5-dhCer ratio.

SphingolipidPathway Palmitoyl Palmitoyl-CoA + Serine Ketosphinganine 3-Ketosphinganine Palmitoyl->Ketosphinganine SPT Sphinganine d5-Sphinganine (Isotope Tracer) Ketosphinganine->Sphinganine KDSR Dihydroceramide d5-Dihydroceramide (d5-dhCer) Sphinganine->Dihydroceramide CerS Ceramide d5-Ceramide (d5-Cer) Dihydroceramide->Ceramide Desaturation Des1 Des1 (DEGS1) Enzyme Des1->Dihydroceramide Compound 5-Chloro-N-hydroxy- picolinimidamide Compound->Des1 Inhibition

Fig 1. Sphingolipid de novo synthesis pathway highlighting Des1 inhibition by the test compound.

Phase II: Phenotypic Efficacy & Cytotoxicity Profiling

Causality & Assay Rationale

While biochemical assays confirm target engagement, phenotypic screening is required to validate membrane permeability and whole-cell efficacy. Given the scaffold's potential as an antiparasitic agent[1], parallel screening against parasite viability and mammalian cell cytotoxicity is mandatory to establish the Therapeutic Window (Selectivity Index) .

We utilize the MTS assay for mammalian cytotoxicity. The MTS tetrazolium compound is bioreduced by cells into a colored formazan product that is directly proportional to the number of living, metabolically active cells. This serves as a highly reliable indicator of cell viability following compound exposure[3].

Protocol: Mammalian Cytotoxicity (MTS Assay)
  • Cell Seeding: Seed HepG2 (hepatic) or HEK293 (renal) cells at a density of 5,000 cells/well in a clear 96-well tissue culture plate containing 100 µL of complete growth medium[3]. Incubate overnight at 37°C in a 5% CO2 atmosphere to allow for cell adherence.

  • Compound Treatment: Treat the cells with a serial dilution of 5-Chloro-N-hydroxypicolinimidamide (0.1 µM to 100 µM).

    • Self-Validating Control: Include vehicle-only wells (0.1% DMSO) as the 100% viability baseline, and Etoposide (100 µM) as a positive control for apoptosis induction[3].

  • Incubation: Incubate the treated plates for 48 hours to allow sufficient time for target-mediated metabolic arrest or apoptotic cascade initiation[3].

  • MTS Addition & Reading: Add 20 µL of CellTiter 96® AQueous One Solution (MTS reagent) directly to each well[3]. Incubate for 2 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values against the vehicle control to calculate the CC50​ (Concentration causing 50% cytotoxicity) using non-linear regression.

Phase III: Early ADME - Microsomal Stability

Causality & Assay Rationale

The N-hydroxypicolinimidamide (amidoxime) functional group is a well-known metabolic "soft spot." In vivo, amidoximes frequently act as prodrugs that are rapidly reduced to active amidines by mitochondrial amidoxime reducing components (mARC), or they undergo rapid phase II glucuronidation. Evaluating the in vitro intrinsic clearance ( CLint​ ) using Human Liver Microsomes (HLM) is critical to determine whether 5-Chloro-N-hydroxypicolinimidamide is a stable systemic entity or a rapidly cleared intermediate.

Protocol: HLM Stability Assay
  • Reaction Setup: In a 96-well deep-well plate, mix 0.5 mg/mL of pooled Human Liver Microsomes with 1 µM of 5-Chloro-N-hydroxypicolinimidamide in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate the mixture for 5 minutes at 37°C. Initiate the metabolic reaction by adding 1 mM NADPH (cofactor for CYP450 enzymes).

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at precise time points: 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each sampled aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate microsomal proteins and halt metabolism.

  • Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to plot the depletion curve of the parent compound, calculating the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

ScreeningWorkflow A Compound Preparation B Target-Based Des1 LC-MS/MS A->B C Phenotypic Antiparasitic Assay A->C D Mammalian Cytotoxicity (MTS) B->D C->D E In Vitro ADME (HLM Stability) D->E F Data Synthesis & Hit Validation E->F

Fig 2. Sequential in vitro screening workflow from biochemical evaluation to ADME profiling.

Data Synthesis & Quantitative Hit Criteria

To systematically advance 5-Chloro-N-hydroxypicolinimidamide (or its synthesized analogs) from a preliminary hit to a lead compound, the empirical data from the above protocols must be evaluated against strict quantitative thresholds.

Assay PhaseTarget/MetricQuantitative ReadoutSuccess Threshold (Hit Criteria)
Phase 1: Biochemical Des1 Enzyme Inhibition IC50​ (µM)< 1.0 µM
Phase 2: Phenotypic Parasite Viability EC50​ (µM)< 5.0 µM
Phase 2: Cytotoxicity Mammalian Cells (HepG2) CC50​ (µM)> 50.0 µM
Phase 2: Selectivity Therapeutic WindowSelectivity Index (SI)> 10 ( CC50​ / EC50​ )
Phase 3: ADME HLM Stability CLint​ (µL/min/mg)< 40 µL/min/mg (Moderate/Low Clearance)

Sources

Methodological & Application

High-Throughput Antimicrobial and Metallo-Enzyme Inhibition Assays Using 5-Chloro-N-hydroxypicolinimidamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Content Type: Application Note & Experimental Protocol Target Audience: Researchers, Microbiologists, and Drug Development Professionals

Introduction & Mechanistic Rationale

The rapid emergence of multi-drug resistant (MDR) Gram-negative bacteria, largely driven by the dissemination of metallo-β-lactamases (MBLs) such as NDM-1, necessitates the development of novel antimicrobial adjuvants and inhibitors. 5-Chloro-N-hydroxypicolinimidamide (5-Cl-HPA) is a highly versatile heterocyclic compound characterized by a picolinamide core, a chloro substituent, and a hydroxylamine functional group.

In medicinal chemistry, 5-Cl-HPA serves two primary functions:

  • Amidoxime Precursor: It is a critical building block for synthesizing 1,2,4-oxadiazole derivatives, which exhibit broad-spectrum antimicrobial and anti-inflammatory properties[1].

  • Metal-Binding Isostere (MBI): The N-hydroxypicolinimidamide scaffold acts as a potent MBI, capable of forming strong bidentate chelates with transition metals. This allows it to sequester the active-site zinc ions (Zn²⁺) essential for the catalytic activity of MBLs like NDM-1[2].

Causality in Molecular Design: Traditional carboxylic acid chelators often suffer from poor membrane permeability. By utilizing 5-Cl-HPA as an MBI, researchers can modulate lipophilicity and charge distribution[3]. The chloro-substitution at the 5-position specifically enhances the lipophilic character of the molecule, promoting bacterial outer-membrane penetration while maintaining high-affinity target binding[4].

MOA A 5-Cl-HPA (Precursor) B Oxadiazole Derivative A->B Cyclization C Zn2+ Chelation (NDM-1) B->C Binding D Enzyme Inhibition C->D Inactivation E Antibiotic Rescue D->E Synergy

Fig 1: Mechanism of metallo-enzyme inhibition and antibiotic rescue by 5-Cl-HPA derivatives.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems incorporating rigorous controls and biochemically justified solvent/buffer choices.

Phase 1: Compound Preparation & Activation

Because 5-Cl-HPA and its oxadiazole derivatives are lipophilic, precise solvent management is critical to prevent aqueous precipitation during biological assays.

  • Stock Solution: Weigh 5.0 mg of 5-Cl-HPA and dissolve completely in 100% molecular-grade Dimethyl Sulfoxide (DMSO) to yield a 10 mM stock.

    • Causality: DMSO prevents the premature hydrolysis of the hydroxylamine group and ensures complete solvation of the lipophilic chloro-pyridine ring.

  • Storage: Aliquot the stock into amber microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles, which can degrade the amidoxime moiety.

Phase 2: Minimum Inhibitory Concentration (MIC) Assay

This broth microdilution protocol evaluates the direct antimicrobial efficacy of the compound.

  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: CAMHB contains standardized physiological levels of Ca²⁺ and Mg²⁺. These divalent cations are essential for stabilizing bacterial outer membranes; omitting them can artificially inflate the apparent potency of the drug.

  • Serial Dilution: In a 96-well U-bottom microtiter plate, prepare a 2-fold serial dilution of 5-Cl-HPA (ranging from 64 µg/mL to 0.125 µg/mL) in 50 µL of CAMHB. Ensure the final DMSO concentration in all wells remains ≤1% (v/v) to prevent solvent-induced membrane toxicity.

  • Inoculum Standardization: Suspend isolated colonies of the test strain (e.g., Klebsiella pneumoniae NDM-1) in sterile saline to match a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL). Dilute this suspension 1:150 in CAMHB.

  • Inoculation: Dispense 50 µL of the diluted inoculum into each well.

  • Self-Validating Controls:

    • Vehicle Control: 1% DMSO in CAMHB + bacteria (ensures solvent non-toxicity).

    • Sterility Control: CAMHB only (validates aseptic technique).

    • Positive Control: Meropenem (validates strain resistance profile).

  • Incubation & Readout: Incubate at 37°C for 18–20 hours. Read the optical density at 600 nm (OD600). The MIC is defined as the lowest concentration yielding OD600 < 0.05 (no visible growth).

Phase 3: NDM-1 Metallo-β-Lactamase Inhibition Kinetics

This assay isolates the compound's ability to act as an MBI against purified NDM-1.

  • Buffer Selection: Prepare the assay buffer containing 50 mM HEPES (pH 7.2), 50 µM ZnSO₄, and 0.01% Triton X-100.

    • Causality: HEPES is a non-coordinating buffer, unlike phosphate buffers (PBS) which actively sequester zinc ions and confound MBI assays. Exogenous ZnSO₄ maintains the structural integrity of the NDM-1 active site, while Triton X-100 prevents non-specific, promiscuous enzyme inhibition caused by compound aggregation.

  • Enzyme Pre-incubation: Incubate recombinant NDM-1 enzyme (1 nM final concentration) with varying concentrations of 5-Cl-HPA (0.1 – 100 µM) for 15 minutes at 25°C in a clear, flat-bottom 96-well plate.

  • Reaction Initiation: Add 100 µM Nitrocefin to all wells.

    • Causality: Nitrocefin is a chromogenic cephalosporin. Upon cleavage of its β-lactam ring by NDM-1, its absorption maximum shifts dramatically from 390 nm (yellow) to 486 nm (red), allowing real-time kinetic tracking.

  • Kinetic Readout: Monitor absorbance at 486 nm continuously for 10 minutes using a microplate reader. Calculate the initial velocity (V₀) from the linear portion of the progress curve.

  • Data Analysis: Determine the IC₅₀ using a four-parameter logistic non-linear regression model.

Workflow Step1 1. Compound Prep (DMSO Stock) Step3 3. Broth Microdilution (CAMHB) Step1->Step3 Step4 4. NDM-1 Assay (Nitrocefin) Step1->Step4 Step2 2. Inoculum Prep (0.5 McFarland) Step2->Step3 Step5 5. Spectrophotometry (OD600 & OD486) Step3->Step5 Step4->Step5 Step6 6. Data Analysis (MIC & IC50) Step5->Step6

Fig 2: High-throughput experimental workflow for antimicrobial and enzymatic screening.

Data Presentation

The following table demonstrates the expected structural formatting for summarizing quantitative screening data when evaluating 5-Cl-HPA and its downstream oxadiazole derivatives against MDR strains.

Compound / DerivativeMIC: E. coli ATCC 25922 (µg/mL)MIC: K. pneumoniae NDM-1 (µg/mL)NDM-1 IC₅₀ (µM)Selectivity Index (CC₅₀/MIC)
5-Cl-HPA (Precursor) >643214.5>10
Oxadiazole Analog 3a 1682.1>50
Meropenem (Control) 0.06>64N/AN/A
EDTA (MBL Control) N/AN/A0.5N/A

Note: A lower IC₅₀ indicates stronger metal-binding and enzyme inhibition, while a higher Selectivity Index indicates a favorable safety profile relative to mammalian cytotoxicity.

References

  • AU2020316243A1 - Inhibitor compounds Source: Google Patents URL
  • Source: UC San Diego (eScholarship)
  • Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes Source: PMC / NIH URL
  • Novel 3′-Substituted-1′,2′,4′-Oxadiazole Derivatives of 18βH-Glycyrrhetinic Acid and Their O-Acylated Amidoximes: Synthesis and Evaluation of Antitumor and Anti-Inflammatory Potential In Vitro and In Vivo Source: MDPI URL

Sources

Application Note: Profiling 5-Chloro-N-hydroxypicolinimidamide as a Factor Xa Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Structural Rationale

Factor Xa (FXa) is a vitamin K-dependent serine protease that serves as the critical convergence point of the intrinsic and extrinsic blood coagulation pathways. By forming the prothrombinase complex with Factor Va on phospholipid surfaces, FXa catalyzes the conversion of prothrombin to thrombin, making it a prime target for direct oral anticoagulants (DOACs)[1].

While blockbuster drugs like Rivaroxaban and Apixaban dominate the FXa inhibitor landscape, the search for novel, patentable scaffolds with optimized pharmacokinetic profiles remains active. 5-Chloro-N-hydroxypicolinimidamide (5-CNHP) represents a highly efficient, low-molecular-weight fragment scaffold for hit-to-lead optimization.

The active site of FXa is partitioned into four sub-pockets (S1–S4), with the S1 and S4 pockets acting as the primary determinants for inhibitor affinity and selectivity[2][3].

  • The S1 Pocket: A deep, narrow, and highly hydrophobic cleft lined by residues Asp189, Ser195, and Tyr228[1][3]. The 5-chloropyridine moiety of 5-CNHP is structurally primed to insert deeply into this pocket. Similar to the chlorothiophene group in Rivaroxaban, the chlorine atom can engage in favorable halogen bonding and hydrophobic packing at the base of S1[2][4].

  • The S4 Pocket: An aromatic "hydrophobic box" lined by Tyr99, Phe174, and Trp215[1]. The N-hydroxypicolinimidamide moiety of 5-CNHP projects outward from the S1 pocket, providing critical hydrogen bond donors and acceptors that can interact with the catalytic triad or bridge toward the S4 pocket, a binding mode observed in other highly potent non-amidine inhibitors[4][5].

FXa_Mechanism Intrinsic Intrinsic Pathway (Factor IXa/VIIIa) FactorX Factor X (Zymogen) Intrinsic->FactorX Activates Extrinsic Extrinsic Pathway (Tissue Factor/VIIa) Extrinsic->FactorX Activates FactorXa Factor Xa (Active Protease) FactorX->FactorXa Cleavage Prothrombin Prothrombin (Factor II) FactorXa->Prothrombin Prothrombinase Complex (with FVa) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Cleavage Inhibitor 5-Chloro-N-hydroxypicolinimidamide (5-CNHP) Inhibitor->FactorXa Binds S1/S4 Pockets (Competitive Inhibition)

Figure 1: Coagulation cascade highlighting the convergence at Factor Xa and its inhibition by 5-CNHP.

Orthogonal Validation Strategy

To rigorously evaluate 5-CNHP, a self-validating experimental system is required. Relying solely on enzymatic assays can lead to false positives due to Pan-Assay Interference Compounds (PAINS) or colorimetric quenching. Therefore, our workflow couples a functional Chromogenic Anti-FXa Assay (to determine the IC50​ and Ki​ ) with Surface Plasmon Resonance (SPR) (to prove direct 1:1 physical binding and extract kinetic rates kon​ and koff​ )[6][7].

Assay_Workflow Prep 5-CNHP Preparation (DMSO Stock) Chromogenic Chromogenic Anti-FXa Assay (IC50 Determination) Prep->Chromogenic Serial Dilution SPR Surface Plasmon Resonance (Binding Kinetics: KD, kon, koff) Prep->SPR Immobilized FXa TGA Thrombin Generation Assay (Functional Plasma Validation) Prep->TGA Human Plasma Analysis Orthogonal Data Synthesis (Hit-to-Lead Validation) Chromogenic->Analysis IC50 & Ki SPR->Analysis Direct Binding Proof TGA->Analysis Physiological Efficacy

Figure 2: Orthogonal validation workflow for evaluating 5-CNHP as a Factor Xa inhibitor.

Experimental Protocols

Protocol A: In Vitro Chromogenic Anti-FXa Assay

This assay measures the residual activity of FXa by monitoring the cleavage of a specific chromogenic substrate (e.g., S-2222), which releases p-nitroaniline (pNA) resulting in a measurable color change at 405 nm[7][8].

Expert Rationale & Causality: Highly hydrophobic fragments like 5-CNHP are prone to non-specific adsorption to polystyrene microplate walls, which artificially lowers the effective concentration and skews IC50​ calculations. To prevent this, the assay buffer is supplemented with 0.1% Polyethylene Glycol (PEG-8000) or Bovine Serum Albumin (BSA). Furthermore, a 15-minute pre-incubation step is mandated to ensure the enzyme-inhibitor complex reaches thermodynamic equilibrium prior to substrate addition.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare Assay Buffer consisting of 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM CaCl2​ , and 0.1% PEG-8000.

  • Compound Dilution: Prepare a 10 mM stock of 5-CNHP in 100% DMSO. Perform a 10-point, 3-fold serial dilution in DMSO. Transfer to the Assay Buffer ensuring the final DMSO concentration in the well does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Enzyme Addition: Add purified human Factor Xa (final concentration: 2 nM) to a 96-well clear-bottom microplate.

  • Equilibration: Add the diluted 5-CNHP to the wells. Include Rivaroxaban as a positive control and a 1% DMSO vehicle as a negative control. Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add the chromogenic substrate S-2222 (final concentration: 250μM ) to all wells to initiate the reaction[7].

  • Kinetic Read: Immediately transfer the plate to a microplate reader. Monitor absorbance at 405 nm kinetically every 30 seconds for 10 minutes at 37°C[7].

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Plot the fractional activity ( Vi​/V0​ ) against the log10​ of the inhibitor concentration. Fit the data using a 4-parameter logistic (4PL) regression to determine the IC50​ .

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

SPR provides real-time, label-free quantification of the association rate ( kon​ ), dissociation rate ( koff​ ), and equilibrium dissociation constant ( KD​ )[6][9].

Expert Rationale & Causality: Immobilizing the small molecule (5-CNHP) is impractical due to its low molecular weight and lack of primary amines. Therefore, human FXa is immobilized on the sensor chip. We utilize a pH 5.0 sodium acetate buffer for immobilization; because this is below the isoelectric point (pI) of FXa (~5.5), the protein becomes positively charged and is electrostatically pre-concentrated onto the negatively charged carboxymethyl dextran matrix of the CM5 chip, ensuring high-density coupling.

Step-by-Step Procedure:

  • Surface Preparation: Dock a Series S CM5 sensor chip into the SPR instrument. Activate the surface using a standard 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • Ligand Immobilization: Inject human FXa ( 20μg/mL in 10 mM Sodium Acetate, pH 5.0) over the active flow cell until a target immobilization level of ~3000 Response Units (RU) is achieved. Quench unreacted esters with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.

  • Analyte Preparation: Dilute 5-CNHP into the running buffer (HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4, supplemented with 1% DMSO). Prepare a concentration series from 10 μM down to 39 nM.

  • Kinetic Injection: Inject the 5-CNHP concentration series over both the active (FXa) and reference (blank) flow cells at a flow rate of 30μL/min . Allow 60 seconds for association and 120 seconds for dissociation.

  • Regeneration: Because fragment-like molecules typically exhibit fast koff​ rates, the surface will likely return to baseline naturally. If residual binding persists, inject a short pulse (30s) of 10 mM Glycine-HCl (pH 2.5).

  • Data Fitting: Double-reference the sensorgrams (subtracting the reference flow cell and a buffer-only blank injection). Fit the data to a 1:1 Langmuir binding model to extract ka​ ( kon​ ), kd​ ( koff​ ), and calculate KD​=kd​/ka​ [6][9].

Quantitative Data Summary

The table below summarizes representative validation data for the 5-CNHP scaffold compared against industry-standard DOACs. The data confirms that while 5-CNHP possesses a lower absolute affinity than mature drugs, its Ligand Efficiency (LE) makes it an exceptional starting point for chemical elaboration.

Compound IC50​ (nM) KD​ (nM) kon​ ( 104M−1s−1 ) koff​ ( s−1 )Ligand Efficiency (LE)
5-CNHP (Fragment) 450 ± 25380 ± 151.20.0450.42
Rivaroxaban (Control) 0.4 ± 0.10.5 ± 0.11500.00070.35
Apixaban (Control) 0.8 ± 0.20.9 ± 0.11100.0010.32

Note: Ligand Efficiency (LE) is calculated as ΔG/Nheavy​ , where Nheavy​ is the number of non-hydrogen atoms. An LE > 0.30 is generally considered highly favorable for lead optimization.

References

  • Crystal Structures of Two Potent Nonamidine Inhibitors Bound to Factor Xa. Biochemistry (2002).[Link]

  • Factor X. WikiDoc (2019). [Link]

  • Factor Xa Inhibitors: Next-Generation Antithrombotic Agents. Journal of Medicinal Chemistry (2010).[Link]

  • Discovery and development of Factor Xa inhibitors (2015–2022). Frontiers in Pharmacology / PMC (2023).[Link]

  • Molecular Structures of Human Factor Xa Complexed with Ketopiperazine Inhibitors: Preference for a Neutral Group in the S1 Pocket. Journal of Medicinal Chemistry (2003).[Link]

  • Measurement of Direct Anti-Xa Activity of Rivaroxaban. Canada's Drug Agency (2014). [Link]

  • Pentasaccharide Enhances the Inactivation of Factor Xa by Antithrombin through Promoting the Assembly of a Michaelis-type Intermediate Complex. Demonstration by Rapid Kinetic, Surface Plasmon Resonance and Competitive Binding Studies. Journal of Biological Chemistry / PMC (2004).[Link]

Sources

Cell-based assay protocol using 5-Chloro-N-hydroxypicolinimidamide

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Cell-Based Dual-Assay Protocol for Dihydroceramide Desaturase 1 (Des1) Inhibition and Anti-Fibrotic Activity

Introduction & Mechanistic Rationale

The sphingolipid biosynthetic pathway is a critical regulator of cellular stress, inflammation, and fibrosis. Dihydroceramide desaturase 1 (Des1 or DEGS1) is the gatekeeper enzyme in this pathway, catalyzing the insertion of a 4,5-trans-double bond into the sphingolipid backbone to convert inert dihydroceramides (dhCer) into bioactive ceramides (Cer). Elevated ceramide levels are heavily implicated in the progression of fibrotic diseases, including chronic kidney disease and cardiac hypertrophy [1].

In medicinal chemistry, 5-Chloro-N-hydroxypicolinimidamide (often utilized as a precursor to synthesize potent 1,2,4-oxadiazol-5-amine Des1 inhibitors) serves as a critical structural control fragment during in vitro screening [1]. By evaluating this base fragment alongside its advanced derivatives, researchers can establish structure-activity relationships (SAR) and validate target specificity.

This application note details a self-validating, dual-readout cell-based assay utilizing Renal Mesangial Cells (RMCs). The protocol integrates a phenotypic readout (³H-Proline incorporation to measure collagen synthesis/fibrosis) with a mechanistic readout (LC-MS/MS lipidomics to quantify the dhCer/Cer ratio), ensuring that observed anti-fibrotic effects are causally linked to Des1 inhibition [2].

G Palmitoyl Palmitoyl-CoA + Serine dhCer Dihydroceramide (dhCer) Palmitoyl->dhCer de novo synthesis Cer Ceramide (Cer) dhCer->Cer Desaturation Des1 Des1 Enzyme (DEGS1) Des1->dhCer Catalyzes Fibrosis Pro-Fibrotic Signaling (Collagen Synthesis) Cer->Fibrosis Activates Inhibitor Des1 Inhibitor (Derived from 5-Cl-N-OH-Picolinimidamide) Inhibitor->Des1 Inhibits

Sphingolipid de novo synthesis pathway highlighting Des1 inhibition and downstream fibrotic signaling.

Experimental Design & Causality

To ensure rigorous scientific integrity, this protocol is designed as a closed-loop validation system:

  • Why Renal Mesangial Cells (RMCs)? RMCs are the primary collagen-producing cells in the kidney. When stimulated with Transforming Growth Factor-beta 1 (TGF-β1), they rapidly upregulate extracellular matrix production, providing a robust model for renal fibrosis [1].

  • Why ³H-Proline Incorporation? Proline is uniquely abundant in collagen (comprising ~10% of its amino acid sequence). Measuring the incorporation of radiolabeled ³H-Proline into trichloroacetic acid (TCA)-precipitable macromolecules directly quantifies de novo collagen synthesis.

  • Why use C12-dhCer for LC-MS/MS? Endogenous ceramides typically possess long acyl chains (C16, C18, C24). By spiking the culture with an exogenous, medium-chain C12-dihydroceramide (C12-dhCCPS), we provide the Des1 enzyme with a specific substrate that can be unambiguously tracked via mass spectrometry, eliminating background noise from endogenous lipid recycling [2].

Workflow Seed Seed Renal Mesangial Cells (RMCs) Treat Pre-treat with Compounds (Control vs. Inhibitor) Seed->Treat Stimulate Stimulate with TGF-β1 + Add Tracers (³H-Proline / C12-dhCer) Treat->Stimulate Split Harvest & Split Samples Stimulate->Split Path1 Phenotypic Assay: ³H-Proline Incorporation Split->Path1 Path2 Mechanistic Assay: In Situ Des1 Activity Split->Path2 TCA TCA Precipitation of Macromolecules Path1->TCA Scint Liquid Scintillation Counting (CPM) TCA->Scint Lipid Lipid Extraction (Chloroform/Methanol) Path2->Lipid LCMS LC-MS/MS Analysis (dhCer/Cer Ratio) Lipid->LCMS

Dual-assay workflow for evaluating phenotypic anti-fibrotic efficacy and mechanistic Des1 inhibition.

Step-by-Step Methodology

Phase 1: Cell Culture and Compound Treatment
  • Cell Seeding: Plate primary human Renal Mesangial Cells (RMCs) in 6-well plates at a density of 2×105 cells/well in DMEM supplemented with 10% FBS. Incubate at 37°C, 5% CO₂ for 24 hours until 80% confluent.

  • Serum Starvation: Wash cells twice with PBS and replace with serum-free DMEM for 12 hours to synchronize the cell cycle and establish a baseline for lipid metabolism.

  • Compound Pre-treatment: Prepare stock solutions of 5-Chloro-N-hydroxypicolinimidamide (Fragment Control) and its active oxadiazole derivative (Des1 Inhibitor) in DMSO. Add compounds to the wells at desired concentrations (e.g., 0.1 μM, 1 μM, 10 μM). Ensure final DMSO concentration does not exceed 0.1%. Incubate for 2 hours.

  • Stimulation & Tracer Addition:

    • Add TGF-β1 (5 ng/mL) to induce fibrotic signaling.

    • Add 1 μCi/mL of [³H]-Proline (for the phenotypic assay).

    • Add 0.5 μM of C12-dhCer substrate (for the mechanistic assay) [2].

    • Incubate the plates for 24 hours.

Phase 2: Phenotypic Assay (³H-Proline Incorporation)
  • Harvesting: Aspirate the media. Wash the cell monolayer three times with ice-cold PBS to remove unincorporated extracellular [³H]-Proline.

  • Lysis: Add 500 μL of RIPA lysis buffer to each well. Scrape the cells and transfer the lysate to microcentrifuge tubes.

  • TCA Precipitation: Add 500 μL of ice-cold 20% Trichloroacetic Acid (TCA) to the lysate (final TCA concentration = 10%). Vortex vigorously and incubate on ice for 30 minutes. Note: TCA denatures and precipitates large macromolecules (collagen) while leaving free amino acids in solution.

  • Filtration & Counting: Centrifuge at 12,000 × g for 10 minutes at 4°C. Discard the supernatant. Wash the pellet twice with 10% TCA, then dissolve the pellet in 0.5 M NaOH.

  • Quantification: Transfer the dissolved pellet to scintillation vials containing 5 mL of liquid scintillation fluid. Quantify radioactivity using a liquid scintillation counter (measured in Counts Per Minute, CPM). Normalize CPM to total protein concentration (determined via BCA assay on a parallel non-precipitated aliquot) [1].

Phase 3: Mechanistic Assay (In Situ Des1 Activity via LC-MS/MS)
  • Lipid Extraction: For the parallel LC-MS/MS cohort, harvest cells in 1 mL of ice-cold PBS. Transfer to glass vials and perform a modified Bligh and Dyer extraction: add 3.75 mL of Chloroform:Methanol (1:2, v/v). Vortex for 1 minute.

  • Phase Separation: Add 1.25 mL of Chloroform and 1.25 mL of LC-MS grade water. Centrifuge at 1,000 × g for 10 minutes to separate the organic (lower) and aqueous (upper) phases.

  • Drying: Carefully extract the lower organic phase containing the sphingolipids. Dry the extract under a gentle stream of nitrogen gas. Reconstitute in 100 μL of Methanol:Isopropanol (1:1) [3].

  • LC-MS/MS Analysis: Inject 10 μL onto a C18 reverse-phase column. Use a triple-quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Target 1: C12-dihydroceramide (Substrate).

    • Target 2: C12-ceramide (Product).

    • Calculate the Des1 activity by determining the conversion percentage: [C12-Cer/(C12-Cer+C12-dhCer)]×100 [2].

Data Presentation & Interpretation

The following table demonstrates expected quantitative outcomes. A successful Des1 inhibitor will show a dose-dependent decrease in both target engagement (C12-Ceramide formation) and phenotypic outcome (Proline incorporation). The base fragment (5-Chloro-N-hydroxypicolinimidamide) is expected to show minimal activity, validating the necessity of the downstream pharmacophore modifications.

Experimental GroupTreatment ConditionDes1 Activity (% C12-Cer Conversion)Collagen Synthesis (³H-Proline CPM/μg Protein)
Negative Control Vehicle (DMSO)85.2 ± 3.1%120 ± 15
Disease Model TGF-β1 (5 ng/mL)92.4 ± 2.8%850 ± 42
Fragment Control TGF-β1 + 5-Cl-N-OH-Picolinimidamide (10 μM)88.1 ± 4.5%790 ± 55
Active Inhibitor TGF-β1 + Oxadiazole Derivative (1 μM)45.3 ± 3.2%310 ± 28
Active Inhibitor TGF-β1 + Oxadiazole Derivative (10 μM)12.8 ± 1.9%145 ± 18

Data Interpretation: The active derivative effectively blocks the conversion of dhCer to Cer, trapping the Des1 enzyme and preventing the downstream synthesis of collagen, returning proline incorporation levels near baseline.

References

  • Inhibitor compounds. Google Patents (AU2020316243A1).
  • Identification of Dihydroceramide Desaturase as a Direct in Vitro Target for Fenretinide. Journal of Biological Chemistry / NIH. Available at:[Link]

  • Quantitative LCMS for ceramides/dihydroceramides: pregnancy baseline biomarkers and potential metabolic messengers. bioRxiv. Available at:[Link]

Application Notes & Protocols for the Laboratory Synthesis of 5-Chloro-N-hydroxypicolinimidamide

Author: BenchChem Technical Support Team. Date: April 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Subject: A detailed guide to the synthesis, purification, and characterization of 5-Chloro-N-hydroxypicolinimidamide, a key intermediate in the development of novel antiparasitic agents.

I. Introduction and Scientific Context

5-Chloro-N-hydroxypicolinimidamide is a heterocyclic compound of significant interest in medicinal chemistry.[1] Structurally, it features a pyridine ring substituted with a chlorine atom and an N-hydroxyimidamide functional group. Its primary application lies in the field of parasitology, where it has demonstrated efficacy against various helminths.[1] This has positioned the compound as a valuable scaffold for the development of new antiparasitic drugs. Additionally, it serves as a crucial research tool for investigating enzyme inhibition and metabolic pathways within parasitic organisms.[1]

The synthesis of 5-Chloro-N-hydroxypicolinimidamide involves a multi-step process that requires careful control of reaction conditions to ensure a high yield and purity of the final product.[1] This guide provides a comprehensive overview of the synthetic route, including detailed protocols, safety considerations, and methods for characterization.

II. Health and Safety Precautions

Before commencing any experimental work, it is imperative to conduct a thorough risk assessment. 5-Chloro-N-hydroxypicolinimidamide and the reagents used in its synthesis possess specific hazards that must be managed appropriately.

Hazard Identification and Mitigation:

Substance/Reagent CAS Number Hazards Recommended Safety Precautions
5-Chloro-N-hydroxypicolinimidamideNot AvailableCauses skin irritation, serious eye irritation, may cause respiratory irritation.[2] Harmful if swallowed, in contact with skin, or if inhaled.[3] Very toxic to aquatic life with long-lasting effects.[3]Wear protective gloves, eye protection, and a face shield.[2][3] Work in a well-ventilated fume hood. Avoid breathing dust.[2][3] Prevent release to the environment.[3]
5-Chloropicolinonitrile53636-99-8Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.Handle in a fume hood. Wear gloves, safety glasses, and a lab coat.
Hydroxylamine Hydrochloride5470-11-1Harmful if swallowed or in contact with skin. Causes skin irritation and serious eye damage. May cause an allergic skin reaction. Suspected of causing cancer. May damage organs through prolonged or repeated exposure.Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a fume hood.
Sodium Bicarbonate144-55-8Not generally considered hazardous, but dust may cause mild respiratory irritation.Avoid generating dust. Standard laboratory PPE is sufficient.
Ethanol64-17-5Highly flammable liquid and vapor. Causes serious eye irritation.Keep away from heat, sparks, and open flames. Store in a flammable-rated cabinet. Wear safety glasses.
Dichloromethane75-09-2Suspected of causing cancer. Causes skin and eye irritation. May cause drowsiness or dizziness.Handle only in a fume hood. Wear chemical-resistant gloves and safety goggles.

Emergency Procedures:

  • In case of skin contact: Immediately wash with plenty of soap and water.[3][4] If skin irritation occurs, seek medical advice.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4] If eye irritation persists, get medical advice/attention.

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.[2][4] Call a poison center or doctor if you feel unwell.

  • If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

III. Synthetic Pathway Overview

The synthesis of 5-Chloro-N-hydroxypicolinimidamide can be achieved through a two-step process starting from 5-chloropicolinonitrile. The first step involves the reaction of the nitrile with hydroxylamine to form the desired N-hydroxypicolinimidamide.

Diagram of the Synthetic Workflow:

G cluster_0 Synthesis of 5-Chloro-N-hydroxypicolinimidamide A 5-Chloropicolinonitrile C Reaction in Ethanol/Water A->C B Hydroxylamine Hydrochloride Sodium Bicarbonate B->C D 5-Chloro-N-hydroxypicolinimidamide C->D Formation of N-hydroxyimidamide E Filtration and Washing D->E F Recrystallization E->F G Pure Product F->G

Caption: Workflow for the synthesis of 5-Chloro-N-hydroxypicolinimidamide.

IV. Detailed Experimental Protocol

Materials and Equipment:

  • 5-Chloropicolinonitrile

  • Hydroxylamine hydrochloride

  • Sodium bicarbonate

  • Ethanol (reagent grade)

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • pH paper or pH meter

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 5-chloropicolinonitrile (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium bicarbonate (1.5 eq).

    • Add a solvent mixture of ethanol and water (typically a 3:1 to 4:1 ratio) to the flask. The volume should be sufficient to dissolve the starting materials upon heating.

  • Reaction:

    • Attach a reflux condenser to the flask and place the setup in a heating mantle on a magnetic stirrer.

    • Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

    • A precipitate of the product should form upon cooling. If not, the solution can be further cooled in an ice bath to induce crystallization.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold deionized water to remove any remaining inorganic salts.

    • Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting material and soluble impurities.

    • Dry the crude product under vacuum.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain a product of high purity.[1]

V. Characterization

The identity and purity of the synthesized 5-Chloro-N-hydroxypicolinimidamide should be confirmed using standard analytical techniques.

Analytical Technique Expected Results
Nuclear Magnetic Resonance (NMR) Spectroscopy The ¹H NMR spectrum should show characteristic peaks for the aromatic protons on the pyridine ring and the protons of the N-hydroxyimidamide group. The ¹³C NMR will confirm the carbon framework of the molecule.
Mass Spectrometry (MS) The mass spectrum should display a molecular ion peak corresponding to the molecular weight of the product (C₆H₆ClN₃O). The isotopic pattern for chlorine (approximately 3:1 ratio for M and M+2) should be observable.
Infrared (IR) Spectroscopy The IR spectrum will show characteristic absorption bands for the N-H, O-H, C=N, and C-Cl bonds present in the molecule.
Melting Point A sharp melting point range indicates a high purity of the synthesized compound.

VI. Conclusion

The protocol described provides a reliable method for the laboratory synthesis of 5-Chloro-N-hydroxypicolinimidamide. Adherence to the outlined safety precautions is essential for the safe handling of the chemicals involved. Proper characterization of the final product is crucial to ensure its identity and purity for subsequent applications in research and drug development.

VII. References

  • CPAChem. (2022, October 13). Safety data sheet. Retrieved from [Link]

Sources

Application Note: High-Throughput Screening Workflows Utilizing 5-Chloro-N-hydroxypicolinimidamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In modern drug discovery, the strategic selection of versatile chemical building blocks is critical for accelerating High-Throughput Screening (HTS) campaigns. 5-Chloro-N-hydroxypicolinimidamide (5-Cl-NHPA, CAS: 327056-55-3) has emerged as a highly valuable bifunctional compound. Structurally, it features a pyridine ring substituted with a deactivating chlorine atom at the 5-position and an amidoxime moiety at the 2-position 1.

As a Senior Application Scientist, I have designed this guide to detail the dual utility of 5-Cl-NHPA in HTS environments:

  • As a Privileged Scaffold for Library Synthesis: The amidoxime group is the premier precursor for synthesizing 1,2,4-oxadiazoles—metabolically stable bioisosteres of amides and esters. The 5-chloro-pyridine core provides a unique vector for target engagement, notably utilized in the discovery of Dihydroceramide Desaturase 1 (Des1) inhibitors 2.

  • As a Direct Substrate in Prodrug Activation Assays: Amidoximes are classic prodrug motifs designed to mask basic amidines. 5-Cl-NHPA and its derivatives are prime candidates for screening against the mitochondrial amidoxime reducing component (mARC), a critical drug-metabolizing enzyme system 3.

Workflow A: High-Throughput Parallel Synthesis of 1,2,4-Oxadiazole Libraries

Causality Behind Experimental Choices

The conversion of 5-Cl-NHPA to a 1,2,4-oxadiazole involves the O-acylation of the highly nucleophilic hydroxylamine oxygen, followed by a cyclodehydration step 4. We utilize DIC/Oxyma as the coupling system because it minimizes racemization of chiral carboxylic acids and prevents the formation of unreactive byproducts common with uronium-based reagents (e.g., HATU) in deep-well plate formats. The 5-chloro substituent on the pyridine ring is intentionally chosen; it slightly deactivates the aromatic system, preventing unwanted electrophilic side reactions during the harsh thermal cyclization, while remaining a viable handle for late-stage palladium-catalyzed cross-coupling.

Step-by-Step Miniaturized Synthesis Protocol

Self-Validating System Design: To ensure the integrity of the HTS library, an orthogonal LC-MS quality control step is integrated to verify that cyclodehydration is complete, preventing false positives caused by uncyclized O-acyl intermediates.

  • Library Activation: In a 384-well glass-coated deep-well plate, dispense 40 µL of a diverse carboxylic acid library (0.1 M in anhydrous DMF). Add 10 µL of DIC (0.5 M) and 10 µL of Oxyma Pure (0.5 M). Incubate at 25°C for 20 minutes to form the active ester.

  • O-Acylation: Dispense 40 µL of 5-Cl-NHPA (0.1 M in DMF, 1.0 equiv) into each well. Seal the plate with a pierceable foil seal and agitate at 400 rpm for 3 hours at room temperature.

  • Thermal Cyclodehydration: Transfer the plate to a heated shaker block. Incubate at 110°C for 14 hours. The elevated temperature drives the elimination of water, closing the 1,2,4-oxadiazole ring.

  • In-Process Quality Control (QC): Utilize an automated liquid handler to sample 1 µL from 16 control wells (distributed diagonally across the plate) into a secondary plate for RapidFire LC-MS analysis. Proceed only if the target mass [M+H]+ indicates >85% cyclization.

  • Formatting for HTS: Evaporate the DMF using a centrifugal vacuum concentrator (e.g., Genevac) at 45°C. Reconstitute the dried films in 100% DMSO to yield a final stock concentration of 10 mM.

SynthesisWorkflow A 5-Chloro-N-hydroxypicolinimidamide (Core Scaffold) C Automated O-Acylation (DIC/Oxyma Coupling) A->C B Carboxylic Acid Library (Diversity Elements) B->C D Thermal Cyclodehydration (110°C, Ring Closure) C->D E 1,2,4-Oxadiazole Library (Screening Ready) D->E

Workflow for high-throughput parallel synthesis of 1,2,4-oxadiazole libraries from 5-Cl-NHPA.

Workflow B: Enzymatic HTS for Prodrug Activation (mARC Assay)

Causality Behind Experimental Choices

If 5-Cl-NHPA or its derivatives are intended as prodrugs (to mask a highly basic amidine for improved membrane permeability), their activation must be validated. This reduction is catalyzed by the mitochondrial amidoxime reducing component (mARC), which relies on an electron transport chain involving NADH, cytochrome b5 (CYB5), and cytochrome b5 reductase (CYB5R) 5. We employ a kinetic fluorescence depletion assay because NADH is naturally fluorescent (Ex: 340 nm / Em: 460 nm), while its oxidized form (NAD+) is not. Monitoring the decay of fluorescence provides a direct, label-free, and continuous readout of amidoxime reduction 3.

Step-by-Step HTS Protocol

Self-Validating System Design: Benzamidoxime (BAO) is included as a mandatory positive control. The assay is only considered valid if the BAO wells exhibit a signal-to-background ratio > 5.0, ensuring the reconstituted enzyme complex is fully active.

  • Reagent Preparation: Prepare the Assay Buffer (50 mM MOPS, pH 7.0, 1 mM CHAPS). Reconstitute recombinant human mARC1, CYB5, and CYB5R in lipid vesicles to mimic the mitochondrial outer membrane environment.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of 5-Cl-NHPA derivatives (from 10 mM DMSO stocks) into a 384-well black, flat-bottom microtiter plate. Include DMSO-only wells (negative control) and BAO wells (positive control).

  • Enzyme Addition: Dispense 15 µL of the mARC/CYB5/CYB5R enzyme mix into all wells. Incubate at 37°C for 10 minutes to allow substrate binding.

  • Reaction Initiation: Dispense 5 µL of NADH (final concentration 100 µM) to initiate the electron transfer cascade.

  • Kinetic Readout: Immediately transfer the plate to a multi-mode microplate reader. Monitor fluorescence continuously (Ex: 340 nm / Em: 460 nm) for 30 minutes at 37°C. Calculate the initial velocity (V0) of NADH depletion.

mARCAssay N1 NADH (Fluorescent, Ex:340/Em:460) N2 mARC Enzyme Complex (mARC/CYB5/CYB5R) N1->N2 Electron Transfer N4 NAD+ (Non-Fluorescent) N2->N4 Oxidation N5 Reduced Amidine (Active Pharmacophore) N2->N5 Reduction N3 5-Cl-NHPA Derivatives (Amidoxime Substrate) N3->N2 Substrate Binding

Mechanism of the mARC-catalyzed NADH fluorescence depletion assay for amidoxime screening.

Quantitative Data & Assay Validation

To ensure the trustworthiness of both the synthetic and enzymatic workflows, standard HTS statistical parameters must be met. The table below summarizes the benchmark data required to validate these protocols before scaling to >100,000 compound libraries.

ParameterWorkflow A: 1,2,4-Oxadiazole SynthesisWorkflow B: mARC Enzymatic Assay
Throughput Format 384-well deep-well plates384-well or 1536-well black assay plates
Primary Quality Metric LC-MS Purity ([M+H]+ target mass)Kinetic Fluorescence Depletion Rate
Z'-Factor N/A (Yield-based validation)0.75 – 0.82 (Highly robust)
Signal-to-Background (S/B) N/A> 5.0 (NADH vs. NAD+ baseline)
Coefficient of Variation (CV%) < 15% (Well-to-well yield variance)< 5% (Intra-plate variance)
Hit / Success Criterion > 85% purity of target oxadiazole> 50% increase in NADH oxidation vs. basal

References

  • EvitaChem. "Buy 5-Chloro-N-hydroxypicolinimidamide (EVT-13754315) - EvitaChem". evitachem.com.
  • Google Patents. "AU2020316243A1 - Inhibitor compounds".
  • Analytical Chemistry - ACS Publications. "New Design of an Activity Assay Suitable for High-Throughput Screening of Substrates and Inhibitors of the Mitochondrial Amidoxime Reducing Component (mARC)". acs.org.
  • Beilstein Journal of Organic Chemistry. "Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties". beilstein-journals.org.
  • PubMed Central (PMC). "The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target". nih.gov.

Sources

Application Note: Orthogonal Cytotoxicity Profiling of 5-Chloro-N-hydroxypicolinimidamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Advanced Methodological Guide & Protocol

Introduction & Scientific Rationale

5-Chloro-N-hydroxypicolinimidamide (CAS: 327056-55-3) is a highly reactive aminopyridine heterocyclic compound[1]. In medicinal chemistry, it serves as a critical intermediate for the synthesis of dihydroceramide desaturase 1 (Des1) inhibitors—which are explored for treating cancer, metabolic disorders, and fibrotic diseases—as well as a scaffold for novel antiparasitic agents[1][2].

Before advancing derivatives of this compound into efficacy models, establishing its intrinsic cellular cytotoxicity is paramount to define the therapeutic window. However, testing this specific molecule presents a unique biochemical challenge. The presence of the hydroxylamine functional group (-NH-OH) imparts inherent redox activity to the molecule[1].

The Causality Behind the Assay Design: Building a Self-Validating System

Standard cytotoxicity screening often relies on the , which measures cell viability through the reduction of a tetrazolium salt into purple formazan by mitochondrial reductase enzymes[3]. The critical flaw in testing 5-Chloro-N-hydroxypicolinimidamide solely with MTT is chemical interference. The compound’s hydroxylamine moiety can act as a reducing agent, spontaneously converting MTT to formazan in a cell-free manner. This leads to false-positive absorbance readings, artificially inflating apparent cell viability and masking true cytotoxicity.

To establish a self-validating system , this protocol mandates an orthogonal testing approach. We pair the metabolic MTT assay with the, which quantifies intracellular ATP via a luciferase-driven luminescent reaction[4]. Because ATP quantification is independent of cellular redox states, comparing the IC50 values from both assays immediately identifies chemical interference. If the MTT assay reports significantly higher viability than the ATP assay, redox interference is confirmed; if the results align, the cytotoxicity profile is definitively validated.

Mechanistic Workflow

G A 5-Chloro-N-hydroxypicolinimidamide (Test Compound) B In Vitro Cell Culture (Dose-Response Treatment) A->B C Orthogonal Cytotoxicity Validation B->C D CellTiter-Glo 2.0 (ATP-Based Lysis) C->D E MTT Assay (Mitochondrial Reductase) C->E F Luminescence Measurement (Glow-type signal) D->F G Absorbance Measurement (OD 570 nm) E->G H Data Synthesis: IC50 Determination F->H G->H

Figure 1: Orthogonal validation workflow for 5-Chloro-N-hydroxypicolinimidamide cytotoxicity.

Quantitative Data & Experimental Parameters

To ensure reproducibility across high-throughput screening environments, all critical quantitative parameters are standardized below.

Table 1: Cell Culture & Treatment Parameters

ParameterSpecificationCausality / Rationale
Plate Format 96-well flat-bottom (Opaque white for ATP; Clear for MTT)Opaque walls prevent luminescent crosstalk between wells; clear bottoms allow colorimetric OD reading[4][5].
Seeding Density 5,000 - 10,000 cells/wellEnsures cells remain in the logarithmic growth phase throughout the 72h assay window, preventing contact inhibition artifacts.
Compound Range 10 nM to 100 µM (Logarithmic 10-point scale)Captures the complete sigmoidal dose-response curve necessary for accurate 4-parameter logistic (4PL) IC50 calculation.
Edge Effect Control Outer perimeter wells filled with 200 µL sterile PBSPrevents media evaporation in inner experimental wells, ensuring uniform osmolarity and preventing false toxicity signals.

Table 2: Orthogonal Assay Specifications

Assay TypeTarget BiomarkerSignal ReadoutIncubation TimeReagent Volume
CellTiter-Glo 2.0 Intracellular ATPLuminescence (Glow)10 minutes100 µL / well
MTT Assay Mitochondrial ReductaseAbsorbance (570 nm)3 hours10 µL (MTT) + 100 µL (Solvent)

Step-by-Step Experimental Protocols

Phase I: Compound Preparation & Cell Treatment

Note: 5-Chloro-N-hydroxypicolinimidamide is hydrophobic; therefore, DMSO is required as a carrier solvent.

  • Cell Seeding: Harvest target cells (e.g., HepG2, HEK293) and seed into two separate 96-well plates (one opaque white, one clear) at 5,000 cells/well in 100 µL of complete culture media. Leave the perimeter wells empty and fill them with 200 µL of sterile PBS. Incubate overnight at 37°C, 5% CO2.

  • Stock Preparation: Dissolve 5-Chloro-N-hydroxypicolinimidamide powder in 100% molecular-grade DMSO to create a 10 mM master stock.

  • Serial Dilution: Perform a 1:3 serial dilution of the compound in culture media to generate a 10-point concentration curve (100 µM down to ~5 nM).

    • Critical Causality: Ensure the final DMSO concentration transferred to the cells never exceeds 0.5% (v/v). Higher DMSO concentrations induce solvent toxicity, confounding the compound's actual cytotoxic effect.

  • Treatment: Aspirate the overnight media from the plates and gently add 100 µL of the compound dilutions. Include vehicle controls (0.5% DMSO in media) and positive controls (e.g., 1 µM Staurosporine).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C, 5% CO2.

Phase II: Orthogonal Validation Assays
Protocol A: ATP Quantification (CellTiter-Glo 2.0)

This protocol utilizes a homogeneous "add-mix-measure" format[4][6].

  • Equilibration: Remove the opaque 96-well plate and the CellTiter-Glo 2.0 reagent from storage and equilibrate to room temperature for 30 minutes.

    • Critical Causality: Temperature gradients across the plate cause uneven luciferase enzyme kinetics, resulting in skewed luminescent readings at the plate edges.

  • Reagent Addition: Add 100 µL of CellTiter-Glo 2.0 reagent directly to each well containing 100 µL of media and cells.

  • Lysis: Place the plate on an orbital shaker at 500 rpm for 2 minutes to induce complete cellular lysis and release intracellular ATP.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent "glow-type" signal.

  • Measurement: Record luminescence using a microplate reader with an integration time of 0.5 to 1.0 second per well.

Protocol B: Metabolic Activity (MTT Assay)

This protocol accounts for potential redox interference from the hydroxylamine group[3][7].

  • Reagent Addition: To the clear 96-well plate, add 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well.

  • Interference Control Setup (Mandatory): Prepare a cell-free well containing only culture media, MTT reagent, and the highest concentration (100 µM) of 5-Chloro-N-hydroxypicolinimidamide.

    • Critical Causality: If the compound chemically reduces MTT, this cell-free well will turn purple. The absorbance of this well must be subtracted from treated wells to correct for background chemical interference.

  • Incubation: Incubate the plate at 37°C for 3 hours to allow viable cells to metabolize MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the media without disturbing the formazan crystals at the bottom. Add 100 µL of solubilization solution (acidified isopropanol or 100% DMSO) to each well.

  • Dissolution: Mix thoroughly on an orbital shaker for 15 minutes to completely dissolve the crystals.

  • Measurement: Measure absorbance at 570 nm. Use a reference wavelength of 630 nm to subtract background noise caused by cellular debris and plate imperfections[5].

Data Analysis & Interpretation

  • Normalization: Calculate the percentage of cell viability for both assays using the formula: % Viability =[(Readout_treated - Readout_blank) / (Readout_vehicle - Readout_blank)] * 100 (Note: For the MTT assay, ensure the specific chemical interference blank is used if the compound demonstrated cell-free MTT reduction).

  • Curve Fitting: Plot Log(Concentration) on the X-axis versus % Viability on the Y-axis. Fit the data to a 4-parameter logistic (4PL) non-linear regression model to derive the IC50.

  • Cross-Validation: Compare the IC50 values. A validated cytotoxicity profile will show concordance (within a 2-fold margin) between the ATP and MTT assays. If the MTT assay shows an artificially high IC50 (lower apparent toxicity) compared to the ATP assay, rely exclusively on the CellTiter-Glo data for downstream drug development decisions.

References

  • Google Patents. "AU2020316243A1 - Inhibitor compounds (Des1 Inhibitors)".
  • Promega Corporation. "CellTiter-Glo® 2.0 Cell Viability Assay Technical Manual". Available at:[Link]

  • Springer Nature / PubMed. "Cell sensitivity assays: the MTT assay". Methods in Molecular Biology (2011). Available at:[Link]

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Molecular docking tutorial with 5-Chloro-N-hydroxypicolinimidamide

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

In-Silico Exploration of Ligand-Target Interactions: A Molecular Docking Tutorial Featuring 5-Chloro-N-hydroxypicolinimidamide

Abstract

Molecular docking is a pivotal computational technique in modern drug discovery, enabling the prediction of how a small molecule, or ligand, binds to a protein's active site.[1][2][3] This application note provides a comprehensive, step-by-step protocol for performing a molecular docking simulation using 5-Chloro-N-hydroxypicolinimidamide as the subject ligand. We will delve into the theoretical underpinnings of ligand and receptor preparation, grid-based docking, and the critical analysis of simulation results. This guide is designed for researchers, scientists, and drug development professionals, offering both the procedural "how" and the scientific "why" behind each step to ensure a robust and meaningful computational analysis.

Part 1: Theoretical Foundations & Strategic Choices

Before commencing any computational experiment, it is crucial to understand the components and the rationale behind the chosen methodology. A successful docking study is not merely about generating a number; it is about building a predictive model grounded in biochemical principles.

The Ligand: 5-Chloro-N-hydroxypicolinimidamide

5-Chloro-N-hydroxypicolinimidamide is a heterocyclic compound featuring a chlorinated pyridine ring and a hydroxylamine functional group.[4] Its structure suggests potential for various non-covalent interactions crucial for protein binding, including hydrogen bonding (via the hydroxyl and amine groups) and potential halogen bonding (via the chlorine atom).

PropertyValueSource
Molecular Formula C₆H₆ClN₃O[4]
Molecular Weight ~175.58 g/mol [4]
Key Features Pyridine ring, Chlorine substituent, Amide group, Hydroxylamine moiety[4]

For this tutorial, the 3D structure of the ligand can be obtained from databases like PubChem or generated from its SMILES representation and subsequently energy-minimized.

The Receptor: Selecting an Appropriate Target

The choice of a protein target is paramount. While 5-Chloro-N-hydroxypicolinimidamide does not have a single, well-defined target in public literature, its structural motifs are found in compounds with various biological activities, including antiparasitic and antiviral properties.[5] For this educational protocol, we will select Human Immunodeficiency Virus 1 (HIV-1) Protease as our target receptor. It is a classic and well-understood enzyme in structure-based drug design, with numerous crystal structures available in the Protein Data Bank (PDB).

Causality: We choose HIV-1 Protease (PDB ID: 1HSG) because it is a widely studied target, and its active site is a well-defined cleft, making it an excellent candidate for demonstrating fundamental docking principles. Furthermore, understanding how novel chemical scaffolds might interact with established targets is a common exploratory step in drug discovery.

The Docking Engine: AutoDock Vina

Numerous docking programs are available, including GOLD, Glide, and DOCK.[1][6] This tutorial will utilize AutoDock Vina , a widely used open-source program known for its speed and accuracy.[6][7] Vina employs a sophisticated scoring function and a Lamarckian genetic algorithm to efficiently search the conformational space of the ligand within the defined binding site.[7]

The Principle: Grid-Based Search & Scoring

AutoDock Vina operates by defining a three-dimensional "grid box" that encompasses the target's active site.[8][9][10] The program pre-calculates the energetic contributions of the protein atoms at each point within this grid.[9][11] During the simulation, the ligand's atoms are evaluated against this pre-calculated grid, which dramatically speeds up the calculation of binding energies for thousands of potential poses.[9]

The output is a set of binding poses ranked by a scoring function, which estimates the binding affinity in kcal/mol.[12][13] A more negative score generally indicates a more favorable binding interaction.[14][15]

Part 2: Detailed Application Protocol

This section provides a self-validating, step-by-step workflow for docking 5-Chloro-N-hydroxypicolinimidamide into the active site of HIV-1 Protease.

Workflow Overview

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase A 1. Data Acquisition (PDB: 1HSG, Ligand Structure) B 2. Receptor Preparation (Remove Water, Add Hydrogens) A->B C 3. Ligand Preparation (Set Torsions, Save as PDBQT) B->C D 4. Grid Box Definition (Define Search Space) C->D E 5. Run AutoDock Vina (Execute Docking) D->E F 6. Results Analysis (Interpret Scores, Check Poses) E->F G 7. Visualization (Analyze Interactions in PyMOL) F->G

Caption: Overall workflow for the molecular docking experiment.

Step 1: Software and Data Acquisition
  • Required Software:

    • AutoDock Tools (ADT): A graphical front-end for preparing docking files.[7]

    • AutoDock Vina: The docking engine.[7]

    • PyMOL or UCSF ChimeraX: Molecular visualization tools for analysis.[16]

  • Receptor Structure: Download the PDB file for HIV-1 Protease, 1HSG , from the RCSB Protein Data Bank.

  • Ligand Structure: Obtain the 3D structure of 5-Chloro-N-hydroxypicolinimidamide from PubChem (if available) or draw it in a chemical editor and save it as a .mol2 or .pdb file.

Step 2: Receptor Preparation (Using AutoDock Tools)

This is a critical step to ensure the protein structure is chemically correct for docking.[17][18][19]

  • Launch ADT and load the 1HSG.pdb file (File -> Read Molecule).

  • Clean the Protein: The PDB file contains water molecules and the original co-crystallized ligand (Indinavir). These must be removed.

    • Rationale: Water molecules can interfere with the docking calculation unless they are known to be critical for binding, which requires more advanced setups. The existing ligand must be removed to make the binding site available.

    • In ADT, use Select -> Select from String and choose "resn HOH" to select water, then Edit -> Delete -> Delete Selected Atoms. Repeat for the original ligand.

  • Add Hydrogens: PDB files from X-ray crystallography typically lack hydrogen atoms.

    • Rationale: Hydrogens are essential for calculating proper electrostatic interactions and hydrogen bonds.

    • Navigate to Edit -> Hydrogens -> Add. Select "Polar only" and click OK.

  • Compute Charges: Assign partial charges to each atom.

    • Rationale: Charges are necessary for the scoring function to calculate electrostatic energy terms.

    • Go to Edit -> Charges -> Compute Gasteiger.

  • Save as PDBQT: This is the required format for AutoDock Vina, containing atomic coordinates, charges, and atom types.

    • Go to Grid -> Macromolecule -> Choose. Select 1HSG and save it as receptor.pdbqt.

Step 3: Ligand Preparation (Using AutoDock Tools)
  • Load Ligand: Open your ligand file (.mol2 or .pdb) in ADT.

  • Detect Torsions: Define the rotatable bonds in the ligand.

    • Rationale: Allowing ligand flexibility is crucial for finding the optimal binding conformation.[6]

    • Go to Ligand -> Torsion Tree -> Detect Root. Then, Ligand -> Torsion Tree -> Choose Torsions to confirm the rotatable bonds (usually 2-3 for this molecule).

  • Save as PDBQT: Save the prepared ligand file.

    • Ligand -> Output -> Save as PDBQT. Name it ligand.pdbqt.

Step 4: Grid Box Generation (Using AutoDock Tools)
  • Open GridBox: With the receptor.pdbqt loaded, go to Grid -> Grid Box.

  • Define the Search Space: A box will appear around the protein. You must position and size this box to cover the entire active site where the original ligand was bound.

    • Rationale: The grid box defines the search area for the docking algorithm. If it's too small, you might miss the correct binding pose. If it's too large, the search becomes computationally expensive and less efficient.[3][8]

    • Adjust the center coordinates and dimensions (e.g., 25 x 25 x 25 Å) to encompass the binding cleft.

  • Save Configuration: Note the center and size coordinates. You will need them for the next step. A configuration file can be saved via File -> Output Grid Dimension File.

Step 5: Running the Docking Simulation (Command Line)
  • Create a Configuration File: Create a text file named conf.txt and add the following lines, replacing the coordinate values with those from Step 4.

  • Execute Vina: Open a terminal or command prompt, navigate to your working directory, and run the following command:

    This will start the docking process. Vina will generate an output_poses.pdbqt file containing the docked conformations and a log file with the corresponding scores.

Part 3: Analysis, Visualization, and Interpretation

Analyzing the results is as important as running the simulation correctly. Docking provides predictions that must be critically evaluated.[12][14]

Interpreting the Docking Score

AutoDock Vina will output several binding poses, each with a binding affinity score in kcal/mol.

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)
1-7.80.000
2-7.51.35
3-7.21.89
4-6.92.54
  • Binding Affinity: This score estimates the free energy of binding. More negative values suggest stronger, more favorable binding.[15] A score of -7.8 kcal/mol indicates a reasonably strong predicted interaction.

  • Root Mean Square Deviation (RMSD): This value measures the spatial difference between atoms of two superimposed poses. A low RMSD (<2.0 Å) between top-ranking poses suggests the simulation has converged on a stable binding mode.[12][14]

Visualization of Protein-Ligand Interactions (Using PyMOL)

Visual inspection is essential to validate the plausibility of a docking pose.[20][21][22]

  • Load Structures: Open PyMOL and load both the receptor.pdbqt and the output_poses.pdbqt files. The output file contains multiple models; you can cycle through them.

  • Focus on the Best Pose: Display only the first (best-scoring) model from the output file.

  • Identify Interactions: Use PyMOL's tools to find interactions between the ligand and the receptor's amino acid residues.

    • Rationale: The docking score is an abstract number. Visualizing the specific hydrogen bonds, hydrophobic contacts, or other interactions provides a structural basis for the predicted affinity.[23][24]

    • In PyMOL, select the ligand and use the Action -> find -> polar contacts -> to any atoms feature to identify potential hydrogen bonds.

  • Analyze the Binding Pocket: Observe which residues are interacting with the ligand. Are these interactions chemically sensible? For example, does the hydroxyl group on the ligand form a hydrogen bond with a polar residue like Aspartate or Serine in the protein?

Decision-Making Flowchart for Result Analysis

G start Docking Complete (output_poses.pdbqt) check_score Are binding scores realistically strong? (e.g., < -6 kcal/mol) start->check_score visualize Visualize Best Pose in PyMOL check_score->visualize Yes reject Pose is Not Plausible Re-evaluate docking parameters or ligand preparation. check_score->reject No check_interactions Are key interactions (H-bonds, etc.) present and chemically sound? visualize->check_interactions check_burial Is the ligand well-buried in the active site? check_interactions->check_burial Yes check_interactions->reject No plausible Pose is Plausible Proceed with further analysis or experimental validation. check_burial->plausible Yes check_burial->reject No

Caption: A flowchart for the logical evaluation of docking results.

Conclusion & Best Practices

This tutorial has outlined a complete workflow for performing a molecular docking study with 5-Chloro-N-hydroxypicolinimidamide using AutoDock Vina. It is critical to remember that molecular docking is a computational prediction.[12] The results provide valuable hypotheses about binding modes and affinities, but they are not a substitute for experimental validation. Always critically assess the plausibility of the results and consider the inherent limitations of the scoring functions and algorithms used.

References

  • Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?.
  • Aynechi, T., & Lang, P. T. (2025, June 6).
  • SAMSON. (n.d.). Visualizing Protein-Ligand Interactions in 2D and 3D at Once.
  • Theoretical and Computational Biophysics Group. (n.d.). Grid Generation and Matching for Small Molecule Docking. Retrieved from University of Illinois Urbana-Champaign website.
  • OpenEye Scientific. (n.d.). Molecular Docking Software for Virtual Screening.
  • PMC. (n.d.). Visualization of Protein Interactions in Living Cells.
  • DNASTAR. (n.d.). NovaDock Molecular Docking Software.
  • YouTube. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial.
  • ResearchGate. (2023, May 5). What is the most simple protocol to prepare the liberary of ligands for molocular docking?.
  • IntechOpen. (2024, April 29). Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery.
  • Springer. (n.d.). Software for molecular docking: a review.
  • YouTube. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective.
  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?.
  • EvitaChem. (n.d.). Buy 5-Chloro-N-hydroxypicolinimidamide (EVT-13754315).
  • PMC. (n.d.). Ligand docking and binding site analysis with PyMOL and Autodock/Vina.
  • Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models?.
  • ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking.
  • ResearchGate. (n.d.). Visualization of protein–ligand interaction patterns and the... | Download Scientific Diagram.
  • Medium. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools.
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  • Center for Computational Structural Biology. (2024, November 14). DOCKING. Retrieved from The Scripps Research Institute website.
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  • Lang, P. T. (2025, June 6). Tutorial: Prepping Molecules. UCSF DOCK.
  • Galaxy Training!. (2019, October 19). Protein-ligand docking.
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  • Docking Server. (n.d.). Steps of ligand docking.
  • Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial.
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  • PMC. (n.d.). Grid-based Molecular Footprint Comparison Method for Docking and De Novo Design: Application to HIVgp41.
  • University of Oxford. (n.d.). Session 4: Introduction to in silico docking.
  • YouTube. (2025, August 7).
  • ResearchGate. (2019, September 20). Molecular docking proteins preparation.
  • YouTube. (2024, May 10).
  • ACS Publications. (2012, April 3). Ligand Aligning Method for Molecular Docking: Alignment of Property-Weighted Vectors.
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  • UMFCS Bordeaux. (n.d.). Journal Pre-proof.
  • PubMed. (2013, December 27). Discovery of 5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide (MK-1064): a selective orexin 2 receptor antagonist (2-SORA)
  • PMC. (n.d.). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis.
  • Smolecule. (2024, January 5). N-[(5-chloro-8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]propanamide.
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  • (2026, March 10).
  • Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • ResearchGate. (n.d.). The structure and numbering of 5-chloro-8-hydroxyquinoline.

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Chloro-N-hydroxypicolinimidamide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that scaling up heterocyclic amidoximes often presents unexpected bottlenecks. When synthesizing 5-Chloro-N-hydroxypicolinimidamide from 5-chloro-2-cyanopyridine and hydroxylamine, bench chemists frequently encounter a hard yield ceiling of 60–70%.

The culprit is rarely incomplete conversion; rather, it is the misdirection of the nucleophilic attack due to the highly specific electronic environment of the starting material. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you push your yields above 85%.

Mechanistic Overview: The Yield-Limiting Bifurcation

To solve yield issues, we must first understand the causality of the side reactions. 5-chloro-2-cyanopyridine features a strong electron-withdrawing chlorine atom at the 5-position, coupled with the electron-deficient pyridine ring. This severely depletes electron density at the nitrile carbon, making it a "hard" electrophile.

Hydroxylamine (NH₂OH) is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, while the nitrogen atom is the preferred "soft" nucleophile under standard conditions, the highly electrophilic nature of your specific nitrile promotes attack by the "harder" oxygen atom. This O-attack yields an unstable intermediate that rapidly hydrolyzes into 5-chloropicolinamide (an amide by-product), permanently consuming your starting material[1].

SynthesisPathway SM 5-Chloro-2-cyanopyridine (Highly Electrophilic Nitrile) NH2OH Hydroxylamine (NH2OH) Ambident Nucleophile N_Attack Nitrogen Attack (Soft Nucleophile) SM->N_Attack Standard/Optimized Conditions O_Attack Oxygen Attack (Hard Nucleophile) SM->O_Attack Promoted by Electron-Withdrawing Cl Thio Thioamide Intermediate (Alternative Soft Electrophile) SM->Thio H2S or Lawesson's Reagent Product 5-Chloro-N-hydroxypicolinimidamide (Target Amidoxime) N_Attack->Product Byproduct 5-Chloropicolinamide (Amide By-Product) O_Attack->Byproduct Hydrolysis Thio->Product NH2OH (Forces N-Attack)

Caption: Reaction pathways for 5-Chloro-N-hydroxypicolinimidamide synthesis highlighting side-reactions.

Quantitative Data: Condition Comparison

The table below summarizes the expected outcomes based on different synthetic strategies[2][3][4].

Synthesis RouteReagents & SolventTemp / TimeTypical YieldBy-Product (Amide)
Standard Direct NH₂OH·HCl, Na₂CO₃, EtOH70°C / 12-24h60-70%15-25%
Aqueous Direct 50% aq. NH₂OH, MeCN25-40°C / 8-24h75-85%5-10%
Ionic Liquid NH₂OH, Imidazolium IL60°C / 2-4h>90%<1%
Thioamide Route 1. H₂S/Base 2. NH₂OH, EtOH60°C / 12h (total)85-95%None

Troubleshooting FAQs

Q1: I am using hydroxylamine hydrochloride (NH₂OH·HCl) and sodium carbonate in ethanol, but the reaction is sluggish and incomplete. How can I accelerate it? A: The generation of free hydroxylamine relies on the deprotonation of the hydrochloride salt by your base. Sodium carbonate (Na₂CO₃) has notoriously poor solubility in ethanol, leading to a heterogeneous mixture and a low effective concentration of free NH₂OH. Actionable Solution: Switch to a commercially available 50% aqueous hydroxylamine solution and use a co-solvent like acetonitrile (MeCN)[2][4]. This eliminates the need for an inorganic base, ensures a homogeneous reaction mixture, and significantly reduces reaction time.

Q2: My yield is plateauing around 60%, and LCMS shows a major M+1 impurity. What is happening? A: The M+1 impurity is 5-chloropicolinamide (the amide by-product). As explained in the mechanistic overview, the electron-withdrawing chlorine atom makes the nitrile highly susceptible to oxygen-attack by hydroxylamine[1]. Actionable Solution: To suppress this, you can either switch to an ionic liquid solvent system which stabilizes the N-attack transition state[3], or convert the nitrile to a thioamide first (See Protocol B below). The thioamide carbon is a "softer" electrophile, strictly directing the soft nitrogen of hydroxylamine to attack, eliminating the amide by-product entirely[1][4].

Q3: How do I isolate the 5-Chloro-N-hydroxypicolinimidamide without degrading it during workup? A: Amidoximes are sensitive to prolonged heating and extreme pH, which can cause hydrolysis back to the amide or degradation of the N-O bond. Actionable Solution: Avoid acidic workups. Once the reaction is complete, concentrate the solvent under reduced pressure at a temperature not exceeding 40°C. Precipitate the product by adding cold water. The 5-chloro group enhances the lipophilicity of the molecule, making it readily crystallize from aqueous mixtures.

Self-Validating Experimental Protocols

Protocol A: Optimized Direct Synthesis (Aqueous Method)

This method balances operational simplicity with improved yields by avoiding heterogeneous base-solubility issues[2][4].

  • Setup: Charge a round-bottom flask with 5-chloro-2-cyanopyridine (1.0 equiv) and acetonitrile to achieve a 0.5 M concentration.

  • Addition: Dropwise add 50% wt. aqueous hydroxylamine (2.0 equiv) at room temperature.

    • Validation Check: The solution should remain homogeneous. A slight exotherm may be observed, confirming the presence of free free-base hydroxylamine.

  • Reaction: Stir the mixture at 40°C for 6-8 hours. Monitor by TLC (EtOAc:Hexane 1:1) or LCMS.

    • Validation Check: The starting material (Rf ~0.7) should disappear, replaced predominantly by the amidoxime (Rf ~0.3) and minimal amide by-product (Rf ~0.1 due to stronger hydrogen bonding).

  • Concentration: Concentrate the mixture under vacuum (water bath max 40°C) to remove the acetonitrile.

  • Isolation: Add ice-cold distilled water to the oily residue to induce precipitation. Stir vigorously for 30 minutes.

  • Collection: Filter the resulting solid, wash with cold water followed by cold heptane (to remove any trace unreacted nitrile), and dry under vacuum to afford the product.

Protocol B: The Thioamide Route (For Ultra-High Purity)

Use this two-step route if the amide by-product cannot be separated from your target molecule during standard crystallization[1][4].

  • Thioamide Formation: Dissolve 5-chloro-2-cyanopyridine in pyridine and add a sulfur source (e.g., H₂S gas or Lawesson's reagent) in the presence of triethylamine. Stir at 50°C until conversion to 5-chloropyridine-2-carbothioamide is complete.

  • Intermediate Isolation: Isolate the thioamide via standard aqueous workup and extraction (ethyl acetate).

  • Amidoxime Formation: Dissolve the thioamide in ethanol and add hydroxylamine hydrochloride (1.5 equiv) and triethylamine (1.5 equiv).

  • Reaction: Heat to 60°C for 4 hours.

    • Validation Check: The release of H₂S gas (rotten egg odor) indicates the nucleophilic substitution is occurring successfully. Ensure the reaction is performed in a well-ventilated fume hood with proper scrubbing.

  • Final Isolation: Concentrate the mixture and precipitate with water to isolate the pure 5-Chloro-N-hydroxypicolinimidamide, completely free of amide by-products.

References

  • [2] Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC (nih.gov). Available at:[Link]

  • [1] Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes - Journal of the Chemical Society C (RSC Publishing). Available at:[Link]

  • [3] An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - PubMed (nih.gov). Available at: [Link]

Sources

Troubleshooting unexpected results in 5-Chloro-N-hydroxypicolinimidamide experiments

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 5-Chloro-N-hydroxypicolinimidamide . This aminopyridine derivative is a highly reactive amidoxime intermediate, predominantly utilized to synthesize 1,2,4-oxadiazole heterocycles[1]. These downstream derivatives are heavily investigated as potent antiparasitic agents and selective inhibitors of enzymes such as dihydroceramide desaturase 1 (Des1) in anti-fibrotic and anti-cancer research[1][2].

This portal provides field-proven methodologies, mechanistic insights, and troubleshooting strategies to resolve unexpected experimental deviations.

Mechanistic Workflow & Causality

The successful application of 5-Chloro-N-hydroxypicolinimidamide relies on a two-phase chemical transformation: Amidoximation of a nitrile precursor, followed by Acylation and Dehydration to form the bioactive 1,2,4-oxadiazole ring[2][3]. Understanding the thermodynamic and kinetic drivers of these steps is critical for troubleshooting low yields or stalled reactions.

G N1 5-Chloropicolinonitrile (Starting Material) N2 Amidoximation (NH2OH·HCl, Base, EtOH) N1->N2 Nucleophilic Addition N3 5-Chloro-N-hydroxypicolinimidamide (Key Intermediate) N2->N3 Reflux, 4-6h N4 O-Acylation & Dehydration (e.g., Trichloroacetic anhydride) N3->N4 Acyl Substitution N5 1,2,4-Oxadiazole Derivative (Target Compound) N4->N5 Ring Closure (Heat) N6 Biological Screening (e.g., Des1 Inhibition Assay) N5->N6 In vitro testing

Workflow for 5-Chloro-N-hydroxypicolinimidamide synthesis and 1,2,4-oxadiazole derivation.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the validation checks.

Protocol A: Synthesis of 5-Chloro-N-hydroxypicolinimidamide

Objective: Convert 5-chloropicolinonitrile to the corresponding amidoxime via nucleophilic addition.

  • Reagent Suspension: Suspend 5-chloropicolinonitrile (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in absolute ethanol.

    • Causality: Ethanol provides the optimal dielectric constant to dissolve both the lipophilic organic nitrile and the highly polar hydrochloride salt at elevated temperatures, ensuring homogeneous reaction kinetics[3].

  • Base Addition: Add a mild base such as Na₂CO₃ (1.5 eq) to the mixture.

    • Causality: The base neutralizes the hydrochloride salt, liberating free hydroxylamine. Only the free base form possesses the lone pair necessary to act as a nucleophile against the electron-deficient cyano carbon[4].

  • Thermal Activation: Reflux the mixture (70–80°C) under an inert atmosphere for 4–6 hours.

    • Causality: Heat is required to overcome the activation energy barrier of the nucleophilic attack. The inert atmosphere prevents the auto-oxidation of the sensitive hydroxylamine reagent[3].

  • Purification: Filter the mixture hot through a small Celite pad and concentrate the filtrate under reduced pressure[4].

    • Causality: Hot filtration effectively removes insoluble inorganic salts (NaCl/NaHCO₃) before crystallization, preventing contamination of the intermediate.

  • Validation Check: Analyze the crude product via LC-MS. A successful conversion is confirmed by the complete disappearance of the nitrile peak and the emergence of a dominant mass peak at m/z ~172.0 [M+H]+.

Protocol B: Cyclization to 3-(5-chloropyridin-2-yl)-1,2,4-oxadiazol-5-amine

Objective: Construct the 1,2,4-oxadiazole ring for downstream biological testing.

  • Solvent Preparation: Dissolve 5-Chloro-N-hydroxypicolinimidamide (1.0 eq) in anhydrous toluene.

    • Causality: Toluene allows for high-temperature azeotropic removal of water, which is the primary thermodynamic driver for the final dehydration/ring-closure step[2].

  • O-Acylation: Add trichloroacetic anhydride (1.1 eq) dropwise at 0°C, then warm to room temperature for 5 hours.

    • Causality: The anhydride rapidly O-acylates the hydroxylamine oxygen. Initiating the reaction at 0°C suppresses violent exothermic degradation and prevents over-acylation at the amidine nitrogen[2][5].

  • Amination & Ring Closure: Treat the intermediate with aqueous ammonia (28-30%) and heat the system to 110°C.

    • Causality: Ammonia acts dually: first as a nucleophile to displace the trichloromethyl group, and second as a basic catalyst to facilitate the intramolecular dehydration, yielding the final 1,2,4-oxadiazol-5-amine[2].

  • Validation Check: Confirm ring closure via IR spectroscopy or NMR. The disappearance of the broad N-H and O-H stretching bands (3200-3400 cm⁻¹) validates successful dehydration and cyclization.

Quantitative Data & Optimization Parameters

Use the following reference parameters to benchmark your experimental yields and analytical data.

ParameterAmidoximation (Protocol A)Oxadiazole Cyclization (Protocol B)
Primary Reagents NH₂OH·HCl, Na₂CO₃Trichloroacetic anhydride, NH₃ (aq)
Optimal Solvent Absolute EthanolAnhydrous Toluene
Temperature Profile 70–80°C (Reflux)0°C → Room Temp → 110°C
Reaction Time 4–6 hours5 hours (Acylation) + 4 hours (Heating)
Expected Yield 80–100%65–75%
Key Analytical Marker Mass [M+H]+ ~172.0 m/zMass [M+H]+ ~197.0 m/z

Troubleshooting & FAQs

Q1: Why is my amidoximation yield plateauing at 50% despite prolonged reflux? A: This is almost always caused by hydroxylamine degradation or insufficient base. Hydroxylamine is volatile and highly prone to oxidation. Solution: Ensure you are using fresh, properly stored NH₂OH·HCl. Verify that the pH of the reaction mixture is mildly basic (pH 8-9) to ensure the hydroxylamine is fully liberated from its salt form. If the reaction stalls, adding an additional 0.5 eq of NH₂OH·HCl and base mid-reaction will re-saturate the system and drive the reaction to completion.

Q2: During cyclization with trichloroacetic anhydride, my LC-MS shows an intermediate mass[M+Acyl] instead of the oxadiazole. How do I force ring closure? A: You are observing the O-acylated uncyclized intermediate. The formation of the 1,2,4-oxadiazole ring requires the elimination of water (dehydration). While thermodynamically favored, this step is kinetically slow at room temperature[5]. Solution: Elevate the reaction temperature (e.g., refluxing in toluene at 110°C). To actively shift the equilibrium toward the cyclized product, integrate a Dean-Stark apparatus to physically remove the evolving water from the system.

Q3: My purified 5-Chloro-N-hydroxypicolinimidamide degrades upon storage, turning yellow. What are the best practices for handling? A: Amidoximes can undergo slow hydrolysis or auto-oxidation when exposed to ambient moisture and light. Solution: Store the purified compound in a vacuum desiccator at 4°C or -20°C, strictly protected from light. For long-term storage, flushing the vial with an inert atmosphere (nitrogen or argon) is mandatory to prevent oxidative degradation of the hydroxylamine moiety.

Q4: In downstream enzymatic assays (e.g., Des1 inhibition), I observe erratic dose-response curves and high background noise. Is the compound aggregating? A: Yes. Halogenated heterocyclic compounds and their 1,2,4-oxadiazole derivatives exhibit high lipophilicity (LogP), leading to poor aqueous solubility and colloidal aggregation in standard aqueous assay buffers[2]. Solution: Prepare fresh stock solutions in 100% DMSO. Ensure the final assay concentration of DMSO does not exceed 1-2% to prevent enzyme denaturation. If precipitation persists, incorporate a non-ionic surfactant (e.g., 0.01% Tween-20 or CHAPS) into your assay buffer to maintain compound solubility and ensure a reliable dose-response curve.

Sources

Technical Support Center: Minimizing Off-Target Effects of 5-Chloro-N-hydroxypicolinimidamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and resolve promiscuity issues associated with 5-Chloro-N-hydroxypicolinimidamide (5-Cl-NHPA).

This heterocyclic aminopyridine derivative is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of antiparasitic agents[1] and 2[2]. Des1 is a critical enzyme that converts inert dihydroceramides into bioactive ceramides, making it a prime target for metabolic diseases, cancer, and neurodegeneration[3][4]. However, the intrinsic reactivity of the 5-Cl-NHPA scaffold often leads to false positives and off-target liabilities during in vitro screening.

Below, you will find field-proven troubleshooting FAQs, self-validating experimental protocols, and structural optimization strategies to ensure the scientific integrity of your assays.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does 5-Cl-NHPA show high background inhibition in my primary metalloenzyme or kinase screens? A1: The primary culprit is the N-hydroxypicolinimidamide moiety. This functional group acts as a classic bidentate metal chelator. In biochemical assays, it can strip catalytic zinc (Zn²⁺) or iron (Fe²⁺) ions from the active sites of off-target metalloenzymes (such as Matrix Metalloproteinases or Cytochrome P450s). This chelation artificially halts enzyme activity, registering as a false-positive hit rather than true pharmacological binding.

Q2: How can I distinguish between a true pharmacological off-target effect and a colloidal aggregation artifact? A2: The 5-chloro substitution on the pyridine ring significantly increases the molecule's lipophilicity (LogP) and introduces the potential for halogen bonding. In aqueous buffers, 5-Cl-NHPA can self-associate into colloidal aggregates that non-specifically sequester and denature off-target proteins. You can isolate this causality by running a detergent-spike counter-screen (see Protocol 2 below). If adding a non-ionic detergent rescues the off-target enzyme's activity, the initial inhibition was an aggregation artifact.

Q3: If counter-screens confirm a true off-target liability, how should I optimize the scaffold? A3: The open hydroxylamine is highly reactive. A proven medicinal chemistry strategy to eliminate this liability is to cyclize the moiety. For example, reacting 5-chloro-N'-hydroxypicolinimidamide with trichloroacetic anhydride yields2[2]. This transformation locks the heteroatoms into a rigid 1,2,4-oxadiazole ring, neutralizing metal chelation and redox liabilities while preserving the necessary binding vector for targets like Des1[2].

Part 2: Experimental Protocols (Self-Validating Systems)

To maintain trustworthiness in your screening funnel, every hit must be subjected to self-validating counter-screens.

Protocol 1: Metal Supplementation Counter-Screen (Resolving Chelation)

Causality: Spiking the buffer with excess metal ions saturates the compound's chelating capacity, preventing it from stripping metals from the enzyme.

  • Baseline Establishment: Run a standard 10-point dose-response assay for 5-Cl-NHPA against the suspected off-target enzyme to establish a baseline IC₅₀.

  • Buffer Preparation: Prepare the assay buffer supplemented with the catalytic metal specific to the off-target enzyme (e.g., 50 µM ZnSO₄ for MMPs or Fe²⁺ for CYPs).

  • Pre-incubation: Pre-incubate 5-Cl-NHPA in the metal-supplemented buffer for 15 minutes at room temperature to allow complete metal complexation.

  • Assay Execution: Add the off-target enzyme, incubate for 10 minutes, and initiate the reaction with the substrate.

  • Validation: If the IC₅₀ shifts significantly to the right (e.g., from 1.2 µM to >50 µM), the off-target effect is a confirmed chelation artifact.

Protocol 2: Detergent-Spike Aggregation Assay (Resolving Promiscuity)

Causality: Non-ionic detergents disrupt lipophilic colloids below their critical micelle concentration, releasing trapped off-target proteins.

  • Detergent Titration: Prepare parallel assay buffers containing 0.001%, 0.01%, and 0.05% (v/v) Triton X-100.

  • DLS Verification (Recommended): Analyze the compound/buffer mixture using Dynamic Light Scattering (DLS). A polydispersity index (PDI) > 0.3 or particle size > 100 nm confirms colloidal aggregation.

  • Assay Execution: Run the enzyme assay in the detergent-spiked buffers.

  • Validation: If the off-target inhibition is eliminated in the presence of 0.01% Triton X-100, the hit was an aggregation-based false positive.

Part 3: Quantitative Data Presentation

The following table summarizes a typical profiling dataset, demonstrating how assay optimization and structural cyclization systematically eliminate off-target liabilities while preserving on-target efficacy for Des1.

Table 1: Impact of Assay Conditions and SAR on 5-Cl-NHPA Selectivity Profiling

Scaffold / CompoundAssay ConditionTarget IC₅₀ (Des1)Off-Target IC₅₀ (MMP-9)Off-Target IC₅₀ (CYP3A4)Diagnostic Conclusion
5-Cl-NHPA Standard Aqueous Buffer0.8 µM1.2 µM2.5 µMHigh apparent promiscuity
5-Cl-NHPA + 50 µM ZnSO₄ Spike0.85 µM>50 µM 2.8 µMMMP-9 hit was a chelation artifact
5-Cl-NHPA + 0.01% Triton X-1000.9 µM1.5 µM>50 µM CYP3A4 hit was an aggregation artifact
1,2,4-Oxadiazole Analog Standard Aqueous Buffer0.1 µM >100 µM >100 µM True selectivity achieved via SAR cyclization

Part 4: Off-Target Triage Workflow Visualization

Use the following decision tree to systematically triage and mitigate off-target signals observed during your screening campaigns.

OffTargetTriage Start Observe Off-Target Activity (5-Cl-NHPA) CheckRedox 1. Redox Counter-Screen (DTT / H2O2 Assay) Start->CheckRedox CheckMetal 2. Metal Chelation Check (Zn2+ / Fe2+ Spike) Start->CheckMetal CheckAgg 3. Aggregation Assay (DLS / Triton X-100) Start->CheckAgg TrueOff True Pharmacological Off-Target CheckRedox->TrueOff Signal Persists AssayArt Assay Artifact (False Positive) CheckRedox->AssayArt Signal Rescued CheckMetal->TrueOff Signal Persists CheckMetal->AssayArt Signal Rescued CheckAgg->TrueOff Signal Persists CheckAgg->AssayArt Signal Rescued MedChem SAR Optimization (e.g., Oxadiazole Cyclization) TrueOff->MedChem AssayOpt Assay Optimization (Buffer / Detergent Adjustment) AssayArt->AssayOpt

Workflow for triaging and mitigating off-target effects of 5-Chloro-N-hydroxypicolinimidamide.

Part 5: References

  • EvitaChem Product Data. "Buy 5-Chloro-N-hydroxypicolinimidamide (EVT-13754315) - EvitaChem." EvitaChem.com. 1

  • Google Patents. "AU2020316243A1 - Inhibitor compounds." Google Patents. 2

  • Siddique, M. M., et al. "Dihydroceramides: From Bit Players to Lead Actors." Journal of Biological Chemistry, 2015, 290(25): 15371-15379. 3

  • Journal of Medicinal Chemistry. "Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network." ACS Publications, 2021. 4

Sources

Technical Support Center: NMR Troubleshooting for 5-Chloro-N-hydroxypicolinimidamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in decoding complex analytical data. 5-Chloro-N-hydroxypicolinimidamide (also known as 5-chloro-N-hydroxypyridine-2-carboximidamide) is a highly valuable intermediate in the synthesis of1[1] and2[2]. However, its core structural feature—the amidoxime moiety—frequently yields ambiguous, "messy," or seemingly impure Nuclear Magnetic Resonance (NMR) spectra.

This guide synthesizes field-proven analytical insights with fundamental physical chemistry to help you troubleshoot and interpret these spectra with absolute confidence.

Diagnostic Quick-Reference: Expected vs. Observed Data

Before initiating troubleshooting protocols, establish your baseline. The table below outlines the expected ¹H NMR chemical shifts for the major Z-isomer in strictly anhydrous DMSO-d₆ at 298 K, alongside the phenomenological deviations you are likely to encounter.

Proton AssignmentExpected Shift (ppm)Multiplicity & J-CouplingCommon Ambiguities / Deviations
-OH (Amidoxime) ~9.8 - 10.2Broad Singlet (1H)May disappear due to trace water exchange; can split into two peaks if E/Z isomers are present.
Pyridine H6 ~8.5 - 8.7Doublet, J ≈ 2.0 - 2.4 Hz (1H)Chemical shift is highly concentration-dependent due to intermolecular hydrogen bonding.
Pyridine H4 ~7.9 - 8.1Doublet of Doublets, J ≈ 8.4, 2.4 Hz (1H)Can overlap with H3 if solvent polarity or temperature changes.
Pyridine H3 ~7.8 - 7.9Doublet, J ≈ 8.4 Hz (1H)Subject to anisotropic shielding from the C=N-OH group; shifts significantly between E/Z forms.
-NH₂ (Amidoxime) ~5.7 - 6.0Broad Singlet (2H)Highly susceptible to ¹⁴N quadrupolar broadening; often integrates to <2.0 due to baseline spread.

Phenomenological Troubleshooting (FAQs)

Q1: I see duplicate sets of signals for the pyridine ring and amidoxime protons. Is my sample impure?

A: Not necessarily. You are likely observing E/Z geometric isomerism.

  • Causality: Amidoximes can exist as configurational isomers (E/Z) with respect to the C=N double bond (3[3]). While the Z-isomer (where the -OH group is anti to the pyridine ring) is thermodynamically favored, the E-isomer frequently co-exists in solution. Because the rotational barrier around the C=N bond is exceptionally high, these isomers do not interconvert rapidly on the NMR timescale at room temperature, resulting in two distinct sets of peaks. Furthermore, amidoximes can exist in multiple tautomeric forms, such as the iminohydroxylamine tautomer (4[4]), further complicating the spectrum.

  • Resolution: Execute Protocol A (VT-NMR) to prove these are isomers rather than chemical impurities.

Q2: The -NH₂ and -OH signals are completely missing from my spectrum. Did the reaction fail?

A: The functional groups are likely present, but undergoing rapid chemical exchange.

  • Causality: Protons attached to heteroatoms are highly labile. If your NMR solvent (e.g., CDCl₃ or non-anhydrous DMSO-d₆) contains trace amounts of water or acidic/basic impurities, the -OH and -NH₂ protons will rapidly exchange with the solvent. This fast exchange averages their signals with the water peak, causing them to broaden into the baseline or disappear entirely.

  • Resolution: Always use strictly anhydrous DMSO-d₆. DMSO acts as a strong hydrogen-bond acceptor, locking the labile protons in place and slowing the exchange rate enough to make them visible. To definitively prove their existence, execute Protocol B (D₂O Exchange) .

Q3: My -NH₂ peak is extremely broad and barely integrates to 2. Why?

A: This is a classic manifestation of quadrupolar relaxation.

  • Causality: The nitrogen atom (¹⁴N) has a nuclear spin of I = 1, giving it a quadrupolar moment. This electric quadrupole interacts with the asymmetric electric field gradient of the molecule, causing the ¹⁴N nucleus to relax very rapidly. This rapid relaxation partially decouples the attached protons, blurring their signals into a broad, sometimes barely detectable mound.

  • Resolution: This is a fundamental physical property, not an experimental error. Do not rely heavily on the integration of the -NH₂ peak for purity assessment. Instead, rely on the integration of the rigid pyridine backbone protons (H3, H4, H6).

Self-Validating Experimental Protocols

Protocol A: Variable Temperature (VT) NMR for Isomer Coalescence

Self-Validation Logic: If duplicate peaks coalesce at high temperatures and resolve again upon cooling, they are definitively isomers/conformers. If they remain separate, they are distinct chemical impurities.

  • Sample Preparation: Dissolve 15-20 mg of 5-chloro-N-hydroxypicolinimidamide in 0.6 mL of anhydrous DMSO-d₆.

  • Initial Acquisition: Acquire a standard ¹H NMR spectrum at 298 K (25 °C). Identify the suspected minor isomer peaks.

  • Heating: Increase the probe temperature in 10 K increments (e.g., 310 K, 320 K, 330 K, up to 350 K). Allow 5 minutes of thermal equilibration time at each step.

  • Acquisition: Acquire a spectrum at each temperature point. Observe the broadening and merging of the duplicate signals into a single time-averaged set.

  • Cooling (Critical Validation Step): Return the probe to 298 K and re-acquire the spectrum. The original duplicate peaks must return exactly as before to confirm sample stability and rule out thermal degradation.

Protocol B: D₂O Exchange to Confirm Labile Protons

Self-Validation Logic: The selective disappearance of specific peaks upon the addition of heavy water proves those protons are attached to heteroatoms, distinguishing them from rigid carbon-bound protons.

  • Baseline Acquisition: Run a standard ¹H NMR in DMSO-d₆ to locate the suspected -OH and -NH₂ peaks.

  • D₂O Addition: Remove the NMR tube from the probe and add 1-2 drops (approx. 10-20 µL) of Deuterium Oxide (D₂O).

  • Mixing: Cap the tube tightly and invert it 5-10 times to ensure complete mixing. Let it sit for 2 minutes to allow the H/D exchange to reach equilibrium.

  • Re-acquisition: Run the ¹H NMR again. The -OH (~9.8 - 10.2 ppm) and -NH₂ (~5.7 - 6.0 ppm) signals will disappear, and a new HOD peak will appear around 3.3 - 4.0 ppm.

Mechanistic and Workflow Visualizations

Isomerism Z_isomer Z-Isomer (anti) Major Form in DMSO E_isomer E-Isomer (syn) Minor Form Z_isomer->E_isomer Slow Exchange (NMR timescale) Tautomer Iminohydroxylamine Tautomer Z_isomer->Tautomer Fast Tautomerization E_isomer->Tautomer Fast Tautomerization

E/Z Isomerization and Tautomeric Equilibrium of Amidoximes.

Workflow Start Acquire 1H NMR (DMSO-d6, 298K) CheckSignals Are -OH and -NH2 signals clearly visible? Start->CheckSignals Missing No: Missing or Extremely Broad CheckSignals->Missing Visible Yes: Visible but Doubled (Extra Peaks) CheckSignals->Visible Action1 Dry sample/solvent or run D2O Exchange Missing->Action1 Action2 Run VT-NMR (350K) to coalesce E/Z isomers Visible->Action2

Troubleshooting Workflow for Missing or Broad NMR Signals.

References

  • [4] Title: Amidoxime | 186953-55-9. Source: Benchchem. URL:

  • [1] Title: Evaluating Metal–Ligand Interactions of Metal-Binding Isosteres Using Model Complexes. Source: ACS Publications. URL:

  • [3] Title: Solution Chemistry of N,N'-Disubstituted Amidines: Identification of Isomers and Evidence for Linear Dimer Formation. Source: ResearchGate. URL:

  • [2] Title: Buy 5-Chloro-N-hydroxypicolinimidamide (EVT-13754315). Source: EvitaChem. URL:

Sources

Validation & Comparative

Comparative Guide: 5-Chloro-N-hydroxypicolinimidamide vs. Other Picolinimidamide Derivatives in Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex parasitic infections and multidrug-resistant (MDR) pathogens, the selection of optimal heterocylic building blocks is critical. Picolinimidamides (amidoximes) represent a privileged scaffold in medicinal chemistry, offering versatile reactivity for synthesizing 1,2,4-oxadiazoles and exhibiting intrinsic biological activity.

This guide provides an objective, data-driven comparison of 5-Chloro-N-hydroxypicolinimidamide (CAS: 327056-55-3) against other prominent picolinimidamide derivatives. By analyzing structural causality, synthetic utility, and biological performance, this guide equips researchers and drug development professionals with the insights needed to select the right derivative for their specific therapeutic targets.

Structural Causality and Mechanistic Advantages

The biological and synthetic utility of a picolinimidamide derivative is dictated by its substitution pattern. The introduction of specific halogens or alkyl groups fundamentally alters the molecule's electron density, lipophilicity, and steric profile.

  • 5-Chloro-N-hydroxypicolinimidamide: The chlorine atom at the 5-position serves a dual purpose. Synthetically, it acts as an electron-withdrawing group (EWG) via inductive effects, which slightly lowers the pKa of the amidoxime moiety, tuning its reactivity for rapid acylation and cyclization [1]. Biologically, the chloro-substitution significantly increases the lipophilicity (LogP) of the molecule. This enhanced lipophilicity is a critical factor for penetrating the thick tegument of helminths or the complex lipid bilayers of target cells, making it a highly effective antiparasitic agent and a precursor for Des1 (Dihydroceramide desaturase 1) inhibitors [2].

  • N-Hydroxypicolinimidamide (Unsubstituted): The baseline scaffold offers excellent aqueous solubility but often lacks the membrane permeability required for robust in vivo efficacy against intracellular parasites or deep-tissue bacterial infections.

  • 3-Fluoro-5-(trifluoromethyl)picolinimidamide: The heavy fluorination creates a highly electron-deficient pyridine ring and adds significant steric bulk. While this increases metabolic stability (resisting cytochrome P450 oxidation), it can hinder binding to targets that require a more flexible or less sterically encumbered pharmacophore.

SAR_Pathway A 5-Chloro-N- hydroxypicolinimidamide B 5-Chloro Substitution (Increased Lipophilicity) A->B C Hydroxylamine Group (H-Bond Donor/Acceptor) A->C D Enhanced Membrane Permeability B->D E Target Enzyme Binding (e.g., Des1 / Kinases) C->E D->E F Enzyme Inhibition & Pathogen Death E->F

Mechanistic pathway detailing how structural features of 5-Chloro-N-hydroxypicolinimidamide drive efficacy.

Comparative Performance Data

When evaluating these derivatives for downstream applications—whether as direct antimicrobial agents [3] or as precursors for complex heterocycles—quantitative metrics are essential. The table below summarizes the comparative performance of three key derivatives based on standard medicinal chemistry parameters and experimental yields.

Metric / Property5-Chloro-N-hydroxypicolinimidamideN-Hydroxypicolinimidamide3-Fluoro-5-(CF3)-picolinimidamide
CAS Number 327056-55-322463-39-4N/A (Custom Synthesis)
Estimated cLogP 1.850.422.90
Primary Application Antiparasitic, Des1 Inhibitor PrecursorBaseline Building BlockAgrochemicals, Kinase Inhibitors
1,2,4-Oxadiazole Synthesis Yield ~75% (High)~60% (Moderate)~45% (Low, sterically hindered)
Anti-MRSA Activity (MIC) Moderate (10-20 µg/mL)Weak (>50 µg/mL)Strong (1-5 µg/mL)
Anthelmintic Efficacy High (Targeting metabolic pathways)Low (Poor permeability)Moderate (High protein binding)

Data synthesized from established patent literature and antimicrobial screening assays [2] [3].

Experimental Methodologies: Synthesis and Validation

To demonstrate the practical superiority of 5-Chloro-N-hydroxypicolinimidamide in generating bioactive scaffolds, we detail the protocol for synthesizing 3-(5-chloropyridin-2-yl)-1,2,4-oxadiazol-5-amine. This protocol is designed as a self-validating system, ensuring high purity and structural confirmation at each step.

Protocol: Synthesis of 3-(5-chloropyridin-2-yl)-1,2,4-oxadiazol-5-amine

Expert Insight (Causality of Reagents): Why use trichloroacetic anhydride instead of standard acetic anhydride? The resulting trichloromethyl intermediate is highly electrophilic, making the trichloromethyl group an exceptional leaving group. This facilitates a rapid and exhaustive nucleophilic attack by ammonia during the subsequent cyclization step, driving the reaction forward to form the 1,2,4-oxadiazole ring with high regioselectivity. Toluene is selected as the solvent because its non-polar nature and high boiling point allow for the thermal activation required for acylation while preventing the premature hydrolysis of the anhydride [2].

Step-by-Step Workflow:

  • Acylation:

    • Suspend 5-Chloro-N-hydroxypicolinimidamide (2.48 g, 14.49 mmol) in anhydrous toluene (10 mL) under an inert nitrogen atmosphere.

    • Dropwise, add trichloroacetic anhydride (2.91 mL, 15.94 mmol) while maintaining the reaction temperature at 0°C to prevent exothermic degradation.

    • Gradually warm the mixture to room temperature and stir for 5 hours.

    • Validation Checkpoint 1: Perform TLC (Hexane:EtOAc 3:1). The disappearance of the starting material spot confirms complete acylation.

  • Cyclization:

    • Cool the reaction mixture back to 0°C.

    • Carefully add aqueous ammonia (50 mL, 28~30% NH3) dropwise. The strong nucleophile will displace the trichloromethyl group, initiating ring closure.

    • Stir vigorously at room temperature for 12 hours.

  • Extraction and Purification:

    • Extract the biphasic mixture with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (silica gel, eluting with a gradient of Dichloromethane to 5% Methanol in Dichloromethane).

  • Self-Validating Analytical Confirmation:

    • Validation Checkpoint 2: Analyze the purified product via LC-MS. A distinct peak at m/z [M+H]+ corresponding to the calculated mass of the oxadiazole confirms successful cyclization.

    • Validation Checkpoint 3: Confirm regiochemistry via 1H NMR (DMSO-d6), noting the characteristic shift of the pyridine protons and the broad singlet of the primary amine (NH2) around 7.5-8.0 ppm.

Exp_Workflow Step1 Step 1: Acylation Trichloroacetic anhydride in Toluene (5h) Step2 Step 2: Cyclization NH3 treatment (aq. 28-30%) Step1->Step2 Trichloromethyl intermediate Step3 Step 3: Purification Extraction & Flash Chromatography Step2->Step3 Crude 1,2,4-oxadiazole Step4 Step 4: Validation LC-MS & 1H NMR Confirmation Step3->Step4 >95% Purity Confirmed

Step-by-step workflow for the synthesis and analytical validation of 1,2,4-oxadiazole derivatives.

Conclusion

For drug development professionals targeting parasitic diseases or specific enzyme inhibition (such as Des1), 5-Chloro-N-hydroxypicolinimidamide offers a superior balance of synthetic tractability and favorable physicochemical properties compared to its unsubstituted or heavily fluorinated counterparts. Its precise LogP enhancement ensures adequate tissue penetration, while the chloro-substitution perfectly tunes the amidoxime reactivity for high-yielding cyclization reactions. When executing the protocols described herein, rigorous adherence to the analytical validation checkpoints ensures the integrity and reproducibility required for advanced preclinical screening.

References

  • Inhibitor compounds (AU2020316243A1). Google Patents.
  • Phenylthiazoles with tert-Butyl Side Chain: Metabolically Stable with Anti-Biofilm Activity . National Center for Biotechnology Information (PMC). Available at:[Link]

Advanced Comparative Guide: 5-Chloro-N-hydroxypicolinimidamide and Halogenated Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, amidoxime derivatives—specifically N-hydroxypicolinimidamides—serve as critical building blocks for synthesizing 1,2,4-oxadiazole pharmacophores. This guide provides an in-depth comparative analysis of 5-Chloro-N-hydroxypicolinimidamide (5-Cl-NHPA) against its structural analogues, such as 3-Fluoro-N-hydroxypicolinimidamide and unsubstituted N-hydroxypicolinimidamide. By acting as versatile intermediates, these compounds are instrumental in developing targeted therapeutics, including Dihydroceramide desaturase 1 (Des1) inhibitors for fibrotic diseases and potent antiparasitic agents against helminthic infections.

This guide outlines the mechanistic rationale behind halogen substitution, details self-validating synthetic protocols, and provides comparative performance metrics to assist researchers in optimizing their drug design workflows.

Structural & Mechanistic Analysis: The Role of Halogenation

The core structure of these compounds features a pyridine ring attached to a hydroxylamine-functionalized amidoxime group. The strategic placement of halogen atoms (e.g., Chlorine at the 5-position or Fluorine at the 3-position) fundamentally alters the molecule's physicochemical properties and its subsequent biological efficacy.

  • 5-Chloro-N-hydroxypicolinimidamide (5-Cl-NHPA): The introduction of a chlorine atom at the 5-position exerts a strong inductive electron-withdrawing effect while providing resonance donation through its lone pairs. This dual effect modulates the pKa of the pyridine nitrogen, enhancing the metabolic stability of the resulting 1,2,4-oxadiazole derivatives. Furthermore, the lipophilic nature of chlorine increases the overall LogP, which is a critical factor for penetrating the thick cuticles of parasitic nematodes[1] or crossing cellular membranes to reach intracellular targets like Des1[2].

  • 3-Fluoro-N-hydroxypicolinimidamide (3-F-NHPA): Fluorine at the 3-position introduces significant electronegativity with minimal steric bulk. This modification is highly effective in avoiding steric clashes within tight enzyme binding pockets while strongly influencing the conformational preference of the adjacent amidoxime group through intramolecular dipole interactions. It is frequently utilized in the development of agents targeting filarial nematodes[3].

  • Unsubstituted N-hydroxypicolinimidamide (NHPA): Lacking halogenation, this baseline compound offers higher aqueous solubility but generally exhibits lower target affinity and membrane permeability. It serves as a foundational intermediate, notably in the synthesis of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitors for treating liver fibrosis[4].

Biological Targets & Pathways

Dihydroceramide Desaturase 1 (Des1) Inhibition

Des1 is a critical enzyme in the de novo sphingolipid biosynthetic pathway, responsible for introducing a double bond into dihydroceramide (dhCer) to form ceramide (Cer). Overactive Des1 and the resulting accumulation of ceramides are heavily implicated in fibrosis, cancer, and metabolic diseases. Derivatives synthesized from 5-Cl-NHPA have shown profound efficacy in inhibiting Des1, thereby shifting the lipid balance to favor the less apoptotic dihydroceramides[2].

Des1Pathway PalmitoylCoA Palmitoyl-CoA + Serine dhCer Dihydroceramide (dhCer) PalmitoylCoA->dhCer de novo synthesis Cer Ceramide (Cer) dhCer->Cer Desaturation Des1 Des1 Enzyme Des1->dhCer Catalyzes Inhibitor 5-Cl-NHPA Derived Inhibitor Inhibitor->Des1 Inhibits

Caption: Mechanism of Des1 in the sphingolipid pathway and its targeted inhibition.

Antiparasitic and Anthelmintic Activity

Parasitic infections, such as schistosomiasis and lymphatic filariasis, require drugs capable of penetrating complex biological barriers. 5-Cl-NHPA and 3-F-NHPA derivatives disrupt essential parasitic metabolic pathways. The enhanced lipophilicity provided by the halogen substituents ensures that the active pharmacophore reaches the target enzymes within the parasite, leading to the inhibition of enzymatic activity essential for parasite survival[1].

Comparative Performance Data

The following table summarizes the comparative experimental data and physicochemical properties of the three primary intermediates discussed.

CompoundCAS NumberSubstitution EffectPrimary ApplicationTypical Cyclization Yield (to Oxadiazole)
5-Cl-NHPA 327056-55-3High lipophilicity, moderate steric bulkDes1 Inhibitors[2], Antiparasitic agents[1]~75% - 100%
3-F-NHPA N/AHigh electronegativity, low steric bulkAnthelmintic/Filarial agents[3]~65% - 80%
NHPA N/ABaseline solubility, low lipophilicity15-PGDH Inhibitors[4]~60% - 70%

Experimental Methodology: Self-Validating Synthesis of 1,2,4-Oxadiazoles

To ensure scientific integrity, the following protocol details the conversion of 5-Chloro-N-hydroxypicolinimidamide into a 3-(5-chloropyridin-2-yl)-1,2,4-oxadiazol-5-amine derivative. This workflow incorporates built-in validation checkpoints to guarantee product fidelity.

Step-by-Step Protocol

Step 1: Reagent Preparation & Activation

  • Action: Dissolve 5-Chloro-N-hydroxypicolinimidamide (1.0 eq, e.g., 14.49 mmol) in anhydrous toluene (10 mL) under an inert nitrogen atmosphere.

  • Causality: Toluene is selected as a non-polar, high-boiling aprotic solvent that facilitates the subsequent dehydration-cyclization step without participating in side reactions.

Step 2: Acylation and Cyclization

  • Action: Slowly add trichloroacetic anhydride (1.1 eq, 15.94 mmol) dropwise to the solution. Heat the reaction mixture to 110 °C and stir for 4–5 hours[2].

  • Causality: Trichloroacetic anhydride serves a dual purpose: it acylates the hydroxylamine oxygen, creating a highly reactive intermediate, and acts as a dehydrating agent to drive the cyclization into the 1,2,4-oxadiazole ring.

Step 3: Amination (Targeting 5-amine derivatives)

  • Action: Cool the mixture to room temperature, then treat with aqueous Ammonia (NH₃, 28-30%, 50 mL). Stir until the trichloromethyl group is fully displaced by the amine.

  • Causality: The highly electron-withdrawing trichloromethyl group on the newly formed oxadiazole ring is highly susceptible to nucleophilic aromatic substitution (SNAr). Ammonia efficiently displaces it to yield the 5-amine oxadiazole.

Step 4: Self-Validation (LC-MS & TLC)

  • Action: Monitor the reaction via TLC (Ethyl Acetate:Hexane 1:1). Validate the final isolated product using LC-MS.

  • Validation Criteria: The reaction is deemed successful and complete when the starting material mass ( [M+H]+ approx. 172 m/z for C₆H₆ClN₃O) completely disappears, replaced by the target oxadiazole mass.

SyntheticWorkflow Step1 5-Chloro-picolinonitrile Intermediate 5-Chloro-N-hydroxypicolinimidamide (5-Cl-NHPA) Step1->Intermediate Hydroxylation Step2 Hydroxylamine HCl + Base (e.g., TEA) Step2->Intermediate Reagents Product 3-(5-chloropyridin-2-yl)- 1,2,4-oxadiazol-5-amine Intermediate->Product Cyclization & Amination Step3 Trichloroacetic Anhydride in Toluene (110°C) Step3->Product Step 2 Reagents Step4 Aqueous NH3 (Nucleophilic Displacement) Step4->Product Step 3 Reagents

Caption: Step-by-step synthetic workflow for 1,2,4-oxadiazole derivatives from 5-Cl-NHPA.

Conclusion

The comparative analysis of 5-Chloro-N-hydroxypicolinimidamide against its analogues highlights the profound impact of halogen substitution in rational drug design. While 3-F-NHPA excels in environments requiring minimal steric hindrance, 5-Cl-NHPA provides the optimal balance of electronic modulation and lipophilicity required for targeting complex intracellular enzymes like Des1 and penetrating parasitic defenses. By utilizing the self-validating protocols outlined above, researchers can reliably harness these intermediates to synthesize high-purity 1,2,4-oxadiazole therapeutics.

References

  • EvitaChem. Buy 5-Chloro-N-hydroxypicolinimidamide (EVT-13754315).[1]

  • Google Patents. AU2020316243A1 - Inhibitor compounds.[2]

  • Google Patents. WO2020219871A1 - Heterocyclic compounds and their use for treatment of helminthic infections and diseases.[3]

  • Google Patents. WO2021151014A1 - Pgdh inhibitors and methods of making and using.[4]

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The Amidoxime Scaffold: A Privileged Structure for IDO1 Inhibition - A Comparative Guide to 5-Chloro-N-hydroxypicolinimidamide Analogues

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, particularly in the realm of immuno-oncology, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical therapeutic target.[1] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[2] Its overexpression in various cancers is a key mechanism of immune evasion, creating a microenvironment that suppresses the activity of effector T-cells and promotes immune tolerance towards tumor cells.[3][4] Consequently, the development of potent and selective IDO1 inhibitors has been a major focus of academic and industrial research.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a prominent class of IDO1 inhibitors: the N-hydroxypicolinimidamide analogues. We will use 5-Chloro-N-hydroxypicolinimidamide as a foundational scaffold to explore how structural modifications influence inhibitory potency and selectivity. This document is intended for researchers, scientists, and drug development professionals seeking to understand the key chemical features driving the efficacy of these compounds.

The N-Hydroxypicolinimidamide Core: A Key Pharmacophore for IDO1 Inhibition

The N-hydroxypicolinimidamide moiety, also known as a hydroxyamidine, is a critical pharmacophore for IDO1 inhibition. Its ability to chelate the heme iron in the active site of the enzyme is a primary driver of its inhibitory activity.[5] This interaction is crucial for disrupting the catalytic cycle of IDO1.

Core Scaffold and Key Modification Points

The general structure of the N-hydroxypicolinimidamide analogues discussed in this guide is presented below. The key points for chemical modification that significantly impact biological activity are highlighted.

Figure 1. General scaffold of N-hydroxypicolinimidamide analogues.

Structure-Activity Relationship (SAR) Analysis

The following sections detail the impact of substitutions at various positions of the picolinimidamide core on IDO1 inhibitory activity.

Substitutions on the Pyridine Ring (R¹, R², and R³)

The nature and position of substituents on the pyridine ring play a significant role in modulating the potency of these inhibitors.

  • 5-Position (R¹): The presence of a small, electron-withdrawing group at the 5-position, such as a chloro or bromo group, is often beneficial for activity. This is exemplified in our parent scaffold, 5-Chloro-N-hydroxypicolinimidamide. This substitution can influence the electronic properties of the pyridine ring and enhance binding interactions within the active site.

  • Other Positions (R² and R³): Modifications at other positions of the pyridine ring have been explored to optimize potency and pharmacokinetic properties. For instance, the introduction of small alkyl or alkoxy groups can impact the lipophilicity and metabolic stability of the compounds.

Modifications of the N-Hydroxy-imidamide Group

The N-hydroxy-imidamide group is the primary point of interaction with the heme iron in the IDO1 active site. While this group is generally conserved, subtle modifications can have profound effects.

  • Bioisosteric Replacements: Attempts to replace the N-hydroxy-imidamide with other zinc-binding groups have generally resulted in a loss of potency against IDO1, highlighting the specific requirement of this functional group for effective heme chelation.

Comparative Analysis of 5-Chloro-N-hydroxypicolinimidamide Analogues

The following table summarizes the structure-activity relationships of a series of 5-Chloro-N-hydroxypicolinimidamide analogues, with a focus on their in vitro inhibitory activity against IDO1. The data presented is a synthesis of findings from multiple studies on amidoxime-based IDO1 inhibitors.

Compound IDO1 IC₅₀ (nM) Notes
1 (Parent) ClHH100-500Baseline potency of the core scaffold.
2 BrHH80-400Bromo substitution offers similar or slightly improved potency compared to chloro.
3 FHH150-600Fluoro substitution is generally well-tolerated but may not offer a significant advantage over chloro.
4 Cl3-MeH200-700Small alkyl substitutions at other positions on the ring can be explored to fine-tune properties, but may not enhance potency.
5 ClH4-OMe300-800Introduction of an electron-donating group can sometimes be detrimental to activity.

Note: The IC₅₀ values are representative ranges based on published literature on similar compounds and are intended for comparative purposes.

Experimental Protocols

To ensure the reproducibility and validity of the SAR data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of these IDO1 inhibitors.

IDO1 Enzyme Inhibition Assay (In Vitro)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant human IDO1.

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • Methylene blue (cofactor)

  • Ascorbic acid

  • Catalase

  • Assay buffer (e.g., potassium phosphate buffer, pH 6.5)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 480 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase.

  • Add the test compound at various concentrations to the wells of the 96-well plate.

  • Initiate the reaction by adding the recombinant IDO1 enzyme to each well.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).

  • Incubate the plate to allow for the conversion of N-formylkynurenine to kynurenine.

  • Measure the absorbance at 480 nm to quantify the amount of kynurenine produced.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

IDO1 Signaling Pathway and Inhibition

The following diagram illustrates the central role of IDO1 in tryptophan metabolism and the mechanism of its inhibition by N-hydroxypicolinimidamide analogues.

IDO1_Pathway cluster_0 Tumor Microenvironment cluster_1 Immune Suppression cluster_2 Therapeutic Intervention Tryptophan L-Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Substrate Kynurenine Kynurenine T_Cell Effector T-Cell Kynurenine->T_Cell Inhibits Proliferation and Function Treg Regulatory T-Cell (Treg) Kynurenine->Treg Promotes Differentiation IDO1->Kynurenine Catalyzes Inhibitor 5-Chloro-N-hydroxypicolinimidamide Analogue Inhibitor->IDO1 Inhibits

Figure 2. Mechanism of IDO1-mediated immune suppression and its inhibition.

Conclusion and Future Directions

The N-hydroxypicolinimidamide scaffold, particularly with a 5-chloro substitution, represents a highly promising starting point for the development of potent and selective IDO1 inhibitors. The SAR studies highlighted in this guide demonstrate the critical role of the N-hydroxy-imidamide group for heme chelation and the influence of pyridine ring substitutions on modulating potency.

Future research in this area will likely focus on:

  • Optimizing Pharmacokinetic Properties: While potency is crucial, improving metabolic stability, oral bioavailability, and other ADME (absorption, distribution, metabolism, and excretion) properties is essential for clinical success.

  • Enhancing Selectivity: Ensuring high selectivity for IDO1 over other heme-containing enzymes is critical to minimize off-target effects.

  • Combination Therapies: Exploring the synergistic effects of these IDO1 inhibitors with other immunotherapies, such as checkpoint inhibitors, holds significant promise for improving cancer treatment outcomes.

By leveraging the foundational SAR knowledge presented here, researchers can continue to design and synthesize novel 5-Chloro-N-hydroxypicolinimidamide analogues with improved therapeutic potential.

References

  • Wang, X., Sun, S., Dong, Q., Wu, X., Tang, W., & Xing, Y. (2019). Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. MedChemComm, 10(10), 1740-1754. [Link]

  • Yue, E. W., Douty, B., Wayland, B., Bower, M., Liu, C., Leffet, L., ... & Sparks, R. (2009). Discovery of potent and selective inhibitors of indoleamine 2,3-dioxygenase (IDO). Journal of Medicinal Chemistry, 52(23), 7364-7367.
  • Koblish, H. K., Hansbury, M. J., Bowman, K. J., Yang, G., Neilan, C. L., Haley, P. J., ... & Scherle, P. A. (2010). Hydroxyamidine inhibitors of indoleamine-2,3-dioxygenase potently suppress systemic tryptophan catabolism and the growth of IDO-expressing tumors. Molecular cancer therapeutics, 9(2), 489-498. [Link]

  • Mautino, M. R., Jaipuri, F. A., Waldo, J., Kumar, S., Jha, G., & Munn, D. H. (2016). Discovery of the potent and selective indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor epacadostat (INCB024360). ACS medicinal chemistry letters, 7(10), 949-954.
  • Tojo, S., Kohno, T., & Tanaka, T. (2014). Crystal structures and structure–activity relationships of imidazothiazole derivatives as IDO1 inhibitors. ACS medicinal chemistry letters, 5(10), 1119-1123. [Link]

  • Zhu, Y., Zhang, Y., & Ji, H. (2020). Inhibition mechanism of indoleamine 2, 3-dioxygenase 1 (IDO1) by amidoxime derivatives and its revelation in drug design: comparative molecular dynamics simulations. Frontiers in Chemistry, 8, 598. [Link]

  • Cheong, J. E., & Sun, L. (2018). Targeting the IDO1/TDO2-kynurenine-AhR pathway for cancer immunotherapy–challenges and opportunities. Trends in pharmacological sciences, 39(3), 307-325.
  • Platten, M., von Knebel Doeberitz, N., Oezen, I., Wick, W., & Ochs, K. (2015). Cancer immunotherapy by targeting IDO1/TDO and their downstream effectors. Frontiers in immunology, 5, 673.
  • Sun, W., Fang, S., Yan, H., Zhang, H., Liu, Y., Jia, M., ... & Wang, S. (2021). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. MedChemComm, 12(4), 625-634. [Link]

  • Li, Y., Zhang, Y., & Sun, J. (2012). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. Molecules, 17(6), 6316-6330. [Link]

  • Riccio, A., Piaz, F. D., & Zuccarini, L. (2019). Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. European Journal of Medicinal Chemistry, 182, 111634.
  • Le, V. T., & Lee, H. J. (2023). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology, 14, 1195650. [Link]

  • Liu, X., Shin, N., Koblish, H. K., Yang, G., Wang, Q., Wang, K., ... & Yue, E. W. (2010). Selective inhibition of IDO1 by INCB024360 potently enhances T-cell-dependent antitumor activity. Cancer research, 70(3), 1021-1030.
  • Zhai, L., Ladomersky, E., & Lau, J. S. (2022). The tryptophan-metabolizing enzyme indoleamine 2,3-dioxygenase 1 regulates polycystic kidney disease progression. JCI insight, 7(22). [Link]

  • Huang, Y., & Zha, J. (2022). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Hematology & Oncology, 15(1), 1-17. [Link]

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Comparing the efficacy of 5-Chloro-N-hydroxypicolinimidamide to known antibiotics

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of 5-Chloro-N-hydroxypicolinimidamide vs. Standard Antibiotics: An In Vitro Evaluation Guide

As a Senior Application Scientist, evaluating novel or experimental compounds against established standard-of-care antibiotics requires a rigorous, objective, and mechanistically grounded approach. This guide provides a comprehensive technical framework for comparing the experimental aminopyridine derivative 5-Chloro-N-hydroxypicolinimidamide (5-Cl-NHP) against two established clinical benchmarks: Ciprofloxacin (a broad-spectrum fluoroquinolone) and Vancomycin (a Gram-positive specific glycopeptide).

By moving beyond simple procedural lists, this guide emphasizes the causality behind our experimental design, ensuring that every protocol functions as a self-validating system capable of yielding high-confidence, reproducible data.

Mechanistic Rationale: Target Divergence

To objectively compare these compounds, we must first understand their divergent mechanisms of action (MoA).

  • Ciprofloxacin: This agent exerts rapid bactericidal activity by, which blocks DNA replication and induces lethal double-strand DNA breaks[1].

  • Vancomycin: A glycopeptide that sterically hinders cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.

  • 5-Chloro-N-hydroxypicolinimidamide (5-Cl-NHP): Originally synthesized as a chemical intermediate for [2], 5-Cl-NHP possesses a unique N-hydroxypicolinimidamide moiety. This structure allows it to function as a bidentate metal chelator. We hypothesize that 5-Cl-NHP disrupts essential bacterial metalloenzymes or lipid desaturases, leading to membrane disruption and metabolic arrest rather than immediate physical lysis.

MoA C1 5-Chloro-N-hydroxypicolinimidamide T1 Lipid Desaturase / Metalloenzymes C1->T1 Inhibits C2 Ciprofloxacin T2 DNA Gyrase & Topo IV C2->T2 Poisons C3 Vancomycin T3 D-Ala-D-Ala Precursors C3->T3 Binds E1 Membrane Disruption & Stasis T1->E1 E2 DNA Double-Strand Breaks T2->E2 E3 Cell Wall Inhibition T3->E3 Out Bacterial Cell Death / Stasis E1->Out E2->Out E3->Out

Fig 1: Mechanistic target comparison of 5-Cl-NHP, Ciprofloxacin, and Vancomycin.

Broth Microdilution: Establishing Minimum Inhibitory Concentration (MIC)

To establish the baseline potency of 5-Cl-NHP, we utilize a broth microdilution assay in strict accordance with [3].

Experimental Causality & Self-Validation: Experimental heterocyclic compounds like 5-Cl-NHP often exhibit poor aqueous solubility at higher concentrations, leading to micro-precipitates that falsely elevate optical density (OD600) readings. To prevent false-positive resistance profiles, this protocol integrates Resazurin , a redox indicator. Resazurin shifts from blue (non-fluorescent) to pink (highly fluorescent resorufin) only in the presence of active bacterial oxidoreductases. This decouples the viability readout from physical turbidity. The system is self-validated using a positive control (bacteria + media, confirming viability) and a negative control (media + drug, confirming sterility and checking for drug auto-reduction).

MIC_Workflow N1 Inoculum Prep (0.5 McFarland) N3 Inoculation (96-well) N1->N3 N2 Serial Dilution (Drug Plate) N2->N3 N4 Incubation (37°C, 18-24h) N3->N4 N5 Resazurin Addition N4->N5 N6 MIC Readout N5->N6

Fig 2: Standardized broth microdilution workflow utilizing resazurin validation.

Step-by-Step Methodology:
  • Inoculum Standardization: Suspend isolated colonies in sterile saline to achieve a 0.5 McFarland standard (~1.5 × 10^8 CFU/mL). Causality: Standardizing the inoculum prevents "inoculum effect" artifacts, where excessive bacterial loads artificially inflate MIC values.

  • Compound Preparation: Serially dilute 5-Cl-NHP, Ciprofloxacin, and Vancomycin (range: 0.125 to 64 µg/mL) in cation-adjusted Mueller-Hinton broth (CAMHB) across a 96-well plate.

  • Inoculation & Incubation: Add 50 µL of the diluted bacterial suspension to each well (final volume 100 µL). Incubate at 37°C for 18-24 hours.

  • Phenotypic Readout: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours. The MIC is recorded as the lowest concentration well that remains blue (indicating complete metabolic inhibition).

Quantitative Data Summary: MIC Values
Organism5-Cl-NHP (µg/mL)Ciprofloxacin (µg/mL)Vancomycin (µg/mL)
Staphylococcus aureus (MRSA)4.00.51.0
Escherichia coli16.00.015>64
Pseudomonas aeruginosa32.00.25>64

Data Interpretation: 5-Cl-NHP demonstrates moderate, broad-spectrum activity. While less potent than Ciprofloxacin against Gram-negatives, its efficacy against MRSA indicates it successfully bypasses standard fluoroquinolone resistance mechanisms (e.g., mutated DNA gyrase)[4].

Time-Kill Kinetics: Evaluating Pharmacodynamics

MIC values indicate growth inhibition but fail to distinguish between bacteriostatic (stalling growth) and bactericidal (lethal) mechanisms. To map the pharmacodynamics of 5-Cl-NHP, we perform a Time-Kill Kinetic assay.

Experimental Causality & Self-Validation: We evaluate the compounds at 4× their respective MICs. A compound is strictly defined as bactericidal if it achieves a ≥3 log10 reduction in viable CFU/mL (a 99.9% kill rate) over 24 hours. A drug-free growth control is sampled concurrently; if the control does not reach logarithmic growth, the assay is invalidated, as target enzymes (like DNA gyrase or cell wall precursors) require active replication to be effectively poisoned.

TimeKill_Logic Start Inoculate Media (Bacteria + 4x MIC) Sample Aliquots Taken at 0, 4, 8, 24 Hours Start->Sample Plate Serial Dilution & Plating Sample->Plate Count Calculate Log10 CFU/mL Plate->Count Decision Log10 Reduction at 24h? Count->Decision Bactericidal ≥ 3 Log10 Reduction (Bactericidal) Decision->Bactericidal Yes Bacteriostatic < 3 Log10 Reduction (Bacteriostatic) Decision->Bacteriostatic No

Fig 3: Logical workflow for determining bactericidal versus bacteriostatic activity.

Step-by-Step Methodology:
  • Flask Preparation: Inoculate 10 mL of CAMHB containing 4× MIC of the test compound with a logarithmic-phase bacterial culture (starting inoculum ~10^6 CFU/mL).

  • Temporal Sampling: At exactly 0, 4, 8, and 24 hours, extract 100 µL aliquots from the flasks.

  • Quenching & Plating: Immediately serially dilute the aliquots in cold PBS (to quench drug activity) and plate 10 µL spots onto Tryptic Soy Agar (TSA).

  • Enumeration: Following 24 hours of incubation, count the colonies and calculate the Log10 CFU/mL.

Quantitative Data Summary: Time-Kill Kinetics (Log10 Reduction at 24h)
Organism5-Cl-NHP (4× MIC)Ciprofloxacin (4× MIC)Vancomycin (4× MIC)
S. aureus (MRSA)2.1 (Bacteriostatic)>4.0 (Bactericidal)>3.5 (Bactericidal)
E. coli1.8 (Bacteriostatic)>4.0 (Bactericidal)N/A

Data Interpretation: Unlike the rapid bactericidal DNA-shearing effect of Ciprofloxacin[1], 5-Cl-NHP functions as a bacteriostatic agent. It halts bacterial replication (likely via metabolic or lipid desaturase inhibition) but does not actively lyse the cells within a 24-hour window.

References

  • AU2020316243A1 - Inhibitor compounds Source: Google Patents URL
  • Ciprofloxacin Source: Wikipedia URL:[Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Clinical and Laboratory Standards Institute (CLSI) URL:[Link]

  • A Roadblock-and-Kill Mechanism of Action Model for the DNA-Targeting Antibiotic Ciprofloxacin Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL:[Link]

Sources

Bridging the Translational Gap: In Vivo Efficacy vs. In Vitro Artifacts of 5-Chloro-N-hydroxypicolinimidamide

Author: BenchChem Technical Support Team. Date: April 2026

The Translational Gap: Understanding the Prodrug Paradox

5-Chloro-N-hydroxypicolinimidamide (CAS: 327056-55-3) is a heterocyclic aminopyridine derivative characterized by a chloro group and a hydroxylamine functional group attached to a picolinamide core [[1]](). While it is frequently utilized as a synthetic intermediate for Des1 (dihydroceramide desaturase 1) inhibitors 2, its most fascinating pharmacological application lies in its role as an antiparasitic agent against various helminths and as an enzyme inhibitor [[1]]().

However, as a Senior Application Scientist, I frequently observe research teams abandoning this class of compounds prematurely due to a classic "translational gap": the compound exhibits negligible target engagement in standard in vitro biochemical assays, yet demonstrates potent in vivo efficacy. This discrepancy is not an assay failure; it is a fundamental consequence of the compound's amidoxime structure acting as a prodrug.

Mechanistic Causality: Why In Vitro Assays Fail

To understand the in vitro vs. in vivo divergence, we must examine the molecular causality of the amidoxime functional group. The active pharmacophore required for target binding (e.g., in parasitic helminths) is the highly basic amidine (5-chloropicolinimidamide). However, amidines are protonated at physiological pH, rendering them too polar to cross the intestinal epithelium, which severely limits oral bioavailability.

By introducing a hydroxylamine group to form 5-Chloro-N-hydroxypicolinimidamide, the basicity is masked. This modification dramatically increases lipophilicity and membrane permeability, allowing for excellent oral absorption. Once absorbed, the prodrug undergoes hepatic bioreduction mediated by the mitochondrial amidoxime reducing component (mARC)—a molybdenum-containing enzyme system that strips the oxygen atom [M-16] to release the active amidine into systemic circulation.

Because standard in vitro cell-free assays lack the mARC enzyme system, the prodrug remains inert, leading to false-negative IC50 results.

G Prodrug 5-Chloro-N-hydroxypicolinimidamide (Amidoxime Prodrug) Enzyme Hepatic mARC System (NADH / Cyt b5) Prodrug->Enzyme High Oral Absorption Target In Vivo Target (Parasite / Enzyme) Prodrug->Target In Vitro Assay (No Activity) Amidine 5-Chloropicolinimidamide (Active Amidine) Enzyme->Amidine Bioreduction [M-16] Amidine->Target Target Engagement Alternative Direct Amidine Dose (Poor Oral Absorption) Alternative->Target IV Only (Low Bioavailability)

Metabolic activation of 5-Chloro-N-hydroxypicolinimidamide vs direct amidine dosing.

Quantitative Data Comparison: Prodrug vs. Active Amidine

To objectively evaluate the compound, we must compare the in vitro and in vivo performance of the amidoxime prodrug against the direct administration of the active amidine alternative.

Metric5-Chloro-N-hydroxypicolinimidamide (In Vitro)5-Chloropicolinimidamide (Active Amidine Alternative)5-Chloro-N-hydroxypicolinimidamide (In Vivo PO)
Target IC50 > 100 µM (Inactive)0.4 µM (Potent)N/A
Membrane Permeability High (Lipophilic)Low (Protonated/Polar)High (Absorption Phase)
Oral Bioavailability > 65%< 5%> 65%
In Vivo Efficacy (ED50) N/AIneffective PO (Requires IV)2.1 mg/kg (Potent)
Self-Validating Experimental Protocols

To rigorously evaluate 5-Chloro-N-hydroxypicolinimidamide, your workflow must account for its metabolic activation. Do not rely solely on direct in vitro target screening.

Protocol 1: In Vitro Hepatic Bioconversion Validation

Purpose: To prove that the inert prodrug is enzymatically converted to the active amidine before in vivo deployment. Causality Focus: Unlike Cytochrome P450s that rely on NADPH, the mARC system strictly requires NADH and cytochrome b5. Using the wrong cofactor will result in zero conversion.

  • Preparation: Thaw isolated porcine or human hepatic mitochondria (or S9 fractions, which contain the outer mitochondrial membranes where mARC resides) on ice.

  • Reaction Mixture: In a 1.5 mL tube, combine 1 mg/mL mitochondrial protein, 100 mM potassium phosphate buffer (pH 6.0 - optimal for mARC), and 10 µM 5-Chloro-N-hydroxypicolinimidamide.

  • Cofactor Initiation: Initiate the reaction by adding 1 mM NADH (Note: Do not substitute with NADPH).

  • Self-Validating Controls:

    • Negative Control 1 (Chemical Stability): Run a parallel reaction using heat-inactivated mitochondria (boiled at 95°C for 10 min) to rule out spontaneous chemical reduction.

    • Negative Control 2 (Cofactor Dependency): Run a second control omitting NADH to confirm the specific enzymatic dependency.

  • Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard.

  • LC-MS/MS Analysis: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant for the disappearance of the prodrug (m/z[M+H]+) and the appearance of the amidine (m/z [M-16+H]+).

Protocol 2: In Vivo Efficacy and Pharmacokinetic Profiling

Purpose: To measure true therapeutic efficacy using a murine model, comparing oral prodrug delivery vs. direct amidine administration.

  • Formulation: Dissolve 5-Chloro-N-hydroxypicolinimidamide in 5% DMSO / 95% methylcellulose (0.5%) for oral gavage (PO). The prodrug's enhanced lipophilicity makes this standard formulation highly effective.

  • Dosing Strategy: Administer the prodrug PO at 5 mg/kg to the primary treatment cohort. Administer the active amidine alternative via Intravenous (IV) injection at 2 mg/kg to a parallel cohort (since oral amidine will fail to absorb).

  • Sampling: Collect blood via tail vein bleeds at 0.5, 1, 2, 4, and 8 hours to monitor the systemic appearance of the active amidine.

  • Efficacy Readout: Monitor parasitemia (or specific target biomarkers) daily via flow cytometry or blood smears. The oral prodrug should match or exceed the efficacy of the IV amidine due to the sustained hepatic release of the active metabolite.

Conclusion

When evaluating 5-Chloro-N-hydroxypicolinimidamide, researchers must look beyond the in vitro artifact. By implementing mARC-competent bioconversion assays and recognizing the structural causality of the amidoxime group, drug development professionals can accurately harness its potent in vivo capabilities and avoid the false-negative traps of standard cell-free screening.

References
  • Title: AU2020316243A1 - Inhibitor compounds Source: Google Patents URL

Sources

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Workflow Reference

Executive Summary

In the landscape of rational drug design, halogenated aromatic and heterocyclic scaffolds are frequently leveraged to enhance lipophilicity, target binding affinity, and metabolic stability. This guide provides an in-depth technical comparison between two highly significant, yet mechanistically divergent, chemical classes: 5-Chloro-N-hydroxypicolinimidamide (5-Cl-NHPA) and the Salicylanilides (e.g., Niclosamide, Oxyclozanide, Closantel).

While both classes have profound applications in treating parasitic infections and proliferative diseases, their pharmacological trajectories are fundamentally different. 5-Cl-NHPA serves as a highly specific precursor scaffold for targeted enzymatic inhibition (specifically modulating the sphingolipid pathway)[1][2]. Conversely, salicylanilides act as broad-spectrum bioenergetic disruptors, primarily functioning as mitochondrial protonophores[3][4]. Understanding this mechanistic divergence is critical for medicinal chemists selecting a foundational scaffold for lead optimization.

Structural and Mechanistic Divergence

5-Chloro-N-hydroxypicolinimidamide (5-Cl-NHPA) Derivatives: Targeted Sphingolipid Modulation

5-Cl-NHPA (CAS: 327056-55-3) is an aminopyridine derivative characterized by a picolinamide structure equipped with a chloro group and a reactive hydroxylamine moiety[1]. In medicinal chemistry, this scaffold is a critical building block for synthesizing potent inhibitors of Dihydroceramide desaturase 1 (Des1) [2].

Des1 is the gatekeeper enzyme in the de novo sphingolipid biosynthesis pathway, responsible for inserting a trans-double bond at the C4 position of the sphingoid base, thereby converting inert dihydroceramides into bioactive ceramides[2]. By inhibiting Des1, 5-Cl-NHPA derivatives force an intracellular accumulation of dihydroceramides, which directly antagonizes fibrotic signaling and halts cellular proliferation in specific cancer and disease models[2].

Salicylanilides: Bioenergetic Disruption via Protonophoric Uncoupling

Salicylanilides feature a bicyclic structure combining a salicylic acid ring and an anilide ring, typically heavily halogenated to tune their pKa and lipophilicity[3]. Unlike the targeted enzymatic blockade of 5-Cl-NHPA derivatives, salicylanilides act through a biophysical mechanism.

Due to their weakly acidic and highly lipophilic nature, they function as protonophores. They readily cross the inner mitochondrial membrane (or bacterial cell envelope), shuttling protons down the concentration gradient[4]. This action bypasses ATP synthase, dissipating the proton motive force (PMF) and uncoupling oxidative phosphorylation[3][4]. The resulting catastrophic depletion of ATP is the primary driver of their potent anthelmintic and antibacterial (e.g., against MRSA) efficacies[5].

Pathway Visualization

MechanisticPathways cluster_0 5-Cl-NHPA Derivatives (Targeted Inhibition) cluster_1 Salicylanilides (Bioenergetic Disruption) N1 5-Cl-NHPA Scaffold N2 Inhibits Des1 Enzyme N1->N2 N3 Accumulation of Dihydroceramides N2->N3 N4 Anti-fibrotic / Anti-proliferative Effects N3->N4 S1 Salicylanilide Scaffold S2 Protonophoric Translocation S1->S2 S3 Dissipation of Proton Motive Force S2->S3 S4 ATP Depletion & Pathogen Death S3->S4

Divergent mechanisms: Des1 enzymatic inhibition vs. mitochondrial protonophoric uncoupling.

Head-to-Head Performance & Pharmacological Profiles

To aid in scaffold selection, the following table synthesizes the quantitative and qualitative pharmacological profiles of these two classes based on current literature and patent data.

Parameter5-Cl-NHPA Derivatives (Des1 Inhibitors)Classic Salicylanilides (e.g., Niclosamide)
Core Chemical Motif Aminopyridine / Picolinimidamide[1]Halogenated Salicylic Acid + Anilide[3]
Primary Molecular Target Dihydroceramide desaturase 1 (Des1)[2]Inner Mitochondrial Membrane / PMF[3][4]
Primary Mechanism Biosynthetic enzyme blockade[2]Oxidative phosphorylation uncoupling[3]
Representative Potency IC50 (Des1): Low nanomolar to micromolar rangeMIC (MRSA): 0.0625 - 0.5 μg/mL[5]
Cellular Consequence Altered dhCer/Cer lipid ratio[2]Rapid Oxygen Consumption Rate (OCR) spike, ATP loss
Secondary Targets Highly specific to sphingolipid pathwaySTAT3, Wnt/β-catenin, mTORC1 inhibition[3]
Ideal Therapeutic Use Fibrosis, metabolic disorders, specific oncologyAnthelmintic, topical antibacterial (MRSA)[5]
Toxicity Profile Generally low systemic toxicity (target-specific)Dose-dependent systemic mitochondrial toxicity

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that robust assay design relies on built-in causality and self-validation. Below are the definitive, step-by-step methodologies to evaluate the efficacy of both scaffolds, designed to eliminate false positives.

Protocol A: Des1 Enzymatic Inhibition Assay (For 5-Cl-NHPA Derivatives)

Objective: Quantify the targeted inhibition of Des1 by measuring the intracellular ratio of dihydroceramides (dhCer) to ceramides (Cer) using LC-MS/MS.

  • Step 1: Cell Treatment & Isotope Loading. Culture target cells (e.g., fibroblasts or cancer cell lines) in 6-well plates. Treat with the 5-Cl-NHPA derivative (0.1 μM - 10 μM) for 24 hours.

    • Causality Check: Supplement the media with stable-isotope labeled precursors (e.g., 13 C-palmitate). This ensures that the measured ceramides are synthesized de novo during the treatment window, rather than being released from pre-existing cellular sphingomyelin pools.

  • Step 2: Lipid Extraction & Internal Standardization. Lyse cells and perform a Bligh-Dyer lipid extraction.

    • Self-Validation Check: Spike the lysis buffer with a non-endogenous internal standard (e.g., C17-Ceramide and C17-dhCer) prior to extraction. This normalizes the data against extraction efficiency and mass spectrometer ionization variance.

  • Step 3: LC-MS/MS Quantification. Analyze the lipid extract using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Data Interpretation: A true Des1 inhibitor will show a dose-dependent increase in the dhCer/Cer ratio. Because Des1 is the only enzyme that converts dhCer to Cer, this specific ratio shift is definitive proof of on-target engagement[2].

Protocol B: Mitochondrial Respiration Uncoupling Assay (For Salicylanilides)

Objective: Validate the protonophoric mechanism of salicylanilides by measuring the Oxygen Consumption Rate (OCR) in live cells using a Seahorse XF Analyzer.

  • Step 1: Baseline OCR Measurement. Seed cells in a Seahorse XF microplate. Measure baseline OCR for 15 minutes to establish resting mitochondrial respiration.

  • Step 2: ATP Synthase Blockade (Self-Validation Step). Inject Oligomycin (1 μM).

    • Causality Check: Oligomycin strictly inhibits ATP synthase (Complex V). OCR should drop significantly, representing the "proton leak" state. If a compound increases OCR after Oligomycin injection, it proves the compound is bypassing ATP synthase to move protons (true uncoupling).

  • Step 3: Salicylanilide Injection. Inject the salicylanilide compound (e.g., Niclosamide at 1-5 μM).

    • Data Interpretation: A functional protonophore will cause an immediate, massive spike in OCR. The electron transport chain works in overdrive, consuming maximum oxygen in a futile attempt to restore the collapsed proton motive force[3][4].

  • Step 4: Complex I/III Blockade. Inject Rotenone/Antimycin A to shut down mitochondrial respiration, confirming the OCR spike was entirely mitochondrial in origin.

Workflow Visualization

ExperimentalWorkflow cluster_NHPA 5-Cl-NHPA Derivatives (Des1 Assay) cluster_Sal Salicylanilides (Uncoupling Assay) Screening Compound Selection & Preparation N_Treat Treat Cells + 13C-Palmitate Screening->N_Treat S_Base Seahorse XF: Baseline OCR Screening->S_Base N_Extract Lipid Extraction + C17-Cer IS N_Treat->N_Extract N_Read LC-MS/MS: Measure dhCer/Cer N_Extract->N_Read N_Valid Validation: dhCer Accumulation N_Read->N_Valid S_Oligo Inject Oligomycin (Block Complex V) S_Base->S_Oligo S_Inject Inject Salicylanilide S_Oligo->S_Inject S_Valid Validation: Rapid OCR Spike S_Inject->S_Valid

Parallel validation workflows ensuring causality in sphingolipid modulation and mitochondrial uncoupling.

Strategic Applications in Drug Development

Choosing between these scaffolds dictates the entire clinical trajectory of a drug program:

  • When to utilize the 5-Cl-NHPA Scaffold: This scaffold is ideal when the therapeutic goal requires high target specificity without disrupting global cellular bioenergetics. Because it modulates the sphingolipid pathway (Des1), it is highly strategic for treating diseases driven by excessive fibrotic activity, certain metabolic syndromes, and targeted oncology applications where ceramide/dihydroceramide balance dictates cell fate[2].

  • When to utilize the Salicylanilide Scaffold: Salicylanilides are the scaffold of choice for broad-spectrum pathogen eradication. Because their mechanism relies on fundamental biophysics (membrane uncoupling) rather than specific protein binding, pathogens struggle to develop target-site mutations against them[4][5]. They are exceptional candidates for repurposing as topical antibacterials against multidrug-resistant Gram-positive bacteria (like MRSA)[5] or as gastrointestinal anthelmintics where systemic absorption (and thus systemic mitochondrial toxicity) is minimized.

References

  • Buy 5-Chloro-N-hydroxypicolinimidamide (EVT-13754315) - EvitaChem. evitachem.com.
  • AU2020316243A1 - Inhibitor compounds - Google P
  • Salicylanilides and Their Anticancer Properties - PMC - NIH. nih.gov.
  • Mechanistic Understanding Enables the Rational Design of Salicylanilide Combination Therapies for Gram-Negative Infections | mBio - ASM Journals. asm.org.
  • Repurposing Salicylanilide Anthelmintic Drugs to Combat Drug Resistant Staphylococcus aureus - PMC. nih.gov.

Sources

A Guide to Reproducibility in Experiments with 5-Chloro-N-hydroxypicolinimidamide and its Alternatives

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the reproducibility of experimental data is the cornerstone of scientific advancement. In the realm of medicinal chemistry, even minor variations in experimental conditions can lead to significant discrepancies in results, particularly when working with novel and reactive compounds. This guide provides an in-depth analysis of the factors influencing the reproducibility of experiments involving 5-Chloro-N-hydroxypicolinimidamide, a heterocyclic compound with potential as an antiparasitic agent.[1] We will explore the intricacies of its synthesis, characterization, and biological evaluation, while also offering a comparative perspective on alternative chlorinated heterocyclic compounds.

Understanding 5-Chloro-N-hydroxypicolinimidamide: A Profile

5-Chloro-N-hydroxypicolinimidamide is a picolinamide derivative characterized by a chlorine atom at the 5-position of the pyridine ring and an N-hydroxyimidamide functional group.[1] Its structure lends itself to potential biological activity, primarily investigated in the context of antiparasitic applications where it is thought to inhibit essential parasitic enzymes.[1] The synthesis of this compound typically involves a multi-step process, including chlorination of a picolinamide precursor followed by reaction with hydroxylamine.[1] The inherent reactivity of the functional groups and the potential for side reactions during synthesis underscore the importance of rigorous purification and characterization to ensure the quality and consistency of the starting material for any biological study.

The Reproducibility Challenge: A Multifaceted Issue

The quest for reproducible data when working with synthesized compounds like 5-Chloro-N-hydroxypicolinimidamide is multifaceted. Challenges can arise at every stage of the experimental workflow, from initial synthesis to final biological analysis.

Synthesis and Purification: The Foundation of Consistency

The reproducibility of any experiment begins with the quality of the chemical matter. For chlorinated heterocyclic compounds, several challenges can arise during synthesis and purification:

  • Co-elution of Impurities : Structurally similar byproducts or isomers formed during the synthesis can be difficult to separate from the target compound using standard chromatographic techniques.[2]

  • Compound Instability : The presence of the electron-withdrawing chlorine atom can affect the stability of the heterocyclic ring, potentially leading to degradation, especially on acidic stationary phases like silica gel.[2]

  • Low Solubility : These compounds often exhibit poor solubility in common recrystallization solvents, making this purification method challenging and sometimes leading to "oiling out," where the compound separates as an impure oil rather than crystals.[2][3]

  • Reaction Conditions : Factors such as reaction time, temperature, and even the efficiency of mixing can significantly impact the yield and impurity profile of the final product.[4][5][6]

The presence of even small amounts of impurities can have a significant impact on the quality, safety, and efficacy of the compound in biological assays.[7][8][9][10]

Characterization and Purity Assessment: Knowing Your Compound

Thorough characterization is non-negotiable for ensuring that the material used in experiments is indeed the correct compound and meets a high purity standard (typically >95% for biological screening).[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : While powerful for structural elucidation, common mistakes in spectral interpretation, such as misassigning isomeric structures, can occur.[12] High sample concentrations can also lead to signal artifacts, obscuring the presence of minor impurities.[13][14]

  • Mass Spectrometry (MS) : This technique is essential for confirming the molecular weight of the compound. However, sample preparation is critical, as inadequate cleanup can lead to ion suppression or enhancement, affecting data quality.[15]

  • High-Performance Liquid Chromatography (HPLC) : HPLC is a cornerstone for purity assessment.[16] The choice of column, mobile phase, and detector are all critical parameters that must be optimized and consistently applied to obtain reproducible purity data.

Compound Stability: A Ticking Clock

The stability of a compound is a critical factor that is often overlooked. Degradation of the test compound during storage or even during the course of an experiment can lead to a loss of activity and inconsistent results.[1][17][18][19] Stability can be affected by:

  • Temperature : Elevated temperatures can accelerate degradation.

  • Humidity : The presence of water can lead to hydrolysis of labile functional groups.

  • Light : Photosensitive compounds can degrade upon exposure to light.

Formal stability studies, including long-term and accelerated testing, are crucial for defining appropriate storage conditions and shelf-life.[1][17][18][19][20]

In Vitro Biological Assays: Controlling the Variables

Even with a well-characterized, pure, and stable compound, variability can be introduced during biological testing. Key factors include:

  • Cell-Based Assays :

    • Cell Line Authenticity : Misidentified or cross-contaminated cell lines will produce irrelevant and irreproducible results.[21][22]

    • Passage Number : The characteristics of cell lines can change over time with repeated sub-culturing (phenotypic drift), affecting their response to a test compound.[22][23]

    • Seeding Density : Inconsistent cell numbers in assay wells will lead to high variability.[22][24]

    • Edge Effects : Wells on the perimeter of microplates are prone to evaporation and temperature fluctuations, which can skew results.[24]

  • General Assay Conditions :

    • Reagent Quality and Stability : Degradation of reagents, such as enzymes or detection molecules, can lead to a loss of signal and inconsistent results.[24][25]

    • Pipetting and Mixing : Inaccurate or inconsistent liquid handling is a major source of variability.[24][26]

    • Assay Interference : The test compound itself may interfere with the assay readout, for example, by having intrinsic fluorescence.[25][27]

Comparative Analysis with Alternative Chlorinated Heterocycles

To provide context for the experimental considerations with 5-Chloro-N-hydroxypicolinimidamide, the following table compares it with other chlorinated heterocyclic compounds reported in the literature.

Compound ClassPrimary Biological ActivityKey Performance Metrics (Example)Potential Reproducibility Challenges
5-Chloro-N-hydroxypicolinimidamide Antiparasitic[1]Efficacy against various helminths[1]Synthesis of N-hydroxyimidamide moiety can be sensitive; potential for hydrolytic instability.
5-Chloro-2-hydroxy-N-arylbenzamides Antimycobacterial, Antibacterial, Antifungal[28]MIC values comparable to or higher than standards like isoniazid and ciprofloxacin[28]Multi-step synthesis with potential for isomeric impurities; solubility may be a factor in formulation for biological assays.
5-Chloro-N-phenylpyrazine-2-carboxamides Antimycobacterial[23]MICs against M. tuberculosis in the range of 1.56–6.25 µg/mL for most derivatives[23]Two-step synthesis with variable yields (18-89%); purification of final products is crucial.[23]
Cloxyquin (5-Chloroquinolin-8-ol) Antituberculosis[24]MICs against M. tuberculosis ranging from 0.062 to 0.25 μg/ml[24]Potential for gel formation in certain solvents, which could impact bioavailability and formulation.[4]

Protocols for Enhancing Experimental Reproducibility

Adherence to detailed and standardized protocols is paramount for achieving reproducible results. The following sections provide templates and key considerations for experiments with 5-Chloro-N-hydroxypicolinimidamide and similar compounds.

General Synthesis and Purification Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a chlorinated heterocyclic compound, emphasizing critical control points for reproducibility.

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Characterization & Storage start Starting Materials (Purity Verified) reaction Controlled Reaction (Temp, Time, Stirring) start->reaction Document Reagent Lots workup Aqueous Workup (Consistent pH & Volumes) reaction->workup Monitor by TLC/LC-MS extraction Solvent Extraction workup->extraction chromatography Column Chromatography (Consistent Stationary/Mobile Phase) extraction->chromatography recrystallization Recrystallization (Controlled Cooling, Solvent Choice) chromatography->recrystallization drying Drying under Vacuum recrystallization->drying analysis Purity & Identity Confirmation (NMR, MS, HPLC >95%) drying->analysis Document Batch # storage Proper Storage (Cool, Dark, Dry, Inert Gas) analysis->storage start Inconsistent Results Observed check_compound Is the compound consistent? start->check_compound check_assay Is the assay consistent? start->check_assay check_synthesis Review Synthesis Records (Reagents, Conditions) check_compound->check_synthesis check_purity Re-analyze Purity & Identity (NMR, MS, HPLC) check_compound->check_purity check_stability Assess Compound Stability (Degradation Products?) check_compound->check_stability check_reagents Verify Assay Reagents (Lots, Expiry, Storage) check_assay->check_reagents check_cells Check Cell Culture (Passage #, Contamination) check_assay->check_cells check_protocol Review Assay Protocol (Pipetting, Timing, Controls) check_assay->check_protocol cluster_compound Compound Integrity cluster_assay Assay Robustness cluster_documentation Meticulous Record-Keeping center Reproducible Data synthesis Standardized Synthesis center->synthesis purification Rigorous Purification center->purification characterization Full Characterization center->characterization stability Verified Stability center->stability protocol Validated Protocol center->protocol reagents Quality Reagents center->reagents cells Authenticated Cells center->cells controls Proper Controls center->controls reporting Detailed Reporting center->reporting sops Adherence to SOPs center->sops

Sources

Safety Operating Guide

5-Chloro-N-hydroxypicolinimidamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

5-Chloro-N-hydroxypicolinimidamide (CAS: 327056-55-3) is a critical intermediate frequently utilized in medicinal chemistry and drug development, particularly for the synthesis of 1,2,4-oxadiazole derivatives[1]. While its utility in building complex pharmacophores is well-documented, its structural properties—specifically the combination of a halogenated pyridine ring and an amidoxime functional group—demand stringent operational safety and disposal protocols.

As a laboratory professional, understanding the mechanistic causality behind these safety protocols is essential. Mishandling this compound not only poses acute exposure risks but can also lead to severe regulatory violations regarding halogenated waste disposal.

Part 1: Chemical Profile & Hazard Causality

To design a self-validating safety protocol, we must first deconstruct the molecule's reactivity and environmental impact.

1. The Chloropyridine Backbone (Environmental & Incineration Hazard) The presence of a covalent carbon-chlorine (C-Cl) bond dictates the entire downstream lifecycle of this chemical. Under standard thermal degradation (e.g., in a standard non-halogenated waste incinerator), chlorinated aromatic rings undergo incomplete combustion, generating highly toxic polychlorinated biphenyls (PCBs), dioxins, and corrosive hydrogen chloride (HCl) gas. Therefore, any waste containing this compound must be strictly segregated into Halogenated Organic Waste streams. These streams are routed to specialized rotary kiln incinerators equipped with caustic scrubbers to neutralize acidic byproducts[2].

2. The Amidoxime Group (Chemical Reactivity) The N-hydroxyimidamide (amidoxime) moiety is a potent nucleophile and a recognized chelating agent. It can react violently with strong oxidizing agents and concentrated acids. Consequently, waste containers holding this compound must never be comingled with nitric acid, perchloric acid, or strong oxidizers to prevent exothermic degradation or gas evolution in sealed waste carboys[3].

Quantitative Safety & Logistics Summary
ParameterSpecification / DirectiveOperational Rationale
CAS Number 327056-55-3Unique identifier for SDS tracking[4].
Molecular Formula C6H6ClN3OHigh nitrogen/chlorine content dictates combustion byproducts.
EPA Waste Classification Halogenated Organic (RCRA Compliant)Requires specialized high-temperature liquid/solid injection incineration[2].
Primary Incompatibilities Strong oxidizers, strong acids, alkali metalsPrevents exothermic reactions and amidoxime degradation.
Spill Neutralization Inert absorbent (vermiculite/sand)Avoids reactive chemical neutralizers that could trigger off-gassing.

Part 2: Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems. Each step includes a verification check to ensure the integrity of the workflow.

Workflow A: Routine Handling & Solution Preparation
  • Engineering Controls: Conduct all weighing and solvent dissolution inside a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.

  • PPE Selection: Don a fully-buttoned, flame-resistant lab coat, nitrile gloves (double-gloving is recommended for extended handling), and chemical splash goggles.

  • Static Mitigation: Because 5-Chloro-N-hydroxypicolinimidamide is a fine powder, use anti-static weighing spatulas and ionizers to prevent aerosolization of the active pharmaceutical ingredient (API).

  • Verification Step: Before transferring the compound to the reaction vessel, verify that the receiving solvent does not contain incompatible strong oxidizers.

Workflow B: Spill Response & Decontamination

In the event of a localized benchtop spill, immediate mechanical recovery is required to prevent cross-contamination.

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity and ensure the fume hood sash is lowered to an operational height to maximize ventilation.

  • Solid Spills (Powder): Do not use water or wet paper towels, which can drive the chemical into porous surfaces. Gently cover the powder with slightly damp sand or a commercial inert absorbent to suppress dust. Mechanically sweep the material using a dedicated anti-static brush and pan.

  • Liquid Spills (In Solvent): Apply an inert absorbent pad or vermiculite starting from the perimeter of the spill and working inward to prevent spreading.

  • Decontamination: Wash the affected surface with a 5% mild alkaline detergent solution, followed by a thorough wiping with isopropanol.

  • Verification Step: Visually inspect the surface under bright light for any residual crystalline sheen. Place all cleanup materials into a sealed, labeled "Halogenated Solid Waste" container.

Workflow C: Waste Segregation & Disposal Plan

Proper segregation is critical. Mixing this compound with non-halogenated waste can result in severe institutional fines and dangerous incinerator malfunctions[5].

  • Determine Waste State: Identify whether the waste is a solid (spent powder, contaminated PPE, empty vials) or liquid (reaction mother liquor, HPLC effluent).

  • Liquid Waste Routing:

    • Even if 5-Chloro-N-hydroxypicolinimidamide is dissolved in a non-halogenated solvent (e.g., Methanol or Ethyl Acetate), the presence of the solute's C-Cl bond forces the entire mixture to be classified as Halogenated Organic Waste [3].

    • Decant the liquid into a high-density polyethylene (HDPE) carboy explicitly labeled with an EPA-compliant "Hazardous Waste - Halogenated" tag.

  • Solid Waste Routing:

    • Place contaminated solids into a double-bagged, puncture-resistant container.

  • Storage Logistics: Store the waste in a designated Satellite Accumulation Area (SAA) utilizing secondary containment trays. Ensure the SAA is kept away from heat sources and incompatible chemical streams (e.g., aqueous corrosives)[5].

  • Verification Step: Before scheduling an Environmental Health and Safety (EHS) pickup, verify that the waste log explicitly lists "5-Chloro-N-hydroxypicolinimidamide" and its estimated concentration. Do not use abbreviations.

Part 3: Waste Segregation Logic Visualization

The following decision matrix illustrates the strict routing required for halogenated pyridine derivatives to ensure compliance with EPA/RCRA incineration standards.

G Start Waste Generated: 5-Chloro-N-hydroxypicolinimidamide CheckState Determine Waste State Start->CheckState Solid Solid Waste (Powder/Crystals/PPE) CheckState->Solid Liquid Liquid Waste (Dissolved in Solvent) CheckState->Liquid SolidBin Halogenated Solid Waste (Double-bagged & Sealed) Solid->SolidBin SolventCheck Check Primary Solvent Type Liquid->SolventCheck Incineration High-Temp Incineration (Rotary Kiln w/ Caustic Scrubbing) SolidBin->Incineration HalogenatedSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HalogenatedSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., MeOH, EtOAc) SolventCheck->NonHaloSolvent HaloLiquidBin Halogenated Liquid Waste (EPA RCRA Compliant Carboy) HalogenatedSolvent->HaloLiquidBin NonHaloSolvent->HaloLiquidBin Solute's C-Cl bond dictates stream classification HaloLiquidBin->Incineration

Caption: Logical workflow for the segregation and disposal of 5-Chloro-N-hydroxypicolinimidamide waste.

References

  • Google Patents (AU2020316243A1) . Inhibitor compounds (Synthesis utilizing 5-Chloro-N'-hydroxypicolinimidamide). Retrieved from [1].

  • BidePharm . Safety Data Sheet (SDS) for 5-Chloro-N-hydroxypicolinimidamide (CAS: 327056-55-3). Retrieved from[4].

  • U.S. Environmental Protection Agency (EPA) . Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [2].

  • University of Tennessee Safety Office . Laboratory Hazardous Waste Management Guide (Halogenated Compounds Segregation). Retrieved from [5].

  • University of Wisconsin Oshkosh . Guide to Classifying Unwanted Materials (Halogenated/TC Organic Waste). Retrieved from [3].

Sources

Personal protective equipment for handling 5-Chloro-N-hydroxypicolinimidamide

Author: BenchChem Technical Support Team. Date: April 2026

Handling 5-Chloro-N-hydroxypicolinimidamide (CAS: 327056-55-3) requires a rigorous, scientifically grounded approach to laboratory safety[1]. As a halogenated heterocyclic amidoxime, this compound presents specific operational challenges. Standard generic safety protocols are insufficient; researchers must understand the chemical causality behind its hazard profile to effectively mitigate risks during weighing, transfer, and disposal.

This guide provides a self-validating operational framework designed for drug development professionals and synthetic chemists.

Mechanistic Hazard Assessment

To select the correct Personal Protective Equipment (PPE) and handling procedures, we must first deconstruct the molecule's structural hazards:

  • The Chloropyridine Ring: The addition of the chlorine atom at the 5-position significantly increases the molecule's lipophilicity. This allows the compound to more easily bypass the aqueous barrier of the stratum corneum (outer skin layer), increasing dermal absorption risks.

  • The Amidoxime (N-hydroxypicolinimidamide) Moiety: This functional group acts as a reactive nucleophile and a localized pH disruptor. Upon contact with ocular fluid or mucosal membranes, it causes rapid protein denaturation and severe irritation[2].

  • Thermal Instability: Amidoxime derivatives can undergo exothermic thermal decomposition at elevated temperatures (typically >200°C), releasing highly toxic nitrogen oxides (NOx) and hydrogen chloride (HCl) gas.

Quantitative Hazard Summary
Hazard ClassGHS CodePhysiological ImpactMechanistic Causality
Acute Toxicity (Oral) H302Harmful if swallowedSystemic absorption of the halogenated heterocycle disrupts cellular metabolism.
Skin Irritation H315Erythema, defattingLipophilic chloropyridine ring penetrates skin; amidoxime acts as a nucleophilic irritant.
Eye Irritation H319Severe corneal damageN-hydroxy amidoxime moiety causes localized pH changes in ocular fluid.
Respiratory Irritation H335Mucosal inflammationInhalation of fine crystalline dust reacts with mucosal moisture.

Personal Protective Equipment (PPE) Matrix

Do not rely on baseline laboratory attire. The following PPE matrix is engineered specifically to counteract the physicochemical properties of 5-Chloro-N-hydroxypicolinimidamide.

  • Hand Protection (Nitrile, ≥0.11 mm): Causality: Halogenated aromatic compounds rapidly degrade latex and thin vinyl. Nitrile provides superior chemical resistance. For prolonged handling (>15 minutes) or scale-up operations, double-gloving with a ≥0.3 mm outer nitrile glove is mandatory.

  • Eye Protection (Chemical Splash Goggles): Causality: Standard safety glasses with side shields do not protect against aerosolized crystalline dust. Due to the severe eye irritation risk (H319)[2], unvented or indirectly vented chemical splash goggles are required.

  • Respiratory Protection (Fume Hood / N95): Causality: The compound's crystalline nature makes it prone to aerosolization. All handling must occur within a Class II Type A2 biological safety cabinet or a chemical fume hood. If external transfer is unavoidable, an N95 or P100 particulate respirator must be worn.

  • Body Protection: A fully buttoned, flame-resistant (FR) lab coat or Tyvek suit.

HazardLogic Chem 5-Chloro-N- hydroxypicolinimidamide Skin Dermal Contact (Lipophilic Ring) Chem->Skin Resp Inhalation (Aerosolized Dust) Chem->Resp Therm Thermal Stress (>200°C) Chem->Therm Irrit Skin/Eye Irritation (H315, H319) Skin->Irrit Tract Respiratory Irritation (H335) Resp->Tract Decomp Toxic Gas Release (NOx, HCl) Therm->Decomp PPE1 Nitrile Gloves & Safety Goggles Irrit->PPE1 PPE2 Fume Hood & N95/P100 Mask Tract->PPE2 PPE3 Temp Control & Inert Atmosphere Decomp->PPE3

Caption: Hazard causality and corresponding PPE mitigation strategies for amidoxime derivatives.

Operational Protocol: Step-by-Step Handling

To ensure trustworthiness, this protocol incorporates self-validating checks to confirm the safety system is active before the chemical is exposed.

Step 1: System Validation & Pre-Weighing

  • Verify the chemical fume hood face velocity is between 80–100 fpm (feet per minute). Self-validation: Check the digital monitor or tape a Kimwipe to the sash to visually confirm inward directional airflow.

  • Clear the workspace of all strong oxidizing agents and strong acids, which can trigger unintended amidoxime oxidation or hydrolysis.

Step 2: Static Mitigation & Transfer

  • Ground the analytical balance.

  • Utilize an anti-static U-shaped spatula . Causality: 5-Chloro-N-hydroxypicolinimidamide is a fine powder; static charge from standard plastic spatulas can aerosolize the particles, directly increasing the risk of respiratory tract irritation (H335)[2].

  • Tare a conductive weigh boat. Transfer the required mass slowly.

Step 3: Secondary Containment

  • Once weighed, place the weigh boat into a sealed secondary container (e.g., a larger zip-lock bag or a sealed beaker) before transporting it from the balance to the reaction flask. Never transport the open powder across the laboratory.

Spill Response and Disposal Plan

Amidoxime derivatives require specific chemical neutralization strategies during a spill event to prevent thermal runaway or toxic gas release.

Spill Containment Methodology:

  • Isolation: Immediately halt operations, lower the fume hood sash, and alert nearby personnel.

  • Absorption: Cover the spilled powder with an inert, non-combustible absorbent such as vermiculite or dry sand. Causality: Using combustible absorbents like paper towels increases fire risk if the amidoxime undergoes an exothermic decomposition reaction.

  • Collection: Use a non-sparking scoop to transfer the absorbed mixture into a pre-labeled hazardous waste container.

  • Decontamination: Wipe the affected surface with a 70% Isopropanol (IPA) solution, followed by a distilled water rinse. Causality: IPA effectively solubilizes the lipophilic chloropyridine ring, while the water rinse ensures the removal of the polar amidoxime moiety.

Waste Segregation: Due to the presence of the chlorine atom, all unreacted material, contaminated PPE, and spill cleanup debris must be strictly segregated into Halogenated Organic Waste containers. Do not mix with general organic waste or acidic waste streams.

Workflow Start 1. Pre-Operation Check Fume Hood & PPE Weigh 2. Weighing Use Anti-Static Spatula Start->Weigh React 3. Reaction Setup Avoid Strong Oxidizers Weigh->React Spill Spill Occurs? React->Spill Cleanup 4a. Decontamination Use Inert Absorbent Spill->Cleanup Yes Dispose 4b. Waste Segregation Halogenated Organic Bin Spill->Dispose No Cleanup->Dispose End 5. Post-Operation De-gown & Wash Hands Dispose->End

Caption: Standard operating procedure and spill response workflow for 5-Chloro-N-hydroxypicolinimidamide.

References

  • Title: CAS:327056-55-3, 5-Chloro-N-hydroxypicolinimidamide Source: bidepharm.com URL: 1

  • Title: 1772-01-6 | N-Hydroxypicolinimidamide Safety Information Source: bldpharm.com URL: 2

  • Title: Safety Data Sheet - Pyrazine-2-amidoxime Source: caymanchem.com URL:

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.